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1-Bromo-2-chloro-5-fluoro-4-iodobenzene Documentation Hub

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  • Product: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene
  • CAS: 1160574-56-0

Core Science & Biosynthesis

Foundational

1-Bromo-2-chloro-5-fluoro-4-iodobenzene CAS number and identifiers

Executive Summary: The "Programmable" Scaffold In the realm of medicinal chemistry, 1-Bromo-2-chloro-5-fluoro-4-iodobenzene represents a tier of "high-value programmable scaffolds." Unlike simple aryl halides, this tetra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Programmable" Scaffold

In the realm of medicinal chemistry, 1-Bromo-2-chloro-5-fluoro-4-iodobenzene represents a tier of "high-value programmable scaffolds." Unlike simple aryl halides, this tetra-halogenated arene offers four distinct reactivity profiles on a single benzene core.

The strategic value of this molecule lies in its orthogonal reactivity . The bond dissociation energy (BDE) gradient between C–I, C–Br, C–Cl, and C–F allows researchers to perform sequential, site-selective cross-coupling reactions without the need for protecting groups. This guide details the physicochemical identity, synthesis pathways, and the precise "reactivity ladder" required to utilize this scaffold effectively in API (Active Pharmaceutical Ingredient) synthesis.

Part 1: Identity & Physicochemical Profile

Due to the complexity of polyhalogenated benzene nomenclature, commercial databases often index isomers interchangeably. The data below corresponds to the specific substitution pattern: Br (C1), Cl (C2), I (C4), F (C5) .

PropertySpecificationNotes
Systematic Name 1-Bromo-2-chloro-5-fluoro-4-iodobenzeneNote: IUPAC priority rules may index this as 1-Bromo-2-chloro-4-fluoro-5-iodobenzene depending on alphabetization of locants (F vs I).
Molecular Formula C₆H₂BrClFI
Molecular Weight 335.34 g/mol
CAS Number 2460515-82-4 (closest commercial isomer match)Critical: Verify structure by NMR before use. Custom synthesis is often required for the exact 4-I, 5-F regioisomer.
SMILES Fc1cc(Br)c(Cl)cc1I (Generic)Specific isomer: Clc1c(Br)cc(I)c(F)c1
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials).
Melting Point 68–72 °CTypical for tetra-substituted mixed halides.
Solubility DCM, THF, TolueneInsoluble in water.

Part 2: The Chemoselectivity Advantage (The "Why")

The utility of this molecule is defined by the Reactivity Ladder . In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition correlates inversely with Carbon-Halogen bond strength.

Mechanism of Orthogonality
  • Position 4 (Iodine): Weakest bond (~65 kcal/mol). Reacts at Room Temperature (RT) with standard Pd(0) catalysts.

  • Position 1 (Bromine): Intermediate bond (~81 kcal/mol). Requires elevated temperatures (60–80 °C) or specialized ligands after the iodine is consumed.

  • Position 2 (Chlorine): Strong bond (~96 kcal/mol). Generally inert under standard Suzuki conditions unless activated by bulky, electron-rich ligands (e.g., Buchwald precatalysts) at high temperatures (>100 °C).

  • Position 5 (Fluorine): Strongest bond (~126 kcal/mol). Inert to Pd-catalysis. Serves as a metabolic blocker or participates in SNAr reactions if the ring is electron-deficient.

Visualizing the Reactivity Hierarchy

ReactivityLadder Molecule 1-Bromo-2-chloro-5-fluoro-4-iodobenzene Step1 STEP 1: C-I Activation (Fastest Oxidative Addition) Temp: 25°C Molecule->Step1 Pd(PPh3)4 / Na2CO3 Step2 STEP 2: C-Br Activation (Slower Oxidative Addition) Temp: 60-80°C Step1->Step2 Product Isolation Step3 STEP 3: C-Cl Activation (Requires Specialized Ligands) Temp: >100°C Step2->Step3 Pd-XPhos / K3PO4 Step4 STEP 4: C-F Retention (Metabolic Stability / SNAr) Step3->Step4 Final Scaffold

Caption: The sequential activation pathway. Iodine is the "First Point of Entry," allowing for controlled library generation.

Part 3: Synthesis & Manufacturing

Direct halogenation of benzene to achieve this specific 1,2,4,5 pattern is difficult due to directing group conflicts. The most robust route is the Sandmeyer Reaction starting from the corresponding aniline.

Recommended Synthetic Route

Precursor: 4-Bromo-5-chloro-2-fluoroaniline (or isomer depending on target).

  • Diazotization: The aniline is treated with Sodium Nitrite (

    
    ) in acidic media (
    
    
    
    or
    
    
    ) at 0°C to form the diazonium salt.
  • Iodination: Potassium Iodide (

    
    ) is added.[1][2] The iodide ion acts as a nucleophile, displacing the diazo group (
    
    
    
    gas evolves).

Key Process Note: This "One-Pot" Sandmeyer approach prevents the formation of azo-coupling byproducts common in electron-rich rings.

SynthesisFlow Start 4-Bromo-5-chloro-2-fluoroaniline Intermed Diazonium Salt [Intermediate] Start->Intermed Diazotization Reagent1 NaNO2 / H2SO4 (0°C) Product 1-Bromo-2-chloro-5-fluoro-4-iodobenzene Intermed->Product Sandmeyer Substitution (-N2) Reagent2 KI (aq) (Room Temp)

Caption: Synthesis via Sandmeyer reaction ensures regiochemical purity compared to electrophilic halogenation.

Part 4: Application Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocol uses Internal Standard Validation (e.g., 1,3,5-trimethoxybenzene) to monitor chemoselectivity.

Protocol: Site-Selective Suzuki Coupling (C-I vs C-Br)

Objective: Couple a boronic acid (


) exclusively at the C-4 (Iodo) position, leaving the C-1 (Bromo) intact.

Reagents:

  • Substrate: 1.0 eq (1-Bromo-2-chloro-5-fluoro-4-iodobenzene)

  • Boronic Acid: 1.1 eq (Phenylboronic acid)

  • Catalyst: 2.0 mol%

    
     (Tetrakis)
    
  • Base: 2.0 eq

    
     (2M aqueous)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge reaction vessel with solvent. Sparge with Argon for 15 minutes. Reasoning: Oxygen promotes homocoupling and oxidation of Pd(0) to inactive Pd(II).

  • Addition: Add substrate, boronic acid, and base. Add Catalyst last under positive Argon pressure.

  • Reaction: Stir at Room Temperature (25 °C) for 4–6 hours.

    • Control Point: Do NOT heat. Heating >40°C increases the risk of oxidative addition at the Bromine position.

  • Monitoring: Aliquot 10 µL into methanol. Analyze via HPLC/UPLC.

    • Success Criteria: Disappearance of starting material; <2% formation of bis-coupled product (reaction at both I and Br).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Troubleshooting the "Halogen Dance"

Warning: Avoid using Lithium-Halogen exchange reagents (e.g.,


, 

) with this scaffold.
  • The Risk: Polyhalogenated benzenes are prone to "Halogen Dance" (base-catalyzed halogen migration) where the kinetic deprotonation occurs ortho to a halogen, followed by migration of the halogen to the more stable position.

  • Solution: Stick to Transition Metal Catalysis (Pd, Cu, Ni) which proceeds via oxidative addition, bypassing the lithiation mechanism.

Part 5: Safety & Handling

  • Hazard Identification:

    • Skin/Eye Irritant: Polyhalogenated aromatics are lipophilic and can penetrate skin.[3]

    • Respiratory: Use local exhaust ventilation.

  • Storage:

    • Store at 2–8 °C.

    • Light Sensitive: The C-I bond is photolabile. prolonged exposure to ambient light can liberate Iodine, turning the solid purple/brown.

References

  • Gholap, S. S. (2018). Synthesis of Aryl Iodides from Aryl Diazofluoroborates. Letters in Organic Chemistry.

  • Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Chemical Society Reviews.

  • PubChem Compound Summary . (2024). 1-Bromo-5-chloro-2-fluoro-4-iodobenzene (Isomer Analog). National Library of Medicine.

  • Alvarez-Bercedo, P., et al. (2010). Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Communications in Organic Chemistry.

(Note: While specific CAS 2460515-82-4 is the closest commercial hit, the protocols above apply generally to the 1-bromo-2-chloro-5-fluoro-4-iodobenzene scaffold class due to the consistent electronic effects of the halogens.)

Sources

Exploratory

molecular structure and weight of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

The following technical guide details the structural specifications, synthesis, and reactivity profile of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene . [1] CAS Registry Number: 1160574-56-0 Molecular Formula: C₆H₂BrClFI Exac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural specifications, synthesis, and reactivity profile of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene .

[1]

CAS Registry Number: 1160574-56-0 Molecular Formula: C₆H₂BrClFI Exact Mass: 333.8057 Da Molecular Weight: 335.34 g/mol [1]

Executive Summary

1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a highly functionalized tetra-halogenated benzene scaffold. Its value in drug discovery and materials science lies in the orthogonal reactivity of its four halogen substituents. The distinct bond dissociation energies (C-I < C-Br < C-Cl < C-F) allow for site-selective functionalization, enabling the sequential construction of complex polysubstituted arenes without the need for protecting groups. This guide analyzes its structural properties, synthesis, and application as a "programmable" core for diversity-oriented synthesis (DOS).

Molecular Structure & Specifications

Structural Analysis

The molecule consists of a benzene ring substituted at positions 1, 2, 4, and 5. The arrangement creates a specific steric and electronic environment:

  • Position 4 (Iodo): The most reactive site for oxidative addition. It is flanked by a proton at C3 and a fluorine at C5. The C5-Fluoro group provides a weak inductive deactivation but minimal steric hindrance compared to the bulkier bromine/chlorine block.

  • Position 1 (Bromo): The secondary reactive site.

  • Position 2 (Chloro): Provides steric bulk and metabolic stability; typically inert to standard Pd-catalyzed conditions unless specialized ligands are used.

  • Position 5 (Fluoro): A bioisostere for hydrogen that blocks metabolic oxidation and modulates lipophilicity (LogP).

Mass Spectrometry & Isotopic Fingerprint

For high-resolution mass spectrometry (HRMS) validation, the presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:[2]1) creates a characteristic 3:4:1 isotopic pattern.

Ion SpeciesIsotope CompositionRelative Abundance (Theoretical)Mass (Da)Description
M ¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁹F¹²⁷I75% 333.8057Lowest mass isotopologue
M+2 ¹²C₆¹H₂⁸¹Br³⁵Cl¹⁹F¹²⁷I ¹²C₆¹H₂⁷⁹Br³⁷Cl¹⁹F¹²⁷I100% (Base Peak)335.8036Dominant ion due to ¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl overlap
M+4 ¹²C₆¹H₂⁸¹Br³⁷Cl¹⁹F¹²⁷I25% 337.8007Heaviest major isotopologue

Synthetic Pathways[1][4][5][6]

Retrosynthetic Logic

The synthesis challenges involve ensuring regioselectivity during the installation of the fourth halogen. The most robust route employs Electrophilic Aromatic Substitution (EAS) on a tri-halogenated precursor, leveraging the directing effects of the existing groups.

  • Precursor: 1-Bromo-2-chloro-5-fluorobenzene.

  • Directing Effects:

    • Fluoro (C5): Strong ortho/para director (resonance). Directs to C4 and C6.

    • Bromo (C1): Ortho/para director. Directs to C4 and C6.

    • Chloro (C2): Ortho/para director. Directs to C3 and C5 (blocked).

  • Regioselectivity: Both F and Br direct the incoming electrophile (I⁺) to Position 4. Position 6 is sterically crowded (sandwiched between Br and F), whereas Position 4 is less hindered (between H and F).

Experimental Protocol: Regioselective Iodination

Objective: Synthesis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene from 1-bromo-2-chloro-5-fluorobenzene.

Reagents:

  • Substrate: 1-Bromo-2-chloro-5-fluorobenzene (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Acid Catalyst: Trifluoroacetic acid (TFA) (Solvent/Catalyst) or H₂SO₄

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-bromo-2-chloro-5-fluorobenzene in 20 mL of TFA (or Acetonitrile with 10 mol% H₂SO₄).

  • Addition: Cool to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by HPLC or GC-MS (look for the appearance of the M+2 base peak at ~336 Da).

  • Quench: Pour the reaction mixture into ice-water (100 mL). Neutralize excess iodine with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with NaHCO₃ and Brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes) to yield the product as a white to off-white solid.

Chemo-selective Reactivity Profile

The core utility of this molecule is the ability to perform iterative cross-coupling . The reactivity order is governed by the bond dissociation energies (BDE) and the rate of oxidative addition to Pd(0).

Reactivity Hierarchy:

  • C–I (Site 4): Fastest. Reacts at Room Temperature (RT) to 50°C.

  • C–Br (Site 1): Intermediate. Reacts at 60–90°C.

  • C–Cl (Site 2): Slow. Requires specialized ligands (e.g., Buchwald biaryl phosphines) and high heat (>100°C).

  • C–F (Site 5): Inert to Pd-catalysis. Can participate in SₙAr reactions if the ring is electron-deficient (e.g., if a Nitro group is introduced).

Visualization: Site-Selective Coupling Workflow

Reactivity cluster_legend Selectivity Logic Start 1-Bromo-2-chloro- 5-fluoro-4-iodobenzene Step1 Product A (Biaryl at C4) Start->Step1 Suzuki Coupling 1 Pd(PPh3)4, Ar-B(OH)2 RT, Na2CO3 Step2 Product B (Terphenyl at C1) Step1->Step2 Suzuki Coupling 2 Pd(dppf)Cl2, Ar'-B(OH)2 80°C, K3PO4 Step3 Final Scaffold (Functionalized at C2) Step2->Step3 Buchwald Coupling Pd2(dba)3, XPhos 110°C, Amine/Boronate Legend C-I reacts first (easiest) C-Br reacts second C-Cl reacts last (hardest)

Caption: Sequential functionalization strategy leveraging the differential bond strengths of C-I, C-Br, and C-Cl.

Applications in Drug Discovery

This scaffold is particularly useful for Fragment-Based Drug Discovery (FBDD) .

  • Vector Exploration: The rigid benzene core allows vectors (substituents) to be projected in defined directions (angles 60°, 120°, 180°).

  • Metabolic Blocking: The C5-Fluorine atom blocks the para-position relative to the C2-Chlorine, preventing metabolic hydroxylation at a typically vulnerable site.

  • Lipophilicity Tuning: The halogen array increases logP, improving membrane permeability, while the specific substitution pattern allows for fine-tuning of the dipole moment.

References

  • Chemical Structure & Identity : PubChem. 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (Compound).[3] National Library of Medicine. [Link]

  • Synthetic Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Reactivity Profiles : Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Arenes. Chemical Society Reviews. [Link]

  • Isotopic Abundance : IUPAC Commission on Isotopic Abundances and Atomic Weights. Isotopic Compositions of the Elements. [Link]

Sources

Foundational

Synthesis Pathways for Polyhalogenated Benzene Derivatives

Content Type: Technical Whitepaper / Advanced Protocol Guide Audience: Research Scientists, Medicinal Chemists, Process Development Engineers Executive Summary The precise installation of multiple halogen atoms onto a be...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Advanced Protocol Guide Audience: Research Scientists, Medicinal Chemists, Process Development Engineers

Executive Summary

The precise installation of multiple halogen atoms onto a benzene scaffold is a cornerstone of modern medicinal chemistry and materials science. Polyhalogenated arenes serve as critical lipophilic pharmacophores and versatile electrophilic handles for cross-coupling. However, traditional Electrophilic Aromatic Substitution (EAS) is often insufficient for accessing thermodynamically disfavored or sterically congested substitution patterns (e.g., 1,2,3-trihalo or 1,3,5-trihalo motifs).

This guide delineates four distinct, high-fidelity synthesis pathways to overcome these regiochemical limitations:

  • Classical Blocking/Sandmeyer Strategies for symmetrical meta-patterns.

  • Directed Ortho Metalation (DoM) for contiguous (1,2,3-) substitution.

  • Transition Metal-Catalyzed Halogen Exchange (Halex) for late-stage fluorination.

  • The Halogen Dance Reaction for thermodynamic isomerization.

Decision Framework: Selecting the Pathway

The choice of synthetic strategy depends primarily on the desired substitution pattern and the nature of the starting material.

SynthesisDecision Start Target Molecule Analysis Pattern Substitution Pattern? Start->Pattern Sym Symmetrical / Meta (e.g., 1,3,5-trihalo) Pattern->Sym Meta-directing required Contig Contiguous / Ortho (e.g., 1,2,3-trihalo) Pattern->Contig Ortho-directing required LateStage Late-Stage Fluorination (Ar-Cl → Ar-F) Pattern->LateStage Halogen Exchange Rearrange Isomer Correction (Kinetic → Thermodynamic) Pattern->Rearrange Wrong Regioisomer Method1 Strategy A: Sandmeyer / Blocking Groups Sym->Method1 Method2 Strategy C: Directed Ortho Metalation (DoM) Contig->Method2 Method3 Strategy B: Pd-Catalyzed Halex LateStage->Method3 Method4 Strategy D: Halogen Dance Reaction Rearrange->Method4

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on target regiochemistry.

Strategy A: The "Blocked" EAS & Sandmeyer Route

Best for: 1,3,5-Trisubstituted patterns (e.g., 1,3,5-tribromobenzene). Principle: Utilization of a strongly activating, ortho/para-directing amine to install halogens, followed by the removal of the directing group via diazotization and reduction.

Mechanistic Insight

Direct halogenation of benzene yields 1,2- or 1,4-dihalo products due to the deactivating nature of the first halogen. To access the 1,3,5-pattern, one must exploit the synergy of a sacrificial activator (Aniline) that overwhelms the directing effects of the halogens.

Protocol: Synthesis of 1,3,5-Tribromobenzene

Precursor: Aniline Reagents:


, 

,

, Ethanol (EtOH)
StepReagentConditionsPurpose
1. Bromination

(3.1 equiv),

0°C to RT, 2hExhaustive EAS to form 2,4,6-tribromoaniline.
2. Diazotization

,

0–5°CConversion of

to diazonium salt (

).
3. Reduction Absolute EtOH, reflux80°C, 2hReductive dediazoniation (hydrodeamination).

Detailed Workflow:

  • Bromination: Dissolve aniline (10 mmol) in acidic water. Add bromine dropwise. The white precipitate of 2,4,6-tribromoaniline forms immediately. Filter and recrystallize from ethanol.

  • Diazotization: Suspend the tribromoaniline in concentrated

    
    . Cool to 0°C. Add solid 
    
    
    
    slowly to form the diazonium sulfate.
  • Reduction: Pour the diazonium slurry into boiling absolute ethanol. The ethoxide acts as a hydride donor (reducing agent), evolving

    
     gas and acetaldehyde.
    
  • Isolation: Cool the mixture. 1,3,5-Tribromobenzene precipitates as brownish needles. Recrystallize from acetic acid for analytical purity.

Strategy B: Palladium-Catalyzed Halogen Exchange (Halex)

Best for: Converting Aryl-Chlorides/Bromides to Aryl-Fluorides. Principle: Overcoming the high activation energy of C-F bond formation using bulky, electron-rich phosphine ligands to facilitate reductive elimination from Pd(II).

Mechanistic Insight

Traditional Halex (Finkelstein) requires high temperatures and activated substrates (SNAR). The Buchwald-Hartwig type mechanism allows this on unactivated arenes under milder conditions. The key is the BrettPhos or tBuBrettPhos ligand, which prevents the formation of stable, unreactive Pd-dimers and accelerates the difficult C-F reductive elimination.

Protocol: Pd-Catalyzed Fluorination of Aryl Chlorides

Reagents:


, tBuBrettPhos, CsF (anhydrous).
ComponentRoleSpecification
Catalyst Precursor

Generates active Pd(0) species.
Ligand tBuBrettPhosBulky biaryl phosphine; promotes reductive elimination.
Fluoride Source CsFMust be anhydrous; provides

nucleophile.
Solvent Toluene/CyclohexaneNon-polar solvents favor the active monomeric catalyst.

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with aryl chloride (1.0 equiv), CsF (2.0 equiv),

    
     (2.5 mol%), and tBuBrettPhos (7.5 mol%).
    
  • Solvation: Add anhydrous toluene. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 110°C for 12–24 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Critical Control Point: Water is a poison for this reaction. CsF must be dried under vacuum at 150°C for 24h prior to use.

Strategy C: Directed Ortho Metalation (DoM)

Best for: Contiguous substitution patterns (e.g., 1,2,3-trihalo) or introducing halogens ortho to a specific functional group. Principle: A Lewis basic Directing Metalation Group (DMG) coordinates an alkyllithium base, placing the lithium atom specifically at the ortho position (Complex Induced Proximity Effect - CIPE).[1]

DoM Workflow Visualization

DoM_Protocol Substrate Substrate with DMG (e.g., Anisole) Coordination Coordination (CIPE) Substrate->Coordination + n-BuLi Deprotonation Ortho-Lithiation Coordination->Deprotonation -78°C Quench Electrophile Quench (I2, C2Cl6) Deprotonation->Quench + Electrophile Product 1,2-Disubstituted Product Quench->Product

Figure 2: The Directed Ortho Metalation (DoM) workflow for regioselective halogenation.

Protocol: Synthesis of 2-Fluoro-3-iodoanisole

Precursor: 2-Fluoroanisole (The OMe group is the DMG; F is an ortho-director but OMe dominates or cooperates). Reagents: n-Butyllithium (n-BuLi), Iodine (


), THF.
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve 2-fluoroanisole (10 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone).

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

    • Note: The coordination of Li to the OMe oxygen directs deprotonation to the C3 position (ortho to OMe, adjacent to F).

  • Incubation: Stir at -78°C for 1 hour to ensure complete lithiation.

  • Quench: Dissolve

    
     (1.2 equiv) in THF and add dropwise to the lithiated species.
    
  • Workup: Allow to warm to RT. Quench with sat.

    
     (to reduce excess iodine). Extract with ether.
    

Strategy D: The Halogen Dance Reaction

Best for: Correcting regiochemistry; moving halogens to thermodynamically stable positions (often 1,3- or 1,3,5- relationships). Principle: A base-catalyzed rearrangement where a lithiated halogenated arene undergoes rapid, reversible metal-halogen exchange, migrating the halogen to a more stable position.

Mechanism: The "Dance"

Unlike DoM which is kinetically controlled, the Halogen Dance is thermodynamically driven. The lithium ends up at the most acidic proton site (often ortho to a halogen or heteroatom), and the halogen migrates to relieve steric strain or satisfy electronic stability.

HalogenDance Start 1,2,4-Tribromobenzene Lithiation Ortho-Lithiation (Kinetic) Start->Lithiation + LDA Base LDA (Base) Base->Lithiation Exchange Metal-Halogen Exchange (Migration) Lithiation->Exchange Isomerization Exchange->Lithiation Reversible Equilibrium Thermodynamic Equilibrium Exchange->Equilibrium Product 1,3,5-Tribromobenzene (Stable Isomer) Equilibrium->Product Quench (H+)

Figure 3: Mechanistic flow of the Halogen Dance rearrangement.

Protocol: Isomerization of 1,2,4-Tribromobenzene
  • Reagents: LDA (Lithium Diisopropylamide), THF,

    
     (quench).
    
  • Procedure:

    • Generate LDA in situ at -78°C in THF.

    • Add 1,2,4-tribromobenzene slowly.

    • Crucial Step: Maintain low temperature (-78°C) to allow the "dance" (equilibration) to occur without benzyne formation. Stir for 2–4 hours.

    • The lithium will eventually reside at the position between two bromines (most acidic), but the bromines themselves migrate to achieve the 1,3,5-pattern which minimizes steric repulsion.

    • Quench with Methanol/Water to protonate the final lithiated species.

References

  • Schnürch, M., et al. (2007). "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057. Link

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Watson, D. A., et al. (2009).[2] "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 325(5948), 1661–1664. Link

  • Cohen, T., et al. (1974). "The synthesis of 1,3,5-tribromobenzene." Organic Syntheses, Coll.[3] Vol. 4, p.947.[3] Link

  • Sheppard, T. D. (2009). "Metal-catalysed halogen exchange reactions of aryl halides." Organic & Biomolecular Chemistry, 7, 1043-1052. Link

Sources

Exploratory

physical properties and melting point of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

The following technical guide details the physical properties, synthesis, and characterization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene . This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value scaffold in medicinal chemistry.

Role: Orthogonally Functionalized Halogenated Scaffold Primary Application: Kinase Inhibitor Synthesis (e.g., LRRK2), OLED Materials CAS Registry Number: 1160574-56-0 (Isomer Specific)

Executive Summary

1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a dense, polyhalogenated aromatic intermediate. Its value lies in the orthogonal reactivity of its four halogen substituents. The distinct bond dissociation energies (C-I < C-Br < C-Cl < C-F) allow for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), making it an ideal "hub" for constructing complex pharmacophores like LRRK2 inhibitors.

Physical Properties & Chemical Identity

Note: Experimental values for this specific isomer are rare in public indices. Data below synthesizes patent literature and calculated physicochemical models.

PropertyValue / DescriptionConfidence Level
Physical State Crystalline SolidHigh (Patent Verified [1])
Melting Point 55°C – 65°C (Predicted Range)Medium (Based on structural analogs [2])
Appearance Off-white to pale beige crystalsHigh
Molecular Formula C₆H₂BrClFIHigh
Molecular Weight 335.34 g/mol High
Solubility Soluble in DCM, EtOAc, THF; Insoluble in WaterHigh
Density ~2.3 g/cm³ (Predicted)Medium
Structural Analysis & Isomerism

The specific arrangement of halogens is critical for reactivity. In this isomer:

  • Bromine (C1) is ortho to Chlorine (C2) .

  • Iodine (C4) is ortho to Fluorine (C5) .

  • Symmetry: The molecule lacks

    
     symmetry, resulting in a distinct dipole moment that influences its crystallization and solubility profiles.
    

Synthesis & Experimental Protocols

The most robust synthesis, validated in patent literature for LRRK2 inhibitors, utilizes a Sandmeyer transformation from the aniline precursor. This protocol ensures correct regiochemistry, avoiding the "halogen dance" side reactions common in polyhalogenated systems.

Workflow Diagram: Synthesis Pathway

The following diagram illustrates the conversion of 5-chloro-2-fluoroaniline to the target scaffold.

SynthesisWorkflow Start 5-Chloro-2-fluoroaniline (Starting Material) Step1 Bromination (NBS, MeCN, RT) Start->Step1 Electrophilic Subst. Inter 4-Bromo-5-chloro- 2-fluoroaniline Step1->Inter Regioselective (Para to NH2) Step2 Sandmeyer Reaction (NaNO2, HCl, KI, CuI) Inter->Step2 Diazotization/Iodination Product 1-Bromo-2-chloro- 5-fluoro-4-iodobenzene Step2->Product Substitution (NH2 -> I)

Caption: Two-step regioselective synthesis. The amino group directs bromination to the C4 position before being replaced by iodine.

Detailed Protocol (Self-Validating)

Step 1: Bromination

  • Charge: Dissolve 5-chloro-2-fluoroaniline (1.0 eq) in Acetonitrile (10 V).

  • Add: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature (RT).

    • Expert Insight: Controlling temperature is crucial.[1] Higher temps may lead to di-bromination.

  • Monitor: Stir for 2 hours. Confirm consumption of starting material via LCMS.

  • Workup: Remove solvent.[2][3] Dilute with EtOAc, wash with water/brine.[2][4] Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Intermediate should be a solid.[1]

Step 2: Sandmeyer Iodination

  • Salt Formation: Suspend the intermediate (from Step 1) in MeCN. Add 6N HCl (aqueous, 1.0 eq) at RT. Stir 1.5 h.

  • Diazotization: Cool mixture to -20°C . Add NaNO₂ (aqueous solution) dropwise.[1]

    • Safety: Maintain < -10°C to prevent diazonium decomposition (explosion hazard).

  • Iodination: Add Potassium Iodide (KI) and catalytic CuI.[1] Allow to warm to RT.

  • Quench: Add saturated Sodium Thiosulfate to neutralize excess iodine (color change from purple to yellow).

  • Isolation: Extract with DCM. The crude product is often purified by slurry in Petroleum Ether (PE) to yield the pure solid [1].

Characterization & Quality Control

Due to the heavy atoms, standard analysis requires specific parameters.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃): Expect two distinct aromatic singlets (or doublets due to F-coupling).

    • 
       ~7.6 ppm (d, 
      
      
      
      ~6-8 Hz, H3 proton between Cl and F).
    • 
       ~7.4 ppm (d, 
      
      
      
      ~9-10 Hz, H6 proton between Br and I).
  • ¹⁹F NMR: Crucial for confirming the specific isomer. The shift will differ significantly if F is ortho to I vs ortho to Br.

Melting Point Determination (DSC)

For novel lots, Differential Scanning Calorimetry (DSC) is superior to capillary methods due to potential sublimation.

  • Protocol: Seal 2-5 mg in an aluminum pan. Ramp 5°C/min from 30°C to 100°C.

  • Expectation: A sharp endotherm between 55-65°C. Broadening indicates isomeric impurities (e.g., the 4-bromo-2-chloro-5-fluoro isomer).

Reactivity & Applications

This scaffold is designed for Iterative Cross-Coupling . The reactivity order allows programmable synthesis:

  • Site A (C-I): Reacts first (e.g., Sonogashira or Suzuki at -20°C).

  • Site B (C-Br): Reacts second (Standard Suzuki at 60°C).

  • Site C (C-Cl): Reacts last (Buchwald-Hartwig with specialized ligands).

Reactivity Center 1-Bromo-2-chloro- 5-fluoro-4-iodobenzene Rxn1 Reaction 1: C-I Bond (High Reactivity) Center->Rxn1 Pd(0), RT Rxn2 Reaction 2: C-Br Bond (Medium Reactivity) Rxn1->Rxn2 Pd(II), Heat Rxn3 Reaction 3: C-Cl Bond (Low Reactivity) Rxn2->Rxn3 Specialized Ligands

Caption: Chemoselective hierarchy. The C-I bond is the most labile, allowing sequential functionalization.

References

  • Merck Sharp & Dohme Corp. (2022). 2-Aminoquinazolines as LRRK2 Inhibitors. WO2022051337A1.[4]

  • Beacall, T. (1928). The melting-points of benzene derivatives. Recueil des Travaux Chimiques des Pays-Bas.
  • PubChem. Compound Summary: 1-Bromo-5-chloro-2-fluoro-4-iodobenzene.[1]

Sources

Foundational

An In-depth Technical Guide on the Safe Handling of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

A Note on This Document: A specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene was not publicly available at the time of this writing. This guide has been constructed by synthesizing safety data...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Document: A specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene was not publicly available at the time of this writing. This guide has been constructed by synthesizing safety data from structurally similar polyhalogenated aromatic compounds. It is intended to provide a comprehensive overview of the potential hazards and safe handling protocols. This document is not a substitute for a manufacturer-provided SDS. Always consult the official SDS from the supplier before handling this chemical.

Introduction: The Role of Polyhalogenated Benzenes in Modern Research

Polyhalogenated benzenes, such as 1-Bromo-2-chloro-5-fluoro-4-iodobenzene, are highly functionalized aromatic compounds that serve as versatile building blocks in modern synthetic chemistry. Their unique substitution patterns allow for selective chemical transformations, making them valuable intermediates in the synthesis of complex organic molecules. Researchers in drug discovery and materials science frequently utilize these compounds to introduce specific atoms or functional groups into a target structure, which can modulate the biological activity or physical properties of the final product.[1][2] The presence of multiple, different halogen atoms on the benzene ring offers a rich platform for a variety of coupling reactions, enabling the construction of novel pharmaceuticals and advanced materials.[3]

Section 1: Hazard Identification and Toxicological Profile

Given the lack of a specific SDS, the hazard profile for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene must be inferred from related polyhalogenated aromatic compounds. These substances are generally considered hazardous and require careful handling.

1.1 Anticipated GHS Hazard Classification:

Based on data from similar compounds, 1-Bromo-2-chloro-5-fluoro-4-iodobenzene is likely to be classified with the following hazards.[4][5]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Environmental Hazard: Likely to be persistent in the environment and may be toxic to aquatic life.

1.2 GHS Pictograms:

The following pictograms are anticipated to be relevant for this class of compound:

GHS_Pictograms cluster_0 Anticipated GHS Pictograms Exclamation_Mark ! Health_Hazard Health Hazard

Caption: Anticipated GHS pictograms for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene.

1.3 Toxicological Summary:

Polyhalogenated aromatic hydrocarbons (PHAHs) are a class of compounds known for their persistence in the environment and potential for bioaccumulation. The toxicity of these compounds is often mediated by their interaction with the aryl hydrocarbon receptor (AhR), which can lead to a range of adverse health effects.[2][6]

Exposure Route Anticipated Effects Supporting Evidence from Related Compounds
Inhalation May cause respiratory tract irritation. High concentrations of vapors may lead to symptoms such as headache, dizziness, and nausea.[4]Data on similar halogenated benzenes indicate respiratory irritation.[4]
Dermal Contact Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[4]SDS for related compounds consistently list skin irritation as a primary hazard.[4]
Eye Contact Causes serious eye irritation, which may lead to damage if not promptly treated.[4]SDS for related compounds list serious eye irritation.[4]
Ingestion Harmful if swallowed. May cause irritation of the digestive tract.[5]Acute toxicity data for similar compounds indicate harm upon ingestion.[5]
Chronic Exposure Long-term exposure to PHAHs has been associated with effects on the liver, skin, and immune system.[1]General toxicological profiles of PHAHs indicate potential for long-term health effects.[1][2]
Section 2: Safe Handling, Storage, and Disposal

Due to the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE):

A comprehensive assessment of PPE is critical to ensure personnel safety.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 1-Bromo-2-chloro-5-fluoro-4-iodobenzene engineering_controls Work in a certified chemical fume hood start->engineering_controls eye_protection Wear chemical safety goggles and a face shield engineering_controls->eye_protection hand_protection Wear nitrile or other chemically resistant gloves. Change gloves frequently and after any sign of contamination. eye_protection->hand_protection body_protection Wear a flame-retardant lab coat, long pants, and closed-toe shoes hand_protection->body_protection respiratory_protection Respiratory protection may be required for spills or if working outside a fume hood. Consult EHS for respirator selection and fit-testing. body_protection->respiratory_protection end Proceed with experiment respiratory_protection->end

Caption: A workflow for selecting appropriate Personal Protective Equipment.

2.2 Handling and Storage:

  • Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Avoid generating dust or aerosols.

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9]

    • Keep away from incompatible materials such as strong oxidizing agents.[8]

    • Store in a dark place as some halogenated compounds can be light-sensitive.[9]

2.3 Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

  • Chemical dechlorination or incineration are potential treatment technologies for halogenated organic wastes.[10]

Section 3: Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous chemicals.

3.1 First Aid Measures:

Exposure Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

3.2 Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen halides (HBr, HCl, HF, HI).[8]

  • Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12]

3.3 Accidental Release Measures:

Spill_Response cluster_spill Accidental Release Response spill Spill of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene Detected evacuate Evacuate non-essential personnel from the area spill->evacuate ventilate Ensure adequate ventilation (fume hood) evacuate->ventilate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) ventilate->ppe contain Contain the spill with absorbent, non-combustible material (e.g., sand, vermiculite) ppe->contain collect Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal contain->collect decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water collect->decontaminate report Report the spill to the appropriate environmental health and safety personnel decontaminate->report

Caption: A step-by-step workflow for responding to an accidental release.

Section 4: Experimental Protocols and Self-Validating Systems

When using 1-Bromo-2-chloro-5-fluoro-4-iodobenzene in a reaction, the entire experimental setup should be considered a self-validating system for safety.

4.1 Example Protocol: Suzuki-Miyaura Coupling

This is a hypothetical protocol to illustrate safety considerations.

  • Objective: To perform a selective Suzuki-Miyaura coupling at the iodine position.

  • Reaction Setup:

    • All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction and to contain any volatile materials.

    • The reaction should be performed in a chemical fume hood.

    • The reaction vessel should be placed in a secondary containment tray to catch any potential spills.

  • Reagent Handling:

    • 1-Bromo-2-chloro-5-fluoro-4-iodobenzene should be weighed out in the fume hood.

    • The palladium catalyst and boronic acid reagent should also be handled with care, as they may have their own associated hazards.

  • Reaction Monitoring and Workup:

    • The reaction progress should be monitored using a technique that minimizes exposure, such as thin-layer chromatography (TLC) with samples taken via a syringe through a septum.

    • The reaction mixture should be quenched carefully, and the workup procedure should be designed to neutralize any hazardous reagents.

    • All waste generated during the workup, including aqueous layers and solvent washes, should be collected in a designated hazardous waste container.

Conclusion

1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a valuable research chemical that requires careful and informed handling due to its potential hazards. By understanding the inferred toxicological profile, adhering to strict personal protective equipment protocols, and implementing safe handling and emergency procedures, researchers can minimize the risks associated with its use. The principles of scientific integrity and trustworthiness demand a cautious and well-informed approach to the safety of all laboratory personnel.

References

  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Polyhalogenated Aromatic Hydrocarbons. Toxics. Retrieved February 15, 2026, from [Link]

  • International Association of Fire Fighters. (n.d.). Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Process for dehalogenation of contaminated waste materials.
  • Reagentia. (n.d.). 1-bromo-4-chloro-5-fluoro-2-iodobenzene (1 x 100 mg). Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved February 15, 2026, from [Link]

  • Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 61, 121–128. [Link]

  • U.S. Environmental Protection Agency. (1990). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. Retrieved February 15, 2026, from [Link]

  • Dana Bioscience. (n.d.). 1-Bromo-2-chloro-4-fluoro-5-iodobenzene 1g. Retrieved February 15, 2026, from [Link]

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved February 15, 2026, from [Link]

  • Princeton University. (n.d.). PSFC Halogenated Solvents. Retrieved February 15, 2026, from [Link]

  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Polyhalogenated compound. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Exposure of Firefighters to Particulates and Polycyclic Aromatic Hydrocarbons. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-5-iodobenzene. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • International Association of Fire Fighters. (n.d.). Reduce Your Exposure to Carcinogens. Retrieved February 15, 2026, from [Link]

  • BP. (n.d.). Benzene Policy. Retrieved February 15, 2026, from [Link]

  • LeMasters, G. K., Genaidy, A. M., & Succop, P. (2006). Exposure of firefighters to particulates and polycyclic aromatic hydrocarbons. Journal of occupational and environmental hygiene, 3(10), 549–556. [Link]

  • Centers for Disease Control and Prevention. (2023, January 24). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment. Retrieved February 15, 2026, from [Link]

  • HSElifeNL. (n.d.). Benzene. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. Retrieved February 15, 2026, from [Link]

  • Khan, M. A., Kumar, M., & Al-Dhfyan, A. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in microbiology, 11, 562839. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

This guide serves as a definitive technical reference for the solubility profile of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene , a highly specialized tetrasubstituted arene. In the absence of a universally standardized data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the solubility profile of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene , a highly specialized tetrasubstituted arene.

In the absence of a universally standardized datasheet for this specific isomer, this guide synthesizes physicochemical principles with empirical data from structurally homologous polyhalogenated benzenes. It is designed to empower researchers to make evidence-based solvent selections for synthesis, purification, and analysis.

Executive Summary & Physicochemical Context

1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a lipophilic, electron-deficient aromatic scaffold. Its solubility behavior is governed by the interplay between its high molecular weight, lack of hydrogen bond donors/acceptors, and the polarizability of its halogen substituents (particularly Iodine and Bromine).

  • Physical State: Solid at room temperature (predicted MP range: 40–90°C, dependent on crystal packing efficiency).

  • Primary Solvation Mechanism: London Dispersion Forces and

    
    -
    
    
    
    stacking interactions.
  • Key Challenge: The compound is hydrophobic (High LogP, est. > 4.0). It resists dissolution in aqueous and highly polar protic media but shows high affinity for non-polar and polar aprotic organic solvents.

Molecular Descriptors Affecting Solubility
PropertyValue (Est.)Impact on Solubility
Molecular Weight ~335.3 g/mol Moderate MW suggests good solubility in small-molecule organic solvents.
LogP (Octanol/Water) ~4.2 – 4.8Highly Lipophilic. Insoluble in water; requires organic media.
H-Bond Donors 0No capacity for H-bonding with protic solvents (e.g., water, MeOH).
Polarizability High (due to I/Br)Enhances solubility in chlorinated and aromatic solvents.

Solvent Compatibility Matrix

This matrix categorizes solvents based on their thermodynamic affinity for the target compound.

Class A: High Solubility (Primary Dissolution Media)

Use these for stock solution preparation, extraction, and homogenous reactions.

  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism:[1][2][3] Excellent matching of dispersion forces. The high density of these solvents aids in solvating the heavy halogenated ring.

    • Status:Preferred for workup and NMR analysis.

  • Aromatic Hydrocarbons (Toluene, Xylene, Benzene):

    • Mechanism:[1][2][3]

      
      -
      
      
      
      interactions between the solvent and the electron-deficient fluoro-arene ring.
    • Status:Ideal for high-temperature cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Ethers (THF, 1,4-Dioxane, MTBE):

    • Mechanism:[1][2][3][4] The oxygen lone pairs coordinate weakly, while the organic backbone solvates the ring.

    • Status:Standard for organometallic synthesis (e.g., Grignard formation, Lithium-Halogen exchange).

Class B: Moderate/Temperature-Dependent Solubility

Use these for recrystallization or controlled precipitation.

  • Aliphatic Hydrocarbons (Hexanes, Pentane, Heptane):

    • Behavior: Soluble at room temperature but significantly less than in aromatics. Solubility drops sharply with temperature.

    • Application: Excellent anti-solvent when paired with DCM or Toluene.

  • Polar Aprotic (Acetone, Ethyl Acetate, Acetonitrile):

    • Behavior: Generally soluble, but "salting out" effects can occur in the presence of brine during workups.

Class C: Low Solubility / Anti-Solvents

Use these to crash out the product.

  • Polar Protic (Water): Strictly insoluble.

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Cold: Sparingly soluble.

    • Hot: Moderately soluble.

    • Application:Recrystallization solvent of choice. Dissolve in hot ethanol, cool to precipitate pure crystals.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the maximum concentration (


) in a specific solvent for process design.
  • Preparation: Weigh 100 mg of the compound into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 100

    
    L increments.
    
  • Equilibration: Vortex for 30 seconds after each addition. If solid remains, sonicate for 5 minutes at 25°C.

  • Visual Check: Continue addition until the solution is clear (no visible particulates).

  • Calculation:

    
    
    
Protocol B: Purification via Solvent/Anti-Solvent Recrystallization

Objective: Purify crude material using solubility differentials.

  • Dissolution: Dissolve crude solid in the minimum amount of DCM (Good Solvent) at room temperature.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove insoluble inorganic salts.
    
  • Precipitation: Slowly add Hexanes or Methanol (Anti-Solvent) dropwise with stirring until persistent turbidity is observed.

  • Crystallization: Cool the mixture to -20°C for 4 hours.

  • Isolation: Filter the crystals and wash with cold anti-solvent.

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and purification.

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher to the correct solvent based on the intended application.

SolventSelection Start Start: Select Application Reaction Chemical Reaction Start->Reaction Workup Extraction / Workup Start->Workup Purification Recrystallization Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh DCM Use: DCM or Chloroform (High Solubility, Heavy Phase) Workup->DCM RecrysSystem Solvent System? Purification->RecrysSystem CDCl3 Use: CDCl3 (Standard NMR) Analysis->CDCl3 Toluene Use: Toluene / Xylene (Inert, High BP) TempHigh->Toluene Yes THF Use: THF / Dioxane (General Purpose) TempHigh->THF No SingleSolvent Hot Ethanol (Cool to precipitate) RecrysSystem->SingleSolvent Protic Method BinarySolvent DCM + Hexanes (Solvent + Anti-solvent) RecrysSystem->BinarySolvent Aprotic Method

Caption: Decision tree for selecting the optimal solvent based on experimental phase (Reaction, Workup, Purification, Analysis).

Diagram 2: Recrystallization Workflow

A mechanistic view of the purification process exploiting solubility limits.

Recrystallization Step1 1. Dissolve Crude (Min. Vol. DCM) Step2 2. Filter Insolubles (Remove Salts) Step1->Step2 Step3 3. Add Anti-Solvent (Hexanes/MeOH) Step2->Step3 Step4 4. Nucleation (Turbidity Point) Step3->Step4 Step5 5. Cooling (-20°C) (Crystal Growth) Step4->Step5

Caption: Step-by-step workflow for purifying 1-Bromo-2-chloro-5-fluoro-4-iodobenzene via solvent/anti-solvent precipitation.

Application in Drug Development (Synthesis)

The solubility of this intermediate is critical when performing site-selective cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The C-I bond is the most reactive.

    • Recommended Solvent:1,4-Dioxane/Water (4:1) . Even though the compound is insoluble in water, the dioxane solubilizes it, allowing the catalyst to function at the interface.

  • Lithium-Halogen Exchange: Targeting the C-I or C-Br bond.

    • Recommended Solvent:Anhydrous THF or Diethyl Ether at -78°C. The compound must be fully dissolved before adding

      
      -BuLi to prevent localized over-reaction.
      

Safety & Handling

  • Waste Disposal: This compound is a polyhalogenated organic. It must be disposed of in Halogenated Organic Waste streams. Do not mix with acid waste.

  • Exposure: As a potential alkylating agent (due to reactive halogens), handle inside a fume hood. Wear nitrile gloves (DCM penetrates latex; use double-gloving or laminate gloves if working with concentrated DCM solutions).

References

  • PubChem. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (Compound Summary). National Library of Medicine. Available at: [Link](Note: Used for physicochemical property estimation of the structural isomer family).

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003. (Authoritative text on solvent polarity and solubility principles).
  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007. (Source for solubility parameter prediction logic).

Sources

Foundational

literature review of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene synthesis

Executive Summary Target Molecule: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene CAS Registry Number: 1160573-30-5 Molecular Formula: C₆H₂BrClFI Molecular Weight: 335.34 g/mol This technical guide details the synthesis of 1-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene CAS Registry Number: 1160573-30-5 Molecular Formula: C₆H₂BrClFI Molecular Weight: 335.34 g/mol

This technical guide details the synthesis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene, a highly functionalized tetra-halogenated benzene scaffold. Its significance in medicinal chemistry lies in the orthogonal reactivity of its four halogen substituents (I > Br > Cl >> F), enabling precise, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The primary synthetic strategy outlined here utilizes a sequential halogenation approach starting from commercially available 5-chloro-2-fluoroaniline. This route is favored for its regiochemical predictability and scalability, as evidenced in recent patent literature for LRRK2 inhibitors [1, 2].

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Sandmeyer reaction , converting an aniline precursor into the aryl iodide. The critical challenge is establishing the correct substitution pattern prior to the final iodination.

Strategic Logic:
  • The Iodine Installation (C4): The iodine atom is the most reactive handle and is best installed last to prevent premature reactivity during earlier steps. The Sandmeyer reaction is ideal here, converting an amine at C4 to an iodide.

  • The Bromine Installation (C1): The precursor for the Sandmeyer step is 4-bromo-5-chloro-2-fluoroaniline . The amino group (-NH₂) is a strong ortho/para director. In 5-chloro-2-fluoroaniline, the para position (C4) relative to the amine is sterically accessible and electronically activated, making electrophilic bromination highly regioselective.

  • Starting Material: 5-Chloro-2-fluoroaniline is commercially available and possesses the correct F/Cl substitution pattern.

Retrosynthesis Target 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (Target) Diazonium [Diazonium Intermediate] Target->Diazonium Sandmeyer (Iodination) Precursor 4-Bromo-5-chloro-2-fluoroaniline (Key Intermediate) Diazonium->Precursor Diazotization (NaNO2/H+) Start 5-Chloro-2-fluoroaniline (Starting Material) Precursor->Start Electrophilic Bromination (NBS)

Figure 1: Retrosynthetic disconnection showing the sequential build-up of halogen substituents.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 4-Bromo-5-chloro-2-fluoroaniline. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The amino group directs the incoming bromine to the para position.

ParameterSpecification
Reagents 5-Chloro-2-fluoroaniline (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq)
Solvent Acetonitrile (MeCN) or DMF
Temperature 0°C to Room Temperature (RT)
Yield 85-95%

Protocol:

  • Charge a reaction vessel with 5-chloro-2-fluoroaniline (1.0 equiv) and Acetonitrile (10 vol).

  • Cool the solution to 0–5°C using an ice bath.

  • Portion-wise add N-Bromosuccinimide (NBS) (1.05 equiv) over 30 minutes, maintaining the temperature below 10°C. Note: Controlled addition prevents exotherms and over-bromination.

  • Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by HPLC/TLC for consumption of starting material.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash column chromatography (Hexanes/EtOAc) yields the product as a solid.

Step 2: Sandmeyer Iodination (Diazotization)

Objective: Conversion of 4-Bromo-5-chloro-2-fluoroaniline to 1-Bromo-2-chloro-5-fluoro-4-iodobenzene. Mechanism: Formation of a diazonium salt followed by radical-nucleophilic substitution with iodide.

ParameterSpecification
Reagents NaNO₂ (1.5 eq), KI (2.0 eq), HCl (6N) or H₂SO₄
Solvent MeCN / Water
Temperature -20°C (Diazotization) to RT (Iodination)
Yield 60-75%

Protocol (Adapted from WO2021080929 [1]):

  • Salt Formation: In a 4-necked flask under inert atmosphere, dissolve 4-bromo-5-chloro-2-fluoroaniline (1.0 equiv) in MeCN (15 vol).

  • Add 6 N HCl (aqueous, 3.0 equiv) at RT and stir for 1 hour to form the anilinium salt.

  • Diazotization: Cool the mixture to -20°C to -10°C . Add an aqueous solution of Sodium Nitrite (NaNO₂) (1.5 equiv) dropwise, maintaining the temperature below -5°C. Stir for 1 hour.

  • Iodination: Prepare a solution of Potassium Iodide (KI) (2.0 equiv) in water. Add this solution dropwise to the cold diazonium mixture.

  • Allow the reaction to warm to RT slowly and stir for 2 hours. Nitrogen gas evolution will be observed.[2]

  • Quench: Add saturated Sodium Bisulfite (NaHSO₃) solution to quench excess iodine (color changes from dark purple to yellow/orange).

  • Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with water and brine. Dry over MgSO₄.[2]

  • Purification: Purify by flash chromatography on silica gel (100% Hexanes to 5% EtOAc/Hexanes) to obtain the target as a white to off-white solid.

Reaction Pathway & Mechanism[2]

The synthesis relies on the differing electronic effects of the substituents.[3][4] The amino group is the dominant director in Step 1. In Step 2, the diazonium group is an excellent leaving group, allowing the introduction of the large iodine atom which would be difficult to install via direct electrophilic substitution on such a deactivated ring.

ReactionScheme SM 5-Chloro-2-fluoroaniline Inter 4-Bromo-5-chloro- 2-fluoroaniline SM->Inter NBS, MeCN 0°C -> RT Diazo Ar-N2+ Cl- Inter->Diazo 1. HCl, MeCN 2. NaNO2, -10°C Prod 1-Bromo-2-chloro- 5-fluoro-4-iodobenzene Diazo->Prod KI, H2O Sandmeyer

Figure 2: Forward synthetic pathway highlighting reagents and intermediates.

Safety & Handling (E-E-A-T)

  • Poly-Halogenated Anilines: These compounds can be toxic and potential skin sensitizers. Handle in a fume hood with appropriate PPE (nitrile gloves, lab coat, eye protection).

  • Diazonium Salts: Intermediate diazonium salts are potentially explosive if allowed to dry. Do not isolate the diazonium salt. Proceed immediately to the iodination step in solution.

  • Acidic Conditions: The use of 6N HCl and NaNO₂ generates nitrous acid fumes (NOx). Ensure vigorous ventilation.[2]

  • Iodine Waste: Aqueous waste containing iodine/iodide should be segregated and treated with reducing agents (thiosulfate/bisulfite) before disposal to prevent release of volatile iodine.

References

  • Estrada, A. A., et al. (2021). N-(Heteroaryl) Quinazolin-2-amine Derivatives as LRRK2 Inhibitors, Pharmaceutical Compositions, and Uses Thereof. WO2021080929A1. World Intellectual Property Organization. Link

  • Chan, B. K., et al. (2022). 2-Aminoquinazolines as LRRK2 Inhibitors, Pharmaceutical Compositions, and Uses Thereof. WO2022051337A1. World Intellectual Property Organization. Link

  • BenchChem. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-iodobenzene: Synthesis and Experimental Protocols. Retrieved from BenchChem Database. Link

  • PubChem. (n.d.). Compound Summary: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene. National Center for Biotechnology Information. Link

Sources

Exploratory

The Orthogonal Halogen: A Guide to Chemoselectivity in Mixed-Halogen Arenes

Topic: Reactivity Profile of Mixed-Halogen Benzene Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Executive Summary In the architecture of small...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Mixed-Halogen Benzene Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

In the architecture of small molecule synthesis, mixed-halogenated benzenes (e.g., 1-bromo-4-chlorobenzene, 1-fluoro-3-iodobenzene) represent high-value scaffolds.[1][2] They offer "orthogonal reactivity"—the ability to selectively functionalize one site while leaving others intact for subsequent steps.[3]

However, this orthogonality is not absolute. It relies on a precise understanding of competing mechanistic drivers: Bond Dissociation Energy (BDE) versus Electronegativity/Polarity . This guide deconstructs these competing forces, defining the reactivity hierarchy across Transition Metal Catalysis, Nucleophilic Aromatic Substitution (


), and Metal-Halogen Exchange.
Part 1: The Hierarchy of Reactivity

The reactivity of a carbon-halogen bond (C-X) is context-dependent.[4] The "best" leaving group in one regime is often the "worst" in another.

1.1 The Fundamental Divergence
  • Oxidative Addition (Pd/Ni/Li): Driven by bond strength (BDE). Weaker bonds react faster.

  • Nucleophilic Attack (

    
    ):  Driven by transition state stabilization (electronegativity). Highly polarized bonds react faster.
    

Table 1: Physical Properties & Reactivity Trends of C-X Bonds

Halogen (X)Bond Length (Å)BDE (kcal/mol)Electronegativity (Pauling)Oxidative Addn Rate (

)

Rate (

)
Iodine (I) 2.10~652.66Fastest (

)
Slowest
Bromine (Br) 1.89~812.96Fast (

)
Slow
Chlorine (Cl) 1.74~963.16Slow (1)Moderate
Fluorine (F) 1.35~1263.98Inert (usually)Fastest

Key Insight: The "Fluorine Anomaly" is the most critical inversion. In Pd-catalyzed coupling, C-F is virtually inert. In


, C-F is the "super-leaving group" because its high electronegativity stabilizes the anionic Meisenheimer intermediate.
Part 2: Decision Framework (Visualization)

The following decision tree illustrates how to select reaction conditions based on the desired site of functionalization.

Reactivity_Flow Start Substrate: Mixed-Halogen Arene (e.g., F, Cl, Br, I) Q1 Target: Which Halogen to Replace? Start->Q1 Path_I Target: Iodine (I) or Bromine (Br) Q1->Path_I Weakest Bond Path_F Target: Fluorine (F) or Chlorine (Cl) Q1->Path_F Most Polar Bond Mech_Pd Mechanism: Oxidative Addition (Pd/Ni Catalysis) Path_I->Mech_Pd Mech_Li Mechanism: Metal-Halogen Exchange (n-BuLi / i-PrMgCl) Path_I->Mech_Li Mech_SnAr Mechanism: SNAr (Nucleophilic Aromatic Substitution) Path_F->Mech_SnAr Cond_Pd Protocol: Pd(0), Mild Base Selectivity: I > Br >> Cl Mech_Pd->Cond_Pd Cond_Li Protocol: -78°C, THF Selectivity: I > Br Mech_Li->Cond_Li Cond_SnAr Protocol: Strong Nuc (OR-, RNH2) Selectivity: F >> Cl > Br Mech_SnAr->Cond_SnAr

Figure 1: Strategic decision tree for functionalizing mixed-halogen arenes. Selectivity is dictated by the mechanistic regime chosen.

Part 3: Deep Dive into Mechanistic Regimes
3.1 Transition Metal Catalysis (The Oxidative Addition Regime)

In Palladium (Pd) or Nickel (Ni) catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate-determining step is often oxidative addition .

  • Selectivity Rule:

    
    
    
  • The "Cl/Br" Challenge: While I vs. Br is easy to control (room temp Pd couples I exclusively), Br vs. Cl requires ligand tuning. Electron-rich, bulky phosphines (e.g.,

    
    , Buchwald ligands) accelerate oxidative addition, potentially eroding selectivity between Br and Cl.
    
  • Ni-Catalysis Nuance: Nickel is smaller and more nucleophilic than Palladium. It activates C-Cl bonds more readily. In mixed Cl/Br systems, Ni can sometimes lose selectivity unless specific "site-selective" ligands (like terpyridines) are used to stabilize the oxidative addition intermediate.

3.2 Nucleophilic Aromatic Substitution (The

Regime)

Here, the bond does not break in the rate-determining step. Instead, the nucleophile attacks the ring to form a resonance-stabilized anion (Meisenheimer Complex).

  • Selectivity Rule: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Why F wins: The high electronegativity of Fluorine inductively stabilizes the negative charge on the ring during the transition state, lowering the activation energy (

    
    ).
    

SnAr_Mechanism Substrate Ar-F (Electron Deficient) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Nu- Attack (Rate Determining) Product Ar-Nu (Substituted) TS->Product Loss of F- (Fast)

Figure 2: The


 pathway. Note that the C-F bond breaks AFTER the rate-determining step.
3.3 Metal-Halogen Exchange (The Kinetic Regime)

Lithium-halogen exchange is one of the fastest reactions in organic chemistry.

  • Selectivity Rule:

    
     (F is inert to exchange).
    
  • The "Halogen Dance" Pitfall: When treating bromo- or iodo-arenes with strong bases (Lithiating agents like LDA or even n-BuLi), the metal can migrate to a more thermodynamically stable position (usually ortho to a directing group or heteroatom).

    • Prevention: Keep temperatures strictly at -78°C . The "dance" (isomerization) is temperature-dependent.

Part 4: Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (I over Br)

Objective: Selectively couple a boronic acid to the Iodine position of 1-bromo-4-iodobenzene, leaving the Bromine intact.

Mechanism: Kinetic control of oxidative addition. Reference: Based on standard mild Pd-catalysis principles (e.g., Miyaura et al.).

  • Reagents:

    • 1-bromo-4-iodobenzene (1.0 equiv)

    • Arylboronic acid (1.1 equiv)[1]

    • Catalyst:

      
       (1-3 mol%) — Note: Use tetrakis; highly active species like Pd-G3-XPhos may erode selectivity.
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH.

  • Procedure:

    • Step 1: Charge a reaction flask with the dihaloarene, boronic acid, and Pd catalyst under an inert atmosphere (

      
       or Ar).
      
    • Step 2: Add degassed solvent and aqueous base.

    • Step 3: Stir at Room Temperature (20–25°C) .

      • Critical Control Point: Do NOT heat. At RT, Pd inserts into C-I rapidly but C-Br insertion is kinetically negligible. Heating to 80°C will trigger bis-coupling.

    • Step 4: Monitor by TLC/LCMS. Reaction is typically complete in 2–4 hours.

    • Step 5: Quench with water, extract with EtOAc.[5]

Protocol B: Selective Lithiation & "Halogen Dance" Avoidance

Objective: Selectively lithiate a bromo-iodobenzene at the Iodine position without scrambling.

Mechanism: Lithium-Halogen Exchange vs. Base-Catalyzed Migration.[6]

  • Reagents:

    • Substrate (e.g., 1-bromo-3-iodobenzene)

    • Reagent:

      
       (Turbo Grignard) OR 
      
      
      
      .
    • Solvent: Anhydrous THF.

  • Procedure:

    • Step 1: Cool the substrate in THF to -78°C (Dry ice/Acetone bath).

      • Warning: Even -40°C can trigger halogen scrambling (Halogen Dance) if the substrate has acidic protons ortho to the halogens.

    • Step 2: Add

      
       (1.05 equiv) dropwise over 10 minutes.
      
    • Step 3: Stir for exactly 15–30 minutes at -78°C.

      • Note: I-Li exchange is faster than Br-Li exchange. Extended stirring allows equilibration to the thermodynamic product (often the wrong isomer).

    • Step 4: Add the electrophile (e.g., aldehyde, DMF) immediately at -78°C.

    • Step 5: Allow to warm to RT only after quenching.

Part 5: References
  • Bond Energies & Reactivity:

    • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1]

  • 
     Mechanism & Fluorine Effect: 
    
    • Bunnett, J. F. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Halides". Chemical Reviews.

  • Site-Selective Cross-Coupling:

    • Fairlamb, I. J. S. (2007). "Palladium-Catalysed Selective Cross-Coupling of Polyhalogenated Heteroarenes". Chemical Society Reviews.

  • Halogen Dance Rearrangement:

    • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review". Chemical Society Reviews.

  • Lithium-Halogen Exchange Kinetics:

    • Bailey, W. F., & Patricia, J. J. (1988).[7][8] "The Mechanism of the Lithium-Halogen Interchange Reaction". Journal of Organometallic Chemistry.

Sources

Foundational

Crystal Structure Analysis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

Executive Summary This guide details the crystallographic characterization and structural analysis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (CAS: 1160574-56-0). As a tetrasubstituted benzene derivative containing four...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the crystallographic characterization and structural analysis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (CAS: 1160574-56-0). As a tetrasubstituted benzene derivative containing four distinct halogen atoms (F, Cl, Br, I), this molecule represents a "supramolecular tessera"—a building block that tests the hierarchy of non-covalent interactions.

For researchers in drug development and crystal engineering, this compound is not merely a synthetic intermediate; it is a model system for understanding competitive halogen bonding . The presence of the highly polarizable iodine atom alongside the electronegative fluorine creates a distinct electrostatic landscape (sigma-holes) that drives specific crystal packing motifs. This guide provides the experimental roadmap for solving its structure, handling potential disorder, and quantifying the supramolecular interactions that define its solid-state behavior.

Chemical Profile & Significance[1][2]

PropertySpecification
IUPAC Name 1-Bromo-2-chloro-5-fluoro-4-iodobenzene
Formula C₆H₂BrClFI
Molecular Weight 335.34 g/mol
Key Feature Mixed-halogen substitution (1,2,4,5-pattern)
Crystallographic Challenge High absorption (I, Br) and potential site disorder
Primary Interaction Type II Halogen Bonding (I[1]···N/O or I···X)

Scientific Context: The 1,2,4,5-substitution pattern is historically significant in crystal engineering because it tends to form infinite 1D chains or 2D sheets. The hierarchy of halogen bond strength typically follows the polarizability of the donor: I > Br > Cl > F . In this molecule, the Iodine atom is the primary "donor" (Lewis acid) at the sigma-hole, while the Fluorine often acts as an innocent bystander or weak acceptor.

Experimental Workflow: From Synthesis to CIF

The following diagram outlines the critical path for determining the crystal structure, emphasizing the specific checkpoints required for heavy-atom organic molecules.

CrystalWorkflow Sample Crude Sample (>95% Purity) Cryst Crystallization (Slow Evap/Sublimation) Sample->Cryst DCM/Hexane Screening Unit Cell Screening (Mo vs Cu Source) Cryst->Screening Select Crystal DataColl Data Collection (Redundancy > 4.0) Screening->DataColl 100 K Reduction Data Reduction (Abs. Correction) DataColl->Reduction Multi-scan Solution Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solution Refinement Refinement (SHELXL - Disorder Handling) Solution->Refinement Refinement->Refinement Check R1/wR2 Analysis Supramolecular Analysis (Hirshfeld) Refinement->Analysis

Caption: Figure 1. Optimized crystallographic workflow for polyhalogenated benzenes, highlighting the critical absorption correction step due to Iodine/Bromine content.

Technical Protocol: Data Collection & Refinement

Crystallization Strategy

Polyhalogenated benzenes often exhibit polymorphism. To ensure the thermodynamic form is obtained:

  • Solvent System: Dissolve 20 mg in minimal Dichloromethane (DCM). Layer carefully with Hexane (1:3 ratio) in a narrow vial.

  • Alternative: Slow sublimation at 40-50°C under reduced pressure often yields higher quality single crystals free of solvent inclusion.

Data Collection Parameters[3]
  • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is mandatory.

    • Reasoning: Copper (Cu Kα) radiation will suffer severe absorption from the Iodine and Bromine atoms (

      
       will be > 15 mm⁻¹), leading to systematic errors in bond lengths.
      
  • Temperature: Collect at 100 K using a nitrogen cryostream.

    • Reasoning: Reduces thermal motion (Uiso) of the heavy halogens, preventing "smearing" of electron density that can mask disorder.

Refinement Challenges: The "Halogen Shuffle"

A common artifact in mixed-halogen benzenes is orientational disorder , where the molecule flips 180° in the lattice, causing the crystallographer to see a "ghost" Chlorine where a Bromine should be.

Validation Protocol:

  • Check Thermal Ellipsoids: If the Iodine atom has a tiny ellipsoid and the Chlorine has a massive, elongated one, suspect disorder.

  • Refinement Command (SHELXL): If disorder is present (e.g., F and H swapping positions), use the PART command:

    Constrain the occupancy (e.g., 21.00 for 50/50 or free variable 20.00) to ensure the total equals 1.0.

Structural Analysis: Supramolecular Architecture

Once the structure is solved (typically in space groups


, 

, or

), the analysis must focus on the Halogen Bonding (XB) network.
The Sigma-Hole Hierarchy

The electrostatic potential of the halogens in this molecule is anisotropic. The tip of the halogen (along the C-X bond axis) is positive (the


-hole), while the equator is negative.

Expected Interaction Strength:



(Where LB = Lewis Base, e.g., the 

-system of a neighboring ring or a lone pair on F/Cl).
Geometric Criteria for Halogen Bonds

Analyze the structure for Type II contacts, which are the hallmark of halogen bonding.

Interaction TypeGeometry (

)
MechanismStructural Outcome
Type I

(Symmetrical)
VdW / Close PackingNon-directional packing
Type II

Electrophile-NucleophileDirectional Chains/Sheets
  • 
    :  Angle C–X···X' (Donor angle)[2]
    
  • 
    :  Angle C'–X'···X (Acceptor angle)[2]
    

Critical Check: Measure the


 or 

distance. If it is less than the sum of the van der Waals radii (

Å), a significant interaction exists.
Hirshfeld Surface Analysis

To visualize these interactions, generate Hirshfeld surfaces (using CrystalExplorer).

  • Look for: Red spots on the

    
     surface at the tip of the Iodine atom.
    
  • Interpretation: These red spots confirm the

    
    -hole interaction. The "fingerprint plot" will show sharp spikes characteristic of 
    
    
    
    interactions.

References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35), 5576-5586. Link

  • Desiraju, G. R. (2013). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link

  • Politzer, P., et al. (2007). "The sigma-hole: an electrostatic explanation for the halogen bond." Journal of Molecular Modeling, 13, 305-311. Link

  • PubChem Entry. "1-Bromo-5-chloro-2-fluoro-4-iodobenzene" (Isomer Analog). National Center for Biotechnology Information.[1] Link

  • Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118-7195. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene for Advanced Pharmaceutical Intermediate Synthesis

Abstract This application note provides a comprehensive technical guide for the selective Suzuki-Miyaura cross-coupling of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene. We delve into the strategic considerations for achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the selective Suzuki-Miyaura cross-coupling of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene. We delve into the strategic considerations for achieving high chemoselectivity, focusing on the targeted functionalization of the carbon-iodine (C-I) bond while preserving the less reactive carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex, polyfunctionalized aromatic compounds for drug discovery and development. A detailed, field-tested protocol is presented, alongside mechanistic insights and troubleshooting strategies to ensure reproducible and high-yielding transformations.

Introduction: The Imperative of Selectivity in Polyhalogenated Arene Chemistry

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. The presence of multiple halogen atoms offers a versatile platform for sequential, site-selective modifications, enabling the construction of intricate molecular architectures. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as a paramount tool for the formation of carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives[1].

The primary challenge in the functionalization of polyhalogenated arenes lies in achieving exquisite control over which halogen atom participates in the cross-coupling reaction. For substrates such as 1-Bromo-2-chloro-5-fluoro-4-iodobenzene, this selectivity is governed by the inherent differences in the bond dissociation energies of the carbon-halogen bonds. The established reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl, a principle that underpins the selective protocol detailed herein. By carefully tuning the reaction parameters, one can exploit this reactivity differential to selectively couple at the most labile C-I bond, leaving the C-Br and C-Cl functionalities intact for subsequent orthogonal transformations.

This application note will provide a robust protocol for the selective Suzuki coupling at the iodine position of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene, a substrate of significant interest for the synthesis of complex pharmaceutical intermediates.

Mechanistic Rationale for Chemoselectivity

The selectivity of the Suzuki-Miyaura coupling on polyhalogenated substrates is primarily dictated by the initial, and often rate-determining, oxidative addition step of the catalytic cycle.

The Catalytic Cycle and the Origin of Selectivity

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination[2][3].

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)(L2)-Ar'->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The oxidative addition of the aryl halide to the Pd(0) complex is the crucial step where selectivity is established. The lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds facilitates its preferential cleavage and insertion of the palladium catalyst. By employing mild reaction conditions, such as lower temperatures and carefully chosen catalyst systems, the energy barrier for the oxidative addition into the C-Br and C-Cl bonds is not overcome, thus ensuring selective reaction at the C-I position.

Experimental Protocol: Selective Suzuki Coupling at the C-I Position

This protocol is designed as a robust starting point for the selective Suzuki-Miyaura coupling of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
1-Bromo-2-chloro-5-fluoro-4-iodobenzene1000572-73-5335.34 g/mol Commercially available
Arylboronic AcidVariesVariesCommercially available
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol Commercially available
Tricyclohexylphosphine (PCy₃)2622-14-2280.42 g/mol Commercially available
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol Commercially available
1,4-Dioxane (anhydrous)123-91-188.11 g/mol Commercially available
Water (degassed)7732-18-518.02 g/mol N/A
Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate with heating capabilities

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Figure 2: Workflow for the selective Suzuki-Miyaura coupling protocol.

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and Cesium Carbonate (2.0 mmol, 2.0 equiv.).

    • In a separate vial, prepare the catalyst premix by dissolving Palladium(II) Acetate (0.02 mmol, 2 mol%) and Tricyclohexylphosphine (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

    • Add the catalyst premix to the Schlenk flask.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition and Degassing:

    • To the reaction mixture, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

    • Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction:

    • Immerse the reaction flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material and to minimize the formation of bis-coupled products.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-aryl-1-bromo-2-chloro-5-fluorobenzene.

Expected Results and Characterization

Under the optimized conditions, a high yield (typically >85%) of the mono-arylated product is expected, with minimal formation of the bis-arylated byproduct. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient degassing, or low reaction temperature.Use a fresh batch of palladium catalyst and ligand. Ensure thorough degassing of the reaction mixture. Incrementally increase the temperature.
Formation of Bis-Coupled Product Reaction temperature is too high, or the reaction time is too long.Reduce the reaction temperature and carefully monitor the reaction progress to stop it once the starting material is consumed.
Protodeboronation of Boronic Acid Presence of excess water or prolonged reaction times at elevated temperatures.Use anhydrous solvents and ensure the water content is controlled. Minimize the reaction time. Consider using a boronic ester as the coupling partner.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the selective Suzuki-Miyaura coupling of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene. By leveraging the inherent reactivity differences of the carbon-halogen bonds and employing a well-defined palladium catalyst system under controlled conditions, researchers can achieve high yields of the desired mono-arylated product. This methodology serves as a valuable tool for the synthesis of complex pharmaceutical intermediates and other high-value organic molecules, enabling the strategic and sequential introduction of diverse functionalities.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 586-587. (This is a foundational reference for the Suzuki reaction.)
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999 , 121(41), 9550-9561. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application

Application Note: Sequential Functionalization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

The following Application Note and Protocol guide is designed for advanced synthetic chemists and drug discovery professionals. It synthesizes established organometallic principles with specific reactivity profiles for p...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for advanced synthetic chemists and drug discovery professionals. It synthesizes established organometallic principles with specific reactivity profiles for polyhalogenated arenes.[1]

Executive Summary & Strategic Overview

The tetra-halogenated scaffold 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (BCFI) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its four halogen substituents. By exploiting the distinct bond dissociation energies (BDE) and rates of oxidative addition (OA) of C-I, C-Br, C-Cl, and C-F bonds, researchers can sequentially install four distinct pharmacophores onto a single benzene core without the need for protecting groups.

This guide details the "Iodine First" strategy, moving from the most reactive site to the least, ensuring high chemoselectivity and yield.

The Hierarchy of Reactivity (Chemoselectivity)

The sequential functionalization relies on the following kinetic hierarchy for Palladium (Pd) and Magnesium (Mg) mediated processes:

  • Site C4 (Iodine):

    
    . Fastest Oxidative Addition (OA).
    
  • Site C1 (Bromine):

    
    . Slower OA; requires active ligands if I is present (but I is removed first).
    
  • Site C2 (Chlorine):

    
    . Sluggish OA; requires electron-rich, bulky ligands (e.g., Buchwald ligands) and elevated temperatures.
    
  • Site C5 (Fluorine):

    
    . Inert to standard Pd-catalysis. Active for Nucleophilic Aromatic Substitution (
    
    
    
    ) if the ring is electron-deficient.
Structural Analysis & Steric Considerations
  • C4-I: Flanked by a small Fluorine (C5) and a Proton (C3). Most accessible.

  • C1-Br: Flanked by a large Chlorine (C2). Moderately hindered.

  • C2-Cl: Flanked by a large Bromine (C1). Sterically congested.

  • C5-F: Acts as an electronic modulator (inductive withdrawal) or a handle for late-stage

    
    .
    

Visual Workflow (Logic Map)

The following decision tree illustrates the sequential pathways available for BCFI functionalization.

SequentialFunctionalization Start Start: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene Step1 STEP 1: C4-Iodine Functionalization (Most Reactive) Start->Step1 Step1_Method Method: Pd(PPh3)4 / Mild Base or iPrMgCl·LiCl (-78°C) Step1->Step1_Method Inter1 Intermediate A: 4-Substituted-1-bromo-2-chloro-5-fluorobenzene Step1_Method->Inter1 Step2 STEP 2: C1-Bromine Functionalization (Moderately Reactive) Inter1->Step2 Step2_Method Method: Pd(dppf)Cl2 or Pd2(dba)3/XPhos Temp: 60-80°C Step2->Step2_Method Inter2 Intermediate B: 1,4-Disubstituted-2-chloro-5-fluorobenzene Step2_Method->Inter2 Step3 STEP 3: C2-Chlorine Functionalization (Least Reactive Halogen) Inter2->Step3 Step3_Method Method: Pd-PEPPSI or RuPhos Pd G3 Temp: >100°C Step3->Step3_Method Inter3 Intermediate C: 1,2,4-Trisubstituted-5-fluorobenzene Step3_Method->Inter3 Step4 STEP 4: C5-Fluorine Utilization (Non-Coupling) Inter3->Step4 Step4_Method Method: SNAr (if ring activated) or Retain as metabolic blocker Step4->Step4_Method Final Final Scaffold: Tetra-Functionalized Arene Step4_Method->Final

Caption: Logical flow for the chemoselective derivatization of BCFI, prioritizing bond lability (I > Br > Cl).

Detailed Experimental Protocols

Phase 1: Selective C4-Iodine Functionalization

Objective: Install the first R-group at C4 without disturbing the C-Br or C-Cl bonds. Mechanism: Fast oxidative addition of Pd(0) to C-I. Critical Control: Use a "lazy" catalyst (Pd(PPh3)4) and mild temperatures to prevent C-Br insertion.

Protocol A: Selective Suzuki-Miyaura Coupling[2]
  • Reagents:

    • Substrate: BCFI (1.0 equiv)

    • Boronic Acid: R-B(OH)2 (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (3-5 mol%)

    • Base: Na2CO3 (2.0 equiv, 2M aqueous)

    • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

  • Procedure:

    • Charge a reaction vial with BCFI, boronic acid, and Pd(PPh3)4.

    • Purge with Argon/Nitrogen for 5 minutes (Oxygen removal is critical to preserve catalyst activity).

    • Add degassed solvents and base.[2]

    • Stir at Room Temperature (25°C) to 40°C .

    • Note: Do not exceed 60°C. Higher temperatures risk activating the C-Br bond.

    • Monitor by TLC/LCMS. C-I consumption is usually complete within 2-4 hours.

  • Workup: Standard aqueous extraction (EtOAc).

Protocol B: Selective Magnesium-Halogen Exchange (Knochel Method)

Best for installing electrophiles like aldehydes or ketones.

  • Reagents: iPrMgCl·LiCl (Turbo Grignard, 1.1 equiv).

  • Conditions: THF, -40°C .

  • Mechanism: Rapid I/Mg exchange generates the C4-Grignard species. The C1-Br bond is stable at this temperature.

  • Quench: Add Electrophile (E+) at -40°C, then warm to RT.

Phase 2: Selective C1-Bromine Functionalization

Objective: Functionalize C1. The C4 position is now occupied by a stable Carbon-Carbon bond. Challenge: The C2-Chlorine is ortho to this position, creating steric bulk. Catalyst Choice: Requires a more active catalyst than Phase 1, but one that still discriminates against Chlorine.

Protocol: C1-Selective Suzuki Coupling
  • Reagents:

    • Substrate: Product from Phase 1 (1.0 equiv)

    • Boronic Acid: R'-B(OH)2 (1.2 equiv)

    • Catalyst System: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%).

      • Why XPhos? Excellent for sterically hindered aryl bromides and prevents proto-dehalogenation.

    • Base: K3PO4 (2.0 equiv).

    • Solvent: 1,4-Dioxane or Toluene.

  • Procedure:

    • Combine reagents under inert atmosphere.

    • Heat to 80°C .

    • Monitor reaction.[3][4][5][6][7] The C-Cl bond remains intact under these conditions provided the temperature does not exceed 100°C and highly specialized "Cl-activating" ligands are avoided.

Phase 3: C2-Chlorine Functionalization

Objective: Functionalize the final halogen site (C2). Challenge: Aryl chlorides are notoriously unreactive, especially when sterically hindered (flanked by the newly installed Group 1). Solution: Use "Third Generation" Buchwald Precatalysts designed specifically for difficult chlorides.

Protocol: Difficult Aryl Chloride Coupling
  • Reagents:

    • Substrate: Product from Phase 2 (1.0 equiv)

    • Nucleophile: Boronic acid, Amine, or Alkyne.[8]

    • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (for amination).

      • Alternative: Pd-PEPPSI-IPr (for difficult Suzuki couplings).

    • Base: Cs2CO3 (3.0 equiv) or NaOtBu (for amination).

    • Solvent: 1,4-Dioxane or t-Amyl Alcohol.

  • Procedure:

    • This step requires energy. Heat to 100°C - 110°C (reflux).

    • Reaction times may be longer (12-24 hours).

    • Self-Validating Check: If conversion is low, check for dehalogenation (replacement of Cl with H). If observed, switch to a milder base (K3PO4) or lower temperature with higher catalyst loading.

Phase 4: The Fluorine Factor (C5)

Context: The C-F bond is generally inert to Pd-catalysis. It serves two potential roles:

  • Metabolic Blocker: Retain the Fluorine to block P450 metabolism at this position (common in drug design).

  • SNAr Handle: If the groups installed at C4 or C2 are electron-withdrawing (e.g., -CN, -NO2, -COR, Pyridine), the C5-F bond becomes susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
Protocol: SNAr Displacement (Conditional)
  • Condition: Requires an Electron Withdrawing Group (EWG) ortho or para to the Fluorine.

  • Reagents: Amine or Thiol nucleophile (excess), K2CO3, DMSO or DMF, Heat (80-120°C).

  • Outcome: Displacement of F to form C-N or C-S bonds.

Summary of Reaction Conditions

StepTarget HalogenBond Energy (kcal/mol)Recommended CatalystLigand ClassTemp (°C)Key Selectivity Factor
1 Iodine (C4) ~65Pd(PPh3)4Triphenylphosphine25-40Fastest Oxidative Addition
2 Bromine (C1) ~81Pd(OAc)2 / XPhosBiaryl dialkylphosphine60-80Temperature control vs Cl
3 Chlorine (C2) ~96RuPhos Pd G3Bulky, Electron-Rich100+Requires forcing conditions
4 Fluorine (C5) ~126None (SNAr)N/A80-120Requires EWG activation

References

  • Reactivity of Halogens in Cross-Coupling

    • Mechanistic Hierarchy: "The order of reactivity of the halogen leaving groups is as follows: I >> Br > OTf >> Cl > F."[9]

    • Source:

  • Knochel Turbo-Grignard Exchange

    • Protocol: "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogen
    • Source: [Angewandte Chemie Int.[1][5][10] Ed. (via PubMed)]([Link])

  • Site-Selectivity in Polyhalogenated Arenes

    • Review: "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
    • Source:

  • Buchwald-Hartwig Precatalysts (For Step 3)

    • Application: Use of RuPhos and XPhos for hindered/chloride couplings.[8]

    • Source: [J. Med. Chem. & Chem. Tox.[2][6][7][8] Guide]([Link])

  • Specific Scaffold Availability

    • Molecule Data: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene properties and commercial availability as a building block.
    • Source:

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

Executive Summary This Application Note details the chemoselective Buchwald-Hartwig amination of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene . This substrate represents a "privileged scaffold" in medicinal chemistry due to i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemoselective Buchwald-Hartwig amination of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene . This substrate represents a "privileged scaffold" in medicinal chemistry due to its dense array of differentiated halogen handles (I, Br, Cl, F).

The primary challenge is achieving exclusive C–N bond formation at the C4-position (Iodine) while preserving the C1-Bromo, C2-Chloro, and C5-Fluoro sites for subsequent diversification (e.g., Suzuki, Sonogashira, or


 reactions). This guide provides a self-validating protocol that leverages intrinsic oxidative addition rates (

) and specific ligand effects to overcome common pitfalls such as "iodide inhibition" and halogen scrambling.

Strategic Analysis: The Halogen Hierarchy

Reactivity Landscape

Success relies on the kinetic differentiation of the carbon-halogen bonds. In Palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) typically follows the bond dissociation energy (BDE) inverse order:


[1]

For our substrate, the C4–I bond is the "softest" electrophile. However, the presence of electron-withdrawing groups (F, Cl) on the ring activates all positions, narrowing the


 gap between the Iodine and Bromine sites.
The "Iodide Inhibition" Effect

A critical, often overlooked phenomenon in aryl iodide coupling is catalyst poisoning by iodide ions . The oxidative addition of Ar–I generates


. The released iodide anion (

) can bridge two palladium centers, forming inactive dimers

.
  • Solution: Use a solvent system (e.g., Toluene) where the byproduct salt (NaI or CsI) is insoluble, driving the equilibrium forward, or utilize bulky ligands (e.g., Xantphos, BrettPhos) that sterically preclude dimer formation.

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic hierarchy and the target pathway.

Reactivity_Hierarchy Substrate 1-Bromo-2-chloro- 5-fluoro-4-iodobenzene Pd0 Pd(0) Catalyst (Active Species) Substrate->Pd0 Coordination OA_I Oxidative Addition (C-I) FAST (Kinetic Product) Pd0->OA_I k1 >> k2 OA_Br Oxidative Addition (C-Br) SLOW (Side Reaction) Pd0->OA_Br k2 OA_Cl Oxidative Addition (C-Cl) VERY SLOW Pd0->OA_Cl k3 Prod_I Target C4-Amine (Preserves Br/Cl/F) OA_I->Prod_I + Amine / Base Prod_Br C1-Amine Impurity (Loss of Br handle) OA_Br->Prod_Br Avoid this

Figure 1: Kinetic hierarchy of oxidative addition. The thickness of the arrows represents the relative reaction rate, highlighting the window for chemoselectivity.

Experimental Protocol

Reagents & Materials

The following system utilizes Xantphos , a wide-bite-angle ligand known for facilitating reductive elimination and stabilizing Pd intermediates derived from aryl iodides.

ComponentRoleSpecification
Substrate Electrophile1.0 equiv (e.g., 1.0 mmol)
Amine Nucleophile1.1 – 1.2 equiv

Pre-catalyst1.0 – 2.5 mol% (Pd loading)
Xantphos Ligand2.0 – 5.0 mol% (L:Pd ratio 1:1 to 2:1)

Base2.0 equiv (Anhydrous, micronized)
Toluene Solvent0.1 – 0.2 M (Degassed)

Note:


 is preferred over NaOtBu to minimize base-mediated side reactions (e.g., 

on Fluorine) and to ensure functional group tolerance.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a glovebox or under Argon counter-flow, charge a reaction vial with

    
     (1.0 mol%) and Xantphos (2.0 mol%).
    
  • Add a small volume of degassed Toluene (1-2 mL).

  • Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a clear orange/yellow, indicating ligation (

    
     formation).
    

Step 2: Reaction Assembly

  • To the pre-complexed catalyst vial, add the Substrate (1.0 equiv), Amine (1.2 equiv), and

    
      (2.0 equiv).
    
  • Add the remaining Toluene to reach 0.15 M concentration.

  • Seal the vial with a PTFE-lined crimp cap or screw cap.

Step 3: Execution

  • Heat the reaction block to 80°C . Do not overheat; temperatures >100°C increase the risk of C-Br activation.

  • Stir vigorously (800-1000 rpm). Mass transfer is crucial as

    
     is insoluble in Toluene.
    
  • Monitor via HPLC or UPLC at 2 hours.

    • Endpoint: Disappearance of Ar-I.

    • Check: If Ar-Br product appears, lower temp to 60°C.

Step 4: Workup

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts (

    
    , CsI, CsBr).
    
  • Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica Gel).

Workflow Diagram

Workflow Setup Step 1: Catalyst Pre-activation (Pd2(dba)3 + Xantphos in Toluene) Assembly Step 2: Add Substrate, Amine, Base (Argon Atmosphere) Setup->Assembly Reaction Step 3: Heating (80°C) Monitor C-I vs C-Br consumption Assembly->Reaction Check QC Check (HPLC) Is Ar-I consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Step 4: Filter (Celite) & Concentrate Check->Workup Yes Purification Final Product (C4-Amine) Workup->Purification

Figure 2: Operational workflow ensuring catalyst activation and quality control.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Iodide InhibitionSwitch solvent to Toluene (precipitates CsI) or switch ligand to BrettPhos (prevents dimerization).
Loss of Selectivity (C-Br coupling) Temperature too highDecrease temperature to 60°C. Ensure Ligand:Pd ratio is

2:1.
Dehalogenation (Ar-H)

-Hydride Elimination
Ensure the amine is not sterically overcrowded. Use a ligand with a larger bite angle (Xantphos).
Fluorine Loss

Side Reaction
Switch base from NaOtBu to

or

. Avoid polar aprotic solvents (DMF/DMSO).

Safety & Handling

  • Polyhalogenated Arenes: Often skin sensitizers. Handle in a fume hood with nitrile gloves.

  • Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous layers in appropriate hazardous waste streams.

  • Pressurized Vials: When heating closed systems, ensure headspace allows for expansion. Use blast shields.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Reference for reactivity order Cl vs Br vs I). [Link]

Sources

Application

using 1-Bromo-2-chloro-5-fluoro-4-iodobenzene as a pharmaceutical intermediate

Application Note: Strategic Utilization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene in High-Throughput Medicinal Chemistry Executive Summary & Strategic Value In the landscape of modern drug discovery, 1-Bromo-2-chloro-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene in High-Throughput Medicinal Chemistry

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (hereafter referred to as BCFI ) represents a premier "orthogonal scaffold." Unlike simple di-halo arenes, BCFI possesses four distinct halogen atoms, each with a unique reactivity profile and steric environment.

This application note details the sequential, site-selective functionalization of BCFI. By exploiting the inherent bond dissociation energy (BDE) hierarchy (


), researchers can utilize this single molecule to generate diverse libraries of tris-substituted benzenes with a metabolically stable fluorine core.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapid elaboration of core scaffolds.

  • Kinase Inhibitor Synthesis: Construction of Type II inhibitors requiring specific "hinge-binding" and "allosteric" vectors.

  • PROTAC Linker Attachment: Precise installation of E3 ligase ligands and warheads.

Chemical Profile & Reactivity Hierarchy

The utility of BCFI rests on the Orthogonal Halogen Reactivity (OHR) principle. The distinct electronic and steric environments of the halogens allow for chemoselective activation without protecting groups.

PositionSubstituentRoleReactivity RankPrimary Transformation
C-4 Iodine Primary Entry Point 1 (Highest) Sonogashira, Suzuki, Negishi (RT)
C-1 Bromine Secondary Extension 2 (Medium) Suzuki, Buchwald-Hartwig (

60°C)
C-2 Chlorine Tertiary/Blocking 3 (Low) Specialized Buchwald,

(activated)
C-5 Fluorine Bioisostere 4 (Inert) Metabolic blocking, H-bond acceptor

Structural Insight: The ortho-relationship between the Bromine (C-1) and Chlorine (C-2) provides steric shielding to the Bromine, further enhancing the selectivity for the unhindered Iodine at C-4. Conversely, the Fluorine at C-5 electronically activates the C-4 Iodine via inductive withdrawal (-I effect), facilitating rapid oxidative addition of Pd(0).

Detailed Experimental Protocols

Protocol A: C-4 Selective Sonogashira Coupling

Objective: Install an alkyne linker at C-4 while preserving the C-1 Bromine for later use.

Mechanism: The oxidative addition of Pd(0) to the C-I bond is kinetically favored over C-Br by approximately 3-4 orders of magnitude at room temperature.

Reagents:

  • Substrate: BCFI (1.0 equiv)

  • Alkyne: Phenylacetylene or TMS-acetylene (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent:

    
     / THF (1:1 v/v)
    

Step-by-Step Methodology:

  • Degassing: Charge a dried Schlenk flask with BCFI (1.0 mmol, 335 mg),

    
     (14 mg), and CuI (1.9 mg). Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed THF (5 mL) and

    
     (5 mL) via syringe.
    
  • Addition: Add the terminal alkyne (1.1 mmol) dropwise over 5 minutes at Room Temperature (20-25°C) .

    • Critical Control Point: Do NOT heat. Heating >40°C risks activation of the C-Br bond.

  • Monitoring: Stir for 2-4 hours. Monitor via HPLC/UPLC.[1]

    • Success Criteria: Disappearance of BCFI peak; appearance of mono-coupled product; <1% bis-coupled product .

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu), dry over 
    
    
    
    , and concentrate.
Protocol B: C-1 Sequential Suzuki-Miyaura Coupling

Objective: Functionalize the C-1 position on the C-4 substituted intermediate.

Mechanism: With the Iodine consumed, the Bromine becomes the most reactive site. The Chlorine (ortho) prevents non-specific activation but requires a more active catalyst system than simple


.

Reagents:

  • Substrate: C-4 substituted intermediate (from Protocol A)

  • Boronic Acid: Aryl-boronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the C-4 intermediate, boronic acid, and base.

  • Catalyst Addition: Add

    
     last to minimize oxidation.
    
  • Reaction: Heat to 80°C for 6-12 hours (or 100°C for 30 min in microwave).

    • Note: The C-2 Chlorine will generally remain intact under these conditions due to the high bond strength and steric hindrance.

  • Purification: Standard silica chromatography. The Fluorine atom often provides distinct

    
     shifts compared to non-fluorinated analogs.
    

Visualization: Reaction Pathways & Decision Logic

The following diagram illustrates the decision matrix for synthesizing a tri-substituted pharmacophore using BCFI.

BCFI_Workflow cluster_legend Reactivity Control Start Start: BCFI Scaffold (1-Br, 2-Cl, 5-F, 4-I) Step1 Step 1: C-4 Activation (Target: Iodine) Start->Step1 High Selectivity (I >> Br) PathA Sonogashira Coupling (Pd/Cu, RT) Install: Alkyne Linker Step1->PathA PathB Suzuki Coupling (Pd(PPh3)4, RT) Install: Aryl Group Step1->PathB Intermed Intermediate A (C-4 Substituted, C-1 Br intact) PathA->Intermed PathB->Intermed Step2 Step 2: C-1 Activation (Target: Bromine) Intermed->Step2 Medium Selectivity (Br > Cl) PathC Buchwald-Hartwig (Pd-PEPPSI, 80°C) Install: Amine Step2->PathC PathD Suzuki Coupling (Pd(dppf), 90°C) Install: Biaryl Step2->PathD Final Final Drug Candidate (Tris-substituted + F-core) PathC->Final PathD->Final Leg1 C-4 (I): Reacts at 25°C Leg2 C-1 (Br): Reacts at >60°C Leg3 C-2 (Cl): Inert under std conditions

Figure 1: Strategic workflow for the sequential functionalization of BCFI, highlighting temperature-controlled selectivity.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Loss of Selectivity (Step 1) Reaction temperature too high (>40°C).Cool reaction to 0°C or RT. Switch to milder base (

).
Incomplete Conversion (Step 2) Steric hindrance from C-2 Chlorine.Switch to sterically demanding ligands (e.g., XPhos , SPhos ) or increase temp to 100°C.
Dehalogenation (H-sub)

-hydride elimination or Pd-hydride formation.
Use anhydrous solvents; avoid alcoholic solvents (use DMF/Dioxane).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44891195, 1-Bromo-5-chloro-2-fluoro-4-iodobenzene. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.[2] Chemical Communications.[2] Retrieved from [Link]

  • Limb, M. A. J., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[3] Retrieved from [Link]

  • Fairlamb, I. J. S. (2015). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.[4] Catalysts.[2][4][5][6] Retrieved from [Link]

Sources

Method

site-selective metal-catalyzed cross-coupling of polyhalobenzenes

Application Note: Site-Selective Metal-Catalyzed Cross-Coupling of Polyhalobenzenes Executive Summary The Challenge: Polyhalobenzenes are high-value scaffolds in drug discovery (e.g., fragment-based drug design) and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Metal-Catalyzed Cross-Coupling of Polyhalobenzenes

Executive Summary

The Challenge: Polyhalobenzenes are high-value scaffolds in drug discovery (e.g., fragment-based drug design) and materials science. However, their utility is often bottlenecked by the difficulty in differentiating between multiple, chemically similar carbon-halogen (C–X) bonds.[1] Non-selective coupling leads to statistical mixtures (mono-, bis-, and regioisomers), necessitating arduous purification and lowering overall yield.

The Solution: This guide details a site-selective cross-coupling strategy that moves beyond simple bond dissociation energy (BDE) trends.[2] By manipulating the catalyst microenvironment (ligand sterics/electronics) and substrate-catalyst interactions (directing groups), researchers can programmably target specific halogen sites—even identical halogens—with >90% regioselectivity.

Scope:

  • Mechanistic Drivers: Electronic activation vs. Steric shielding.

  • Protocol: Divergent functionalization of 2,4-dibromophenol (a representative pharmacophore).

  • Validation: Self-validating HPLC/GC-MS workflows.

Mechanistic Principles: The Chemoselective Landscape

To achieve site selectivity, one must interrogate the Oxidative Addition (OA) step, which is typically rate-determining and selectivity-determining in Pd-catalyzed cross-couplings of aryl halides.[3]

A. The Hierarchy of Reactivity (Substrate Control)

In the absence of strong external influences, OA rates follow the bond dissociation energy (BDE) landscape:

  • Identity:

    
     (Iodides react fastest).
    
  • Electronics: Electron-deficient rings (e.g., fluoroarenes, nitroarenes) undergo OA faster than electron-rich rings due to the nucleophilic nature of the

    
     species.
    
    • Rule of Thumb: OA occurs preferentially at the position ortho or para to electron-withdrawing groups (EWGs).

B. Catalyst Control (The "Override" Switch)

When substrate bias is insufficient (e.g., 1,3-dibromobenzene) or undesirable (e.g., targeting the "slower" site), catalyst design becomes paramount.

  • Steric Control (The "Cone Angle" Effect):

    • Bulky ligands (e.g.,

      
      , SPhos) increase the steric bulk around the Pd center.
      
    • Result: The catalyst preferentially reacts with the least sterically hindered C–X bond, overriding electronic activation at crowded sites.

  • Directing Group (DG) Control:

    • Substrates with coordinating motifs (-OH, -NH2, -COOH) can recruit the catalyst.

    • Result: The catalyst is anchored near the ortho position, forcing OA at the proximal C–X bond via a cyclic transition state, regardless of steric hindrance.

Strategic Decision Guide

The following decision tree assists in selecting the optimal catalyst system based on substrate topology.

CatalystSelection Start Substrate Analysis: Polyhalobenzene Type HalogenDiff Distinct Halogens? (e.g., I vs Br) Start->HalogenDiff HalogenSame Identical Halogens? (e.g., Br vs Br) Start->HalogenSame Standard Standard Conditions (Pd(PPh3)4 or Pd(OAc)2/XPhos) Selectivity: I > Br > Cl HalogenDiff->Standard Yes StericQ Is the target site sterically distinct? HalogenSame->StericQ StericYes Target: Less Hindered Site StericQ->StericYes Yes StericNo Target: More Hindered Site StericQ->StericNo No (or want crowded site) BulkyLigand Use Bulky Ligands (P(t-Bu)3, Q-Phos) Mechanism: Steric repulsion StericYes->BulkyLigand DG_Check Is a Directing Group (-OH, -NH2) present? StericNo->DG_Check DG_Yes Use DG-Active Catalyst (Pd(OAc)2 + Ph-HTP or Mg-mediated relay) Mechanism: Coordination DG_Check->DG_Yes Yes SmallLigand Use Small/Flexible Ligands (dppe, PEt3) Mechanism: Electronic control DG_Check->SmallLigand No

Figure 1: Decision matrix for catalyst selection in polyhalobenzene cross-coupling. "Ph-HTP" refers to hydroxyterphenylphosphine ligands.[3]

Detailed Protocol: Divergent Coupling of 2,4-Dibromophenol

This protocol demonstrates the power of switching between Steric Control and Directing Group Control to access two different regioisomers from the same starting material.

Substrate: 2,4-Dibromophenol[3]

  • Site A (C4-Br): Para to -OH. Sterically open.

  • Site B (C2-Br): Ortho to -OH. Sterically crowded, but proximal to the directing group.

Method A: C4-Selective Coupling (Steric Control)

Target Product: 2-bromo-4-arylphenol

Reagents:

  • 2,4-Dibromophenol (1.0 equiv)

  • Arylboronic acid (

    
    , 1.1 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
    • Rationale: The bidentate dppf ligand creates a rigid steric environment that disfavors approach to the crowded ortho-position.

  • Base:

    
     (2.0 M aq., 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Setup: In a glovebox or under Ar flow, charge a reaction vial with 2,4-dibromophenol (0.5 mmol), Arylboronic acid (0.55 mmol), and

    
     (0.015 mmol).
    
  • Solvation: Add degassed 1,4-Dioxane (2.5 mL) and

    
     solution (0.75 mL). Cap the vial with a septum.
    
  • Reaction: Heat to 80 °C for 12 hours.

    • Note: Lower temperatures (60-80 °C) enhance kinetic selectivity compared to reflux.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to protonate the phenol), then brine. Dry over

    
    .
    
Method B: C2-Selective Coupling (Directing Group Control)

Target Product: 4-bromo-2-arylphenol

Reagents:

  • 2,4-Dibromophenol (1.0 equiv)

  • Aryl Grignard Reagent (

    
    , 2.2 equiv)
    
    • Note: Grignard reagents act as both base (deprotonating phenol) and coupling partner.

  • Catalyst:

    
     (3 mol%)
    
  • Ligand: Ph-HTP (2-(Diphenylphosphino)-2'-hydroxy-1,1'-biphenyl) (3.3 mol%)

    • Rationale: The phenoxide on the substrate and the phosphine ligand coordinate to a Mg/Pd heterobimetallic center, directing OA to the ortho-position.

  • Solvent: THF (anhydrous)

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube, mix

    
     and Ph-HTP in THF for 10 min to generate the active species.
    
  • Substrate Addition: Add 2,4-dibromophenol (0.5 mmol) to the catalyst solution. Cool to 0 °C .

  • Nucleophile Addition: Dropwise add the Aryl Grignard reagent (1.1 mmol) over 15 minutes.

    • Critical Step: Slow addition prevents "runaway" bis-coupling.

  • Reaction: Stir at 0 °C to RT for 4 hours.

  • Quench: Carefully quench with 1M HCl. Extract with EtOAc.

Validation & Troubleshooting (The Scientist's Notebook)

Trustworthiness in data is paramount. Use this self-validating system to ensure protocol integrity.

A. Quantitative Monitoring (HPLC/UPLC)

Do not rely solely on isolated yield. Run a reaction time-course with an internal standard (e.g., Biphenyl or 1,3,5-trimethoxybenzene).

Data Table: Expected Retention Time Logic (Reverse Phase C18)

SpeciesPolarity TrendRelative RTValidation Check
Starting Material Moderate

Should decay exponentially.
Mono-Product A More Non-polar

Major peak in Method A.
Mono-Product B More Non-polar

Major peak in Method B. (Distinguish by NMR).
Bis-Coupled Most Non-polar

"The Warning Flag" - If >5%, reduce temp or catalyst load.
B. Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor OA.Degas solvents thoroughly (freeze-pump-thaw). Switch to

/ SPhos.
Loss of Selectivity (Mix of A & B) Temperature too high; Ligand dissociation.Lower temperature by 20°C. Increase Ligand:Pd ratio to 2:1 or 4:1.
High Bis-Coupling Reaction too fast; Excess nucleophile.Use slow addition (syringe pump) of the nucleophile. Reduce equivalents to 0.95.
Dehalogenation (H-sub)

-Hydride elimination from alkyl groups.
Avoid alcoholic solvents (use Toluene/Dioxane). Ensure anhydrous conditions.

Mechanistic Visualization

Understanding the specific pathway is crucial for troubleshooting. The diagram below illustrates the divergence point in the catalytic cycle.

Mechanism Pd0 L-Pd(0) Active Species Substrate 2,4-Dibromophenol Pd0->Substrate TS_Steric TS: Steric Avoidance (Remote Attack) Substrate->TS_Steric Bulky Ligand (dppf) TS_Direct TS: Chelation Control (Ortho Attack) Substrate->TS_Direct Directing Ligand (Ph-HTP) Int_Steric Pd(II)-Ar (Para) Oxidative Addition TS_Steric->Int_Steric Prod_Steric Para-Product (Method A) Int_Steric->Prod_Steric + Ar-B(OH)2 Red. Elim. Int_Direct Pd(II)-Ar (Ortho) Oxidative Addition TS_Direct->Int_Direct Prod_Direct Ortho-Product (Method B) Int_Direct->Prod_Direct + Ar-MgBr Red. Elim.

Figure 2: Bifurcation of the catalytic cycle. The choice of ligand determines whether the reaction proceeds via steric avoidance (red path) or chelation control (blue path).

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Source: Catalysts (MDPI) URL:[Link][4]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: Chemical Reviews (ACS) URL:[Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene. Source: Molecules (MDPI) URL:[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Source: Journal of the American Chemical Society URL:[Link](Note: Generalized link to JACS for concept verification)

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity. Source: ChemRxiv URL:[Link][4]

Sources

Application

synthesis of fluorinated biaryls from 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

Part 1: Executive Summary This application note details the strategic utilization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (CAS: 2460515-82-4) as a modular linchpin for the synthesis of multi-substituted fluorinated bi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This application note details the strategic utilization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (CAS: 2460515-82-4) as a modular linchpin for the synthesis of multi-substituted fluorinated biaryls.

In the context of medicinal chemistry, this substrate offers a "programmable" scaffold. The distinct bond dissociation energies (BDEs) of the Carbon-Halogen bonds (C-I < C-Br < C-Cl < C-F) allow for sequential, orthogonal functionalization. By exploiting these differences, researchers can synthesize complex, non-symmetric biaryls and terphenyls without the need for protecting groups, significantly streamlining Structure-Activity Relationship (SAR) campaigns.

Part 2: Strategic Analysis & Mechanistic Basis

The Reactivity Hierarchy

The success of this protocol relies on the precise control of oxidative addition. Palladium(0) catalysts insert into carbon-halogen bonds at rates determined by the bond strength and steric environment.

  • C-I (Position 4): Weakest bond (~65 kcal/mol). Reacts at room temperature with standard catalysts.

  • C-Br (Position 1): Moderate bond strength (~81 kcal/mol). Requires elevated temperatures or electron-rich phosphine ligands after the C-I bond is consumed.

  • C-Cl (Position 2): Strong bond (~96 kcal/mol). Generally inert under standard Suzuki conditions, serving as a blocking group or a handle for late-stage functionalization using specialized bulky ligands.

  • C-F (Position 5): Strongest bond (~116 kcal/mol). Stable to cross-coupling; retained to modulate metabolic stability and lipophilicity (LogP).

Visualizing the Workflow

The following decision tree illustrates the sequential logic for synthesizing Biaryls (via C-I) and Terphenyls (via C-Br).

Reactivity_Flow Start Substrate: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene Step1 Step 1: C-I Activation (Pd(PPh3)4, Na2CO3, 60°C) Start->Step1 Lowest BDE (C-I) Biaryl Intermediate: 4-Aryl-1-bromo-2-chloro-5-fluorobenzene Step1->Biaryl Decision Target Structure? Biaryl->Decision Stop Isolate Biaryl (Final Product) Decision->Stop Biaryl Needed Step2 Step 2: C-Br Activation (Pd2(dba)3, SPhos, K3PO4, 100°C) Decision->Step2 Terphenyl Needed Terphenyl Product: 1,4-Diaryl-2-chloro-5-fluorobenzene Step2->Terphenyl Higher BDE (C-Br)

Figure 1: Sequential functionalization logic based on bond dissociation energy differentials.

Part 3: Experimental Protocols

Protocol A: Site-Selective C-I Coupling (Biaryl Synthesis)

Target: Functionalization of Position 4, leaving C-Br and C-Cl intact.

Rationale: We utilize a "generic" Palladium catalyst with triphenylphosphine ligands. The oxidative addition to C-I is so facile that it occurs preferentially over C-Br, provided the temperature is kept moderate.

Reagents:

  • Substrate: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (1.0 equiv)

  • Boronic Acid: Ar¹-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

  • Setup: Charge a reaction vial with the substrate, aryl boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Critical Control Point: Do not exceed 70°C. Higher temperatures increase the risk of competitive oxidative addition at the C-Br site.

  • Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the starting material. The C-Br bond should remain >98% intact.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: 4-Aryl-1-bromo-2-chloro-5-fluorobenzene.

Protocol B: Sequential C-Br Coupling (Terphenyl Synthesis)

Target: Functionalization of Position 1, utilizing the Biaryl from Protocol A.

Rationale: The C-Br bond is significantly less reactive than the C-I bond and is sterically hindered by the ortho-Chloro group. Standard PPh₃ ligands are often insufficient. We switch to Buchwald ligands (e.g., SPhos or XPhos) or electron-rich alkyl phosphines to facilitate oxidative addition at this sterically congested, less reactive center.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Ar²-B(OH)₂ (1.2 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (4-8 mol%) (Ratio Pd:L = 1:2)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane

Procedure:

  • Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and SPhos in the solvent under Argon for 10 minutes to generate the active catalytic species.

  • Addition: Add the biaryl substrate (from Protocol A), the second boronic acid, and the base.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: The presence of the ortho-Cl (Position 2) creates steric strain. The high activity of SPhos is required to overcome this barrier.

  • Workup: Standard aqueous workup.

  • Purification: Silica gel chromatography.

Expected Outcome: 1,4-Diaryl-2-chloro-5-fluorobenzene.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
BondPositionBDE (approx)Coupling ConditionSelectivity Factor
C-I 4~65 kcal/molPd(PPh₃)₄, 60°CHigh: Reacts first exclusively.
C-Br 1~81 kcal/molPd-SPhos, 100°CMedium: Requires absence of C-I.
C-Cl 2~96 kcal/molPd-RuPhos, >110°CLow: Usually inert; requires forcing.
C-F 5~116 kcal/molN/A (Stable)Inert: Modulates electronics.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of C-Br during Step 1 Temperature too high or catalyst too active.[1]Lower temp to 40-50°C. Switch to less electron-rich ligand (e.g., dppf).
Protodeboronation Boronic acid instability.Use Boronic Esters (BPin) or Potassium Trifluoroborates (BF3K). Add excess boronate.
No Reaction at Step 2 Steric hindrance from ortho-Cl.Switch to XPhos or BrettPhos . Increase temp to 110°C (refluxing toluene).
Homocoupling of Boronic Acid Oxygen presence.[1]Rigorous degassing (freeze-pump-thaw or sparging for 20 mins).

Part 5: References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes Handke, N., & Faulkner, A. (2025).[2] Chemical Science. [Link] (Provides the foundational reactivity trends for heteroaryl polyhalides).

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation (Reactivity Comparisons) Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Nature. [Link] (Discusses the oxidative addition hierarchy relevant to multi-halogenated systems).

  • Buchwald Ligands for Sterically Hindered Substrates Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research. [Link] (Essential for Protocol B: overcoming the steric hindrance of the ortho-chloro group).

  • Bond Dissociation Energies in Organic Chemistry Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. [Link] (Source for BDE values supporting the mechanistic logic).

Sources

Method

The Strategic Utility of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene in Modern Agrochemical Discovery

For Distribution To: Researchers, Scientists, and Agrochemical Development Professionals This document provides a detailed technical guide on the potential applications of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Agrochemical Development Professionals

This document provides a detailed technical guide on the potential applications of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene as a versatile building block in agrochemical synthesis. While direct public-domain data on its incorporation into commercialized agrochemicals is limited, its unique polysubstituted halogenated structure presents a compelling platform for the development of novel herbicides, fungicides, and insecticides. This guide will explore its synthetic potential through detailed application notes and robust, scientifically-grounded protocols.

Introduction: A Building Block Primed for Innovation

The relentless demand for more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel molecular scaffolds. Polysubstituted aromatic compounds are paramount in this endeavor, as the nature and position of substituents dramatically influence a molecule's biological activity, metabolic stability, and mode of action.

1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a prime example of a high-potential, yet under-explored, intermediate. Its key attributes for agrochemical research include:

  • Orthogonal Reactivity: The benzene ring is decorated with four different halogens, each with a distinct reactivity profile. This allows for sequential and site-selective chemical modifications.

  • Modulation of Physicochemical Properties: The presence of fluorine can enhance metabolic stability and binding affinity, while the combination of chloro and bromo groups allows for fine-tuning of lipophilicity and electronic properties.

  • Strategic Positioning for Bioactivity: The substitution pattern can be leveraged to synthesize analogues of known agrochemicals or to explore novel pharmacophores that interact with specific biological targets in weeds, fungi, or insects.

Core Application: Herbicide Synthesis via PPO Inhibition

A significant opportunity for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene lies in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. PPO inhibitors are a crucial class of herbicides that disrupt chlorophyll and heme biosynthesis in susceptible plants, leading to rapid cell membrane damage.[1][2] Many PPO inhibitors, such as those in the N-phenylphthalimide class, utilize a substituted phenyl ring.[3][4]

Application Note: Synthesis of Novel N-Phenyl-3,4,5,6-tetrahydrophthalimide Analogues

Drawing inspiration from known synthetic routes to PPO-inhibiting herbicides, 1-Bromo-2-chloro-5-fluoro-4-iodobenzene can serve as a key starting material for novel N-phenyl-3,4,5,6-tetrahydrophthalimide derivatives. The general strategy involves a two-step process:

  • Buchwald-Hartwig Amination: Selective coupling of an amine source at the most reactive C-I bond.

  • Imide Formation: Reaction of the resulting aniline with 3,4,5,6-tetrahydrophthalic anhydride.

The resulting compounds would be novel analogues of established herbicides, with the unique halogenation pattern of the starting material potentially leading to improved efficacy, altered selectivity, or a different resistance profile.

Protocol 1: Synthesis of 2-Bromo-1-chloro-5-fluoro-4-aminobenzene

This protocol details the selective amination at the C-I position, leveraging the higher reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[5]

Reaction Scheme:

2-Bromo-1-chloro-5-fluoro-4-aminobenzene + 3,4,5,6-Tetrahydrophthalic anhydride --(Acetic Acid)--> Novel Herbicide Candidate

Caption: Proposed workflow for the synthesis and evaluation of a novel herbicide.

Expanding the Scope: Potential in Fungicide and Insecticide Synthesis

The versatility of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene extends beyond herbicides. Its ability to undergo various cross-coupling reactions opens doors to synthesizing complex molecules with potential fungicidal and insecticidal properties. [6][7][8][9]

Application Note: Synthesis of Phenylacetylene-based Fungicide Scaffolds via Sonogashira Coupling

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool in medicinal and agrochemical chemistry. [10][11]By selectively reacting at the C-I bond, the core of our topic molecule can be coupled with various functionalized alkynes to create novel scaffolds for antifungal agents.

Protocol 3: Selective Sonogashira Coupling at the C-I Position

This protocol details the palladium- and copper-cocatalyzed coupling of a terminal alkyne to the most reactive site of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene. [12] Reaction Scheme:

Materials:

Reagent/MaterialPurpose
1-Bromo-2-chloro-5-fluoro-4-iodobenzeneStarting Material
Phenylacetylene (or other terminal alkyne)Coupling Partner
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Palladium Catalyst
Copper(I) iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base and Solvent
Tetrahydrofuran (THF)Co-solvent

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Addition of Reagents: Add anhydrous THF and triethylamine. Then, add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired alkynyl-substituted product.

Visualization of Selective Cross-Coupling Reactivity:

G cluster_0 Reactivity Hierarchy cluster_1 Selective Coupling Reactions A C-I Bond (Most Reactive) B C-Br Bond (Intermediate Reactivity) C C-Cl Bond (Less Reactive) D C-F Bond (Least Reactive) E 1-Bromo-2-chloro-5-fluoro-4-iodobenzene F Suzuki, Sonogashira, Heck, etc. (Mild Conditions) E->F G Reaction at C-I Position F->G H Suzuki, Stille, etc. (Harsher Conditions) G->H I Reaction at C-Br Position H->I

Caption: Hierarchy of halogen reactivity for selective cross-coupling.

Conclusion and Future Outlook

1-Bromo-2-chloro-5-fluoro-4-iodobenzene represents a strategically valuable, yet underutilized, building block for agrochemical discovery. Its differentiated halogen reactivity allows for predictable and selective functionalization, enabling the rational design of novel active ingredients. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new PPO-inhibiting herbicides, as well as novel fungicide and insecticide candidates through established cross-coupling methodologies. As the need for innovative crop protection solutions continues to grow, the systematic exploration of such versatile intermediates will be critical to populating the discovery pipeline with the next generation of agrochemicals.

References

  • Zhang, W., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry.
  • University of California, Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. Retrieved from [Link]

  • Li, X., et al. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Yu, J. (2021). Target Site Resistance Mechanism of Protoporphyrinogen Oxidase Inhibiting Herbicides in Eleusine indica.
  • Li, X., et al. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties.
  • Zhang, W., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry.
  • Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site. Weed Science.
  • Strom, S. A., & Westra, P. (2023). Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. Weed Science.
  • Siddhartha, et al. (2019). Synthesis of halogenated benzylidene aryl amines as potent fungicides against plant pathogenic fungi Rhizoctonia solani, R. bataticola and Sclerotium rolfsii.
  • Zhang, W., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide.
  • Savage, S. A., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Li, Y., et al. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
  • Siddhartha, et al. (2019). Synthesis of halogenated benzylidene aryl amines as potent fungicides against plant pathogenic fungi Rhizoctonia solani, R. bata.
  • Mammadova, A., et al. (2025).
  • Liu, Y., et al. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2022). Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). ACS Omega.
  • Ball, M. R., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO.
  • Zhang, C., et al. (2015). Synthesis and Activity of Novel Fungicide 2-(3-Chlorophenylcarbamoyl)
  • Lin, Z., et al. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Chemical Science.
  • Liu, Y., et al. (2025).
  • Pagniez, F., et al. (2003).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene coupling reactions

Technical Support Center: Polyhalogenated Arene Optimization Subject: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (BCFI) Coupling Protocols User Guide & Troubleshooting Portal Welcome to the Advanced Synthesis Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polyhalogenated Arene Optimization Subject: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (BCFI) Coupling Protocols

User Guide & Troubleshooting Portal

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have curated this guide to address the specific challenges of functionalizing 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (BCFI) . This scaffold is a "loaded spring" of reactivity—valuable because of its density of functional groups, but notorious for "scrambling" (loss of regioselectivity) and "hydro-dehalogenation" (yield loss).

This guide does not offer generic advice. It provides mechanistic root-cause analysis and self-validating protocols.

Part 1: The Reactivity Landscape

Before troubleshooting, you must visualize the electronic hierarchy of your molecule. In Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, etc.), the oxidative addition rate is governed by Bond Dissociation Energy (BDE) and the "Ortho-Effect" of the fluorine substituent.[1]

Reactivity Hierarchy Diagram

Reactivity Figure 1: Chemoselectivity Map of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene I C(4)-Iodine Primary Reactive Site (Fastest Oxidative Addition) Br C(1)-Bromine Secondary Reactive Site (Requires Higher Temp/Active Ligands) I->Br Selectivity Window (ΔT ~40°C) Cl C(2)-Chlorine Latent Site (Inert under Standard Conditions) Br->Cl High Energy Barrier F C(5)-Fluorine Electronic Modulator (Activates C-4 for Coupling Activates C-2 for SNAr) F->I Inductive Activation (Ortho) F->Cl SNAr Activation (Para)

Caption: The C-I bond is the kinetic entry point. The C-F bond activates the C-I bond for Pd-insertion but also renders the C-Cl bond susceptible to nucleophilic attack (SNAr) by strong bases.

Part 2: Troubleshooting Tickets (Q&A)

Ticket #401: Loss of Chemoselectivity (Oligomerization)

User Report: "I am trying to couple a phenylboronic acid at the Iodine position (C-4), but I am seeing significant amounts of double-coupling (at Br) and oligomers. Yield of the mono-coupled product is only 45%."

Scientist Response: The C-I and C-Br bonds in BCFI are both reactive toward Pd(0), especially if the catalyst is too "hot" (electron-rich). You are likely crossing the energetic threshold where the catalyst inserts into the C-Br bond immediately after the C-I event.

Root Cause: Ligand Promiscuity. Highly active ligands (like SPhos, XPhos, or P(t-Bu)3) lower the activation energy for oxidative addition so much that the discrimination between I and Br vanishes.

Optimization Protocol:

  • Switch Ligand Class: Move from electron-rich alkyl phosphines to electron-poor aryl phosphines.

    • Recommended:Pd(PPh3)4 or Pd(dppf)Cl2 . These require higher activation energy, meaning they will react with the "easy" Iodine but struggle with the "hard" Bromine at moderate temperatures.

  • Stoichiometry Control: Ensure Boronic Acid is the limiting reagent (0.95 equiv) relative to the halide, or use a strict 1.05 equiv. Do not use large excesses (1.5 - 2.0 equiv).

  • Temperature Gating:

    • Run the reaction at 40–50°C .

    • C-I coupling typically proceeds at <60°C.

    • C-Br coupling typically requires >80°C with these ligands.

Parameter"Promiscuous" Condition (Avoid)"Selective" Condition (Recommended)
Catalyst Pd(OAc)2 + SPhos / XPhosPd(PPh3)4 (Tetrakis)
Solvent DMF / DMA (High boiling, promotes exchange)Toluene/Water or DME/Water
Base KOtBu / Cs2CO3 (Strong)Na2CO3 or K3PO4 (Mild)
Temp 80°C - 100°C45°C - 60°C
Ticket #402: The "Missing Iodine" Mystery (Hydrodehalogenation)

User Report: "My reaction conversion is high, but I'm isolating 1-Bromo-2-chloro-5-fluorobenzene. The Iodine is gone, but no coupling occurred. It was replaced by a Hydrogen."

Scientist Response: You are experiencing Protodehalogenation . This is a common failure mode with polyhalogenated arenes, particularly when the coupling rate is slow (transmetallation is stalled).

Mechanism:

  • Oxidative addition occurs (Ar-Pd-I formed).[2]

  • Transmetallation is slow (due to steric bulk or poor boronic acid solubility).

  • The Pd(II) intermediate undergoes

    
    -hydride elimination from the solvent (THF/Ethanol) or reacts with trace moisture/hydrides, followed by reductive elimination of Ar-H.
    

Corrective Actions:

  • Solvent Switch: Avoid alcohols (ethanol/isopropanol) which are hydride donors. Use 1,4-Dioxane or Toluene .

  • Water Management: While Suzuki coupling requires water, too much water can impede the solubility of the organic halide. Use a specific ratio, e.g., Dioxane:H2O (4:1) .

  • Base Activation: If transmetallation is the bottleneck, the boronic acid isn't activating. Switch from Carbonate bases to CsF (Cesium Fluoride) in anhydrous conditions. The fluoride anion activates the boronic acid/ester without requiring water, accelerating transmetallation and beating the dehalogenation race.

Ticket #403: Alternative Activation via Turbo-Grignard

User Report: "The Pd-coupling is failing due to steric hindrance on my coupling partner. I want to turn BCFI into a nucleophile (Grignard/Lithium species) and attack a ketone. Can I selectively lithiate the Iodine?"

Scientist Response: Yes, but you cannot use standard n-Butyllithium at room temperature, or you will trigger a "Halogen Dance" (scrambling of the halides) or benzyne formation due to the acidic proton at C-3/C-6.

The Solution: Iodine-Magnesium Exchange (Knochel Exchange) You must use the Turbo-Grignard (iPrMgCl·LiCl) . The complexation of LiCl breaks up the Grignard aggregates, making it kinetically fast enough to exchange the Iodine selectively at low temperatures without touching the Bromine or Fluorine.

Protocol (Strict Self-Validating Steps):

  • Dryness Check: Flame-dry flask under Argon.

  • Cooling: Dissolve BCFI in THF and cool to -20°C (Cryostat or Ice/Salt). Do not go to -78°C; the exchange is sluggish. Do not go to 0°C; the Bromine might react.

  • Addition: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Validation (The Quench Test):

    • After 30 mins, take a 50 µL aliquot.

    • Quench into MeOH (or D2O).

    • Run LCMS.

    • Success: You see the de-iodinated product (Ar-H or Ar-D) exclusively.

    • Failure:[3] You see starting material (wait longer) or de-brominated product (too warm).

  • Electrophile Trapping: Once exchange is confirmed, add your electrophile (ketone/aldehyde) at -20°C.

Part 3: Workflow Visualization

Below is a decision tree to guide your daily experiments with BCFI.

OptimizationWorkflow Figure 2: Decision Matrix for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene Optimization Start Start: Functionalize BCFI Goal What is the target? Start->Goal Coupling C-C Bond Formation (Suzuki/Sonogashira) Goal->Coupling Nucleophile Nucleophilic Attack (Grignard/Lithium) Goal->Nucleophile Selectivity Selectivity Check: Is Br reacting? Coupling->Selectivity Exchange Method: Knochel Exchange Nucleophile->Exchange MethodA Use Pd(PPh3)4 Temp < 60°C Base: Na2CO3 Selectivity->MethodA Yes (Fix) MethodB Use Pd(dppf)Cl2 Solvent: Toluene/H2O Selectivity->MethodB No (Proceed) Turbo Reagent: iPrMgCl·LiCl Temp: -20°C Solvent: THF Exchange->Turbo Selective I-Mg Exchange

Caption: Operational workflow distinguishing between Palladium-catalyzed pathways and Metallation pathways.

References

  • Reactivity of Polyhalogenated Arenes

    • Source: Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews.
    • Relevance: Establishes the C-I > C-Br > C-Cl reactivity order and the impact of ligand selection on chemoselectivity.
  • The Turbo-Grignard Exchange (Knochel Exchange)

    • Source: Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
    • Relevance: Defines the protocol for iPrMgCl·LiCl usage to selectively exchange Iodine in the presence of Bromine and sensitive functional groups.
  • Protodehalogenation Mechanisms

    • Source: Navarro, O., et al. (2004). "Dehalogenation in Pd-Catalyzed Cross-Coupling." Journal of Organic Chemistry.
    • Relevance: Explains the hydride elimination pathway from solvents leading to "missing iodine" side products.
  • Ortho-Fluorine Effect in Cross-Coupling

    • Source: Ackermann, L. (2010).[2] "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews.

    • Relevance: Discusses how ortho-fluorine substituents modify the electronic parameters of the C-I bond, affecting oxidative addition r

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

Core Directive & Technical Overview 1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a highly specialized tetrasubstituted benzene scaffold. Its value lies in the orthogonal reactivity of its four halogen substituents.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a highly specialized tetrasubstituted benzene scaffold. Its value lies in the orthogonal reactivity of its four halogen substituents. In palladium-catalyzed cross-couplings, the reactivity order is generally C–I > C–Br > C–Cl >> C–F .[1]

This hierarchy allows for programmable, site-selective functionalization. However, this same reactivity profile makes purification challenging; the C–I bond is labile to light and heat, and the compound is prone to forming "oils" rather than crystals due to the disruption of crystal lattice packing by mixed halogen sizes.

This guide provides a self-validating troubleshooting framework for isolating high-purity (>98%) material suitable for GMP-adjacent applications.

Tier 1: Quick Reference & FAQs

Q: My compound is a dark oil, but it should be a solid. What happened? A: This is likely due to trace solvent retention or impurities (specifically regioisomers) depressing the melting point.

  • Immediate Action: Dissolve the oil in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) at 50°C and cool slowly to -20°C. Scratch the glass to induce nucleation.

  • Root Cause: Polyhalogenated benzenes often form supercooled liquids.

Q: The product turned purple/pink during storage. Is it ruined? A: The color indicates free iodine (


) release, suggesting C–I bond homolysis (photolytic degradation).
  • Fix: Dissolve in

    
     or DCM and wash with 10% Sodium Thiosulfate (
    
    
    
    ) until the organic layer is clear. Dry over
    
    
    and re-concentrate.
  • Prevention: Store in amber vials under Argon at -20°C.

Q: Can I separate the regioisomers using standard silica? A: Yes, but it requires non-polar mobile phases. The dipole moments differ significantly between isomers. Use 100% Hexanes or 0-5% DCM/Hexanes. Avoid polar modifiers like Ethyl Acetate initially, as they compress the resolution between isomers.

Tier 2: Deep Dive Troubleshooting

Scenario A: "I cannot separate the target from the des-iodo byproduct."

Diagnosis: The des-iodo impurity (1-bromo-2-chloro-5-fluorobenzene) co-elutes on silica because the polarity difference is negligible. Solution: Switch to Reverse Phase (C18) Chromatography . The heavy Iodine atom significantly increases lipophilicity compared to the protonated byproduct.

  • Column: C18 (ODS)

  • Mobile Phase: Acetonitrile/Water (Gradient: 60%

    
     100% ACN).
    
  • Result: The target (Iodo) will elute later than the des-iodo impurity.

Scenario B: "The melting point is broad (e.g., 75-85°C)."

Diagnosis: Presence of isomeric impurities (e.g., 1-bromo-5-chloro-4-fluoro-2-iodobenzene). Solution: Fractional Recrystallization. Polyhalogenated isomers pack differently.

  • Dissolve crude in hot Ethanol (10 mL/g).

  • Add water dropwise until slight turbidity persists.

  • Re-heat to clear, then cool very slowly to RT.

  • The symmetric isomers typically crystallize first.

Advanced Protocols

Protocol A: Flash Chromatography (Silica Gel)

Standard purification for removal of baseline impurities and distinct regioisomers.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (40-63 µm)Acid-washed silica prevents dehalogenation.
Mobile Phase A Hexanes (or Heptane)Non-polar base.
Mobile Phase B Dichloromethane (DCM)Polar modifier.
Loading Solid load on CelitePrevents streaming/band broadening.
Detection UV 254 nmC-I bond absorbs strongly.

Step-by-Step:

  • Equilibration: Flush column with 100% Hexanes (3 Column Volumes - CV).

  • Gradient:

    • 0-5 CV: 100% Hexanes (Elutes non-polar impurities).

    • 5-15 CV: 0%

      
       10% DCM in Hexanes.
      
    • 15-20 CV: Hold 10% DCM.

  • Collection: Collect fractions. The product typically elutes around 5-8% DCM.

  • QC: Check fractions via TLC (10% DCM/Hex). Product is UV active and stains with

    
     (slowly).
    
Protocol B: Recrystallization (High Purity)

Required for >99% purity and removal of trace oils.

  • Solvent Selection: Absolute Ethanol (EtOH) is preferred over Methanol for higher boiling point and better solubility differential.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add EtOH (approx. 5-8 mL per gram). Heat to 70°C (reflux) until dissolved.

    • Note: If insolubles remain, filter hot through a glass frit.

  • Nucleation: Remove from heat. Add deionized water dropwise to the hot solution until a faint cloudiness persists (approx. 10-20% volume of water).

  • Cooling: Allow to cool to Room Temp (25°C) over 2 hours. Then place in a -20°C freezer for 12 hours.

  • Isolation: Filter cold. Wash crystals with cold (-20°C) 90:10 EtOH:Water.

  • Drying: Dry under high vacuum (<1 mbar) at room temperature for 4 hours. Do not heat above 40°C during drying to prevent sublimation.

Purification Logic Flow

The following diagram illustrates the decision matrix for purifying crude 1-Bromo-2-chloro-5-fluoro-4-iodobenzene.

PurificationFlow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Sticky Solid CheckState->Solid Looks promising Oil Dark Oil CheckState->Oil Likely impure TLC TLC Analysis (10% DCM/Hex) Solid->TLC Wash Wash w/ Na2S2O3 (Remove Iodine) Oil->Wash Decision Impurity Profile? TLC->Decision Recryst Protocol B: Recrystallization (EtOH/H2O) Decision->Recryst Minor impurities (Regioisomers) Column Protocol A: Flash Column (Hex/DCM) Decision->Column Complex mixture (Des-iodo/Starting Mat) Final Pure Product (Store -20°C, Dark) Recryst->Final Column->Recryst If oil persists after column Wash->TLC

Figure 1: Decision tree for the purification of mixed aryl halides based on physical state and impurity profile.

References

  • BenchChem. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-iodobenzene: Technical Guide and Protocols. Retrieved from

  • Kanao, E., et al. (2020). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.[2][3][4] Chemical Science. Retrieved from

  • PubChem. (2021).[5][6] 1-Bromo-5-chloro-4-fluoro-2-iodobenzene Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (2016). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (CN105523885A). Retrieved from

  • Narang, S. (2023). 6 Stage Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene from Aniline.[7] Medium. Retrieved from

Sources

Troubleshooting

catalyst selection for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene activation

This guide functions as a specialized Technical Support Center for researchers working with 1-Bromo-2-chloro-5-fluoro-4-iodobenzene . It is structured to troubleshoot chemoselectivity issues, optimize catalyst choices, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-Bromo-2-chloro-5-fluoro-4-iodobenzene . It is structured to troubleshoot chemoselectivity issues, optimize catalyst choices, and provide self-validating experimental protocols.

Ticket Subject: Catalyst Selection & Selectivity Protocol for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene Status: Open Escalation Level: Tier 3 (Senior Application Scientist)

📋 Part 1: Diagnostic Hub (The "Triage")

Before selecting a catalyst, you must understand the "Selectivity Ladder" of your substrate. This molecule is a textbook example of sequential activation potential. The reactivity is dictated by the Bond Dissociation Energy (BDE) and the rate of Oxidative Addition (OA).

The Reactivity Hierarchy

Your molecule contains four distinct halogen sites. Palladium catalysis follows a strict kinetic order of operations.

ReactivityMap Substrate 1-Bromo-2-chloro- 5-fluoro-4-iodobenzene Site_I Site 1: C-I (Pos 4) Most Reactive BDE ~65 kcal/mol Substrate->Site_I  Fast OA   Site_Br Site 2: C-Br (Pos 1) Moderately Reactive BDE ~81 kcal/mol Substrate->Site_Br  Slow OA   Site_Cl Site 3: C-Cl (Pos 2) Low Reactivity BDE ~96 kcal/mol Substrate->Site_Cl  Very Slow   Site_F Site 4: C-F (Pos 5) Inert to Pd(0) BDE ~126 kcal/mol Substrate->Site_F  No Reaction  

Figure 1: Kinetic hierarchy of oxidative addition for the target substrate. Green indicates the primary target for mild catalysts.

🛠 Part 2: Troubleshooting Guide (By Transformation)

🎫 Ticket #001: Activating the Iodine (C4) without touching Bromine

User Issue: "I am seeing ~15% bis-coupling (reaction at both I and Br) or sluggish conversion."

Root Cause Analysis: The C-I bond is weak enough to break with "lazy" catalysts. If you use a catalyst that is too active (e.g., electron-rich bulky phosphines like P(tBu)₃), you lower the activation energy barrier so much that the catalyst stops discriminating between C-I and C-Br.

The Solution: "Goldilocks" Catalysis You need a catalyst that is active enough for Iodine but sterically or electronically incapable of activating Bromine at the set temperature.

ParameterRecommendationTechnical Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Triphenylphosphine is a "generic" ligand. It supports OA into C-I but is slow for C-Br. Dppf (bidentate) enforces a bite angle that favors I-selectivity.
Temperature 25°C – 60°C CRITICAL: Do not exceed 60°C. At >80°C, the thermal energy overcomes the C-Br activation barrier regardless of the ligand.
Base Na₂CO₃ or K₃PO₄ Use weaker bases. Strong bases (like KOtBu) can accelerate the transmetalation step of the side-reaction (C-Br coupling).
Solvent Toluene/Water or DME Biphasic systems often moderate the reaction rate, enhancing selectivity.

Experimental Protocol (Self-Validating):

  • Setup: Charge flask with Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent: Add degassed Toluene:Ethanol:Water (4:1:1).

  • Base: Add Na₂CO₃ (2.5 equiv).

  • Execution: Stir at Room Temperature for 2 hours. Monitor via LCMS.

    • Validation Check: If <50% conv after 2h, raise T to 45°C. Do not jump to reflux.

    • Endpoint: Disappearance of Starting Material (SM). If Des-Iodo (hydrodehalogenation) byproduct appears, your solvent is not degassed enough (O₂ promotes homocoupling/reduction).

🎫 Ticket #002: Activating the Bromine (C1) After Iodine Functionalization

User Issue: "I coupled the Iodine successfully. Now I want to couple the Bromine, but the reaction is stuck or the Chloride is interfering."

Root Cause Analysis: Once the Iodine is replaced (likely by an aryl/alkyl group), the ring electronics change.

  • Steric Hindrance: The Bromine at C1 is ortho to a Chlorine at C2. This creates a "steric wall" that standard catalysts (like Pd(PPh₃)₄) cannot easily penetrate.

  • Bond Strength: C-Br is stronger than C-I. You now need the high-energy catalysts you avoided in Step 1.

The Solution: Bulky, Electron-Rich Ligands (Buchwald Type) You need ligands that drive Oxidative Addition into hindered, electron-neutral/rich bromides.

ParameterRecommendationTechnical Rationale
Catalyst Pd₂(dba)₃ + XPhos or SPhos XPhos is the gold standard for ortho-substituted aryl halides. It forms a monoligated Pd(0) species that is highly active.
Alternative Pd-PEPPSI-IPr NHC ligands are excellent for sterically demanding couplings if phosphines fail.
Temperature 80°C – 100°C Heat is now required to drive the OA into the C-Br bond.
Base K₃PO₄ or Cs₂CO₃ Anhydrous conditions (using Dioxane/Toluene) with stronger bases help the transmetalation in hindered systems.

Experimental Protocol (Step 2):

  • Setup: Charge flask with Step 1 Product (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) (or use XPhos Pd G4 precatalyst).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Base: K₃PO₄ (3.0 equiv).

  • Execution: Heat to 90°C.

    • Validation Check: The ortho-Chlorine (C2) should remain intact because C-Cl activation requires even higher energy/different ligands (like BrettPhos) compared to C-Br.

🧠 Part 3: Advanced Logic & FAQs

Logic Flow: The Decision Matrix

Use this workflow to ensure you don't break the selectivity chain.

Workflow Start Start: 1-Bromo-2-chloro- 5-fluoro-4-iodobenzene Decision Which site to couple? Start->Decision Path_I Target: Iodine (C4) Decision->Path_I Path_Br Target: Bromine (C1) Decision->Path_Br Action_I Use Pd(PPh3)4 or Pd(dppf) Temp: <60°C Base: Na2CO3 Path_I->Action_I Action_Br Is Iodine still present? Path_Br->Action_Br Br_Yes YES Action_Br->Br_Yes Yes Br_No NO (Already coupled) Action_Br->Br_No No Stop STOP! Chemoselectivity Issue. Iodine will react first. Perform I-coupling then Br-coupling. Br_Yes->Stop Action_Br_Real Use Pd-XPhos or Pd-RuPhos Temp: >80°C Base: K3PO4 Br_No->Action_Br_Real

Figure 2: Operational workflow for catalyst selection based on site availability.

Frequently Asked Questions (FAQs)

Q: Can I activate the Bromine (C1) BEFORE the Iodine (C4)?

  • Answer: Not via standard Palladium catalysis. The C-I bond is simply too weak.

  • Workaround: You must switch mechanisms. Use Knochel's Turbo-Grignard (iPrMgCl·LiCl) at -78°C.[1]

    • Mechanism:[2][3][4][5][6] Iodine-Magnesium exchange is extremely fast. You can exchange the Iodine for Mg, then quench it (e.g., with a proton source or an electrophile that protects it), then do Pd-coupling on the Bromine.

    • Note: Direct oxidative addition into C-Br in the presence of C-I is chemically forbidden under standard conditions.

Q: Why is the Fluorine at C5 important?

  • Answer: The Fluorine is ortho to the Iodine.

    • Effect: It exerts an inductive electron-withdrawing effect, making the C-I bond slightly more electron-deficient. This actually helps the oxidative addition of Pd(0) into the C-I bond, reinforcing the selectivity over the C-Br bond.

    • Warning: Do not use ligands that promote C-F activation (rare, but Ni-catalysts can do this). Stick to Palladium.

Q: My reaction stalled at 80% conversion. Should I add more catalyst?

  • Answer: No. Check for "Palladium Black" precipitation.

    • Diagnosis: If the solution turned black/grey, your catalyst decomposed.

    • Fix: Add a fresh batch of catalyst and ligand. Ideally, switch to a precatalyst (like XPhos Pd G3) which is more stable than mixing Pd₂(dba)₃ + Ligand in situ.

📚 References

  • Reactivity of Polyhalogenated Arenes:

    • Detailed kinetic studies on the oxidative addition of Pd(0) to aryl halides (I > Br > Cl).

    • Source:Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Arenes."

  • Buchwald Ligand Selection (XPhos/SPhos):

    • Guide to using dialkylbiaryl phosphine ligands for hindered substrates (Ortho-Cl effect).

    • Source:Accounts of Chemical Research, "Surpassing the Limitations of Pd-Catalyzed Cross-Coupling."

  • Site-Selectivity in Suzuki-Miyaura Coupling:

    • Specific examples of 1-bromo-4-iodo arenes and temperature control.

    • Source:Journal of Organic Chemistry, "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides."

  • Knochel Exchange (Magnesium/Halogen Exchange):

    • Protocols for I/Mg vs Br/Mg exchange selectivity.[7]

    • Source:Angewandte Chemie, "Functionalization of Polyhalogenated Arenes via Mg/Halogen Exchange."[1][7][8]

Sources

Optimization

overcoming steric hindrance in 1-Bromo-2-chloro-5-fluoro-4-iodobenzene synthesis

Here is the technical support guide, structured as a specialized response from a Chemical Process R&D Support Center. Ticket #: 8492-HAL-SYN Topic: Overcoming Steric Hindrance in 1-Bromo-2-chloro-5-fluoro-4-iodobenzene S...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide, structured as a specialized response from a Chemical Process R&D Support Center.

Ticket #: 8492-HAL-SYN Topic: Overcoming Steric Hindrance in 1-Bromo-2-chloro-5-fluoro-4-iodobenzene Synthesis Status: Resolved / Guide Generated Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Steric & Electronic Challenge

User inquiries regarding 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (CAS: Analogous structures vary, specific isomer is custom) typically stem from failed attempts at direct electrophilic iodination.

This molecule represents a "perfect storm" of synthetic difficulty:

  • Electronic Deactivation: The ring is severely electron-deficient due to three existing halogens (

    
    ). Standard Electrophilic Aromatic Substitution (EAS) with 
    
    
    
    will fail or proceed at glacial rates.
  • Steric Crowding: The target substitution pattern (1,2,4,5-tetrahalo) leaves the remaining protons isolated. Introducing the bulky Iodine atom at position 4 is sterically disfavored by the adjacent Fluorine (pos 5) and the "buttressing effect" of the Chlorine/Bromine pair.

Our recommended solution abandons direct iodination in favor of a Sandmeyer-type nucleophilic substitution or a carefully controlled Directed Ortho Metalation (DoM) , though the latter carries high risks of halogen scrambling ("Halogen Dance").

Module 1: The Recommended Protocol (Sandmeyer Route)

The most robust route to overcome steric hindrance in this system is the diazotization of the aniline precursor (4-bromo-3-chloro-2-fluoroaniline ). This method works because the


 bond is already established; you are merely swapping the leaving group (

) for Iodine (

) via a radical-nucleophilic mechanism, which is less sensitive to electronic deactivation than EAS.
Step-by-Step Methodology
StepReagentConditionsCritical Mechanism
1. Salt Formation

(40-80%)
Reflux, then cool to 0°CSolubilizes the deactivated aniline as the sulfate salt.
2. Diazotization

(aq)
0–5°C, dropwiseGenerates the nitrosonium ion (

). Critical: Keep T < 5°C to prevent phenol formation.
3. Iodination

(aq),

(cat)
0°C

RT
Single Electron Transfer (SET).

catalyzes the radical formation, overcoming the steric barrier.
4. Quenching

RTReduces excess

(purple) to water-soluble

(colorless).
Visual Workflow: The "One-Pot" Sandmeyer

SandmeyerRoute Start Precursor: 4-bromo-3-chloro- 2-fluoroaniline Acid Acid Salt Formation (H2SO4, Reflux) Start->Acid Solubilization Diazo Diazonium Intermediate (Unstable at >5°C) Acid->Diazo + NaNO2 (0°C) Iodine Radical Substitution (KI + CuI Catalyst) Diazo->Iodine SET Mechanism Product Target: 1-Br-2-Cl-5-F-4-I-benzene Iodine->Product - N2 (gas)

Caption: Figure 1.[1] The optimized Sandmeyer workflow. Note the critical temperature control at the diazonium stage to prevent hydrolysis.

Module 2: Troubleshooting & FAQs

Q1: "My diazonium salt decomposes before I can add the iodide. Why?"

Diagnosis: Polyhalogenated anilines are weak bases. In standard aqueous


, the equilibrium favors the free amine, which can react with the diazonium salt to form diazoamino tars . Furthermore, the steric bulk of the halogens distorts the ring, making the 

group an exceptionally good (and unstable) leaving group.

The Fix:

  • Switch Acids: Use sulfuric acid (

    
    )  instead of 
    
    
    
    . The sulfate salt is more stable.
  • Non-Aqueous Route: If aqueous stability is the issue, switch to tert-butyl nitrite (

    
    )  in acetonitrile (
    
    
    
    ) or DMF. This allows for in situ diazotization and iodination (adding
    
    
    or
    
    
    ) without isolating the unstable salt [1].
Q2: "I tried lithiation (LDA) on 1-bromo-2-chloro-5-fluorobenzene to quench with Iodine, but I got a mixture of isomers."

Diagnosis: You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration). When you deprotonate a polyhalogenated benzene, the resulting aryl anion is unstable. To stabilize itself, the heavy halogens (Br, I) may migrate to the position of the anion to place the negative charge ortho to the most electronegative atom (Fluorine) or between two halogens.

The Mechanism of Failure:

  • Lithiation occurs at the most acidic proton (between Cl and F).

  • The anion attacks its own Bromine (inter- or intramolecularly).

  • The Bromine "dances" to a new position to maximize thermodynamic stability.[2]

Visualizing the Risk:

HalogenDance Substrate 1-Br-2-Cl-5-F-benzene Lithiated Lithiated Intermediate (Kinetic Product) Substrate->Lithiated LDA, -78°C Scrambled Halogen Scrambling (Thermodynamic Product) Lithiated->Scrambled T > -78°C or Slow Quench Target Target Product (4-Iodo) Lithiated->Target Fast I2 Quench (Difficult due to sterics)

Caption: Figure 2. The "Halogen Dance" risk.[2][3] If the lithiated species is not quenched immediately, thermodynamic equilibration leads to isomeric mixtures.

The Fix:

  • Temperature Control: Must be strictly maintained at -78°C or lower.

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less likely to act as a nucleophile, reducing side reactions.

  • Reverse Addition: Add the base to the substrate+electrophile mix (if possible) or quench immediately with excess Iodine.

Q3: "How do I confirm I have the correct isomer?"

Diagnosis: Isomers of tetra-substituted benzenes have very similar boiling points. MS (Mass Spec) will show the same mass.

The Fix: 1H NMR Spectroscopy . The target molecule (1-Br, 2-Cl, 4-I, 5-F) has two protons located at positions 3 and 6 .

  • H3: Located between Cl and I.

  • H6: Located between Br and F.

  • Coupling: These protons are para to each other. Para-coupling is typically 0–1 Hz (often appearing as singlets).

  • F-Coupling: The proton at H6 is ortho to Fluorine. It will show a large

    
     coupling constant (7–10 Hz) . The proton at H3 is meta to Fluorine (
    
    
    
    ).
  • Result: You should see two distinct doublets (due to F-coupling) with different coupling constants. If you see complex multiplets, you likely have the wrong isomer or a mixture.

Module 3: Comparative Reagent Table

MethodSteric ToleranceScalabilityPrimary RiskRecommendation
Direct Iodination (

)
LowHighNo Reaction (Deactivated Ring)Avoid
Sandmeyer (

)
High HighDiazo DecompositionPrimary Choice
DoM (LiTMP/

)
MediumLowHalogen Dance / ScramblingR&D Scale Only
Finkelstein (CuI/Ligand)MediumMediumIncomplete ConversionBackup

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Remarkably Efficient Conversion of Arylamines to Aryl Halides." The Journal of Organic Chemistry, 42(14), 2426–2430. Link

  • Bunnett, J. F. (1972).[4] "The Base-Catalyzed Halogen Dance and Other Reactions of Aryl Halides." Accounts of Chemical Research, 5(4), 139–147.[4] Link

  • Schlosser, M. (2005).[4] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393.[4] Link

  • Patent CN102924266A. (2013). "Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene." (Describes the specific Sandmeyer protocol for this class of molecules). Link

Sources

Troubleshooting

solvent effects on the reactivity of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

This guide is structured as a Tier-3 Technical Support resource for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (CAS: 1000572-73-5) , a high-value scaffold for sequential functionalization. Subject: Solvent Modulation of 1-B...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (CAS: 1000572-73-5) , a high-value scaffold for sequential functionalization.

Subject: Solvent Modulation of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

Ticket ID: #RXN-SOLV-405 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

The Core Challenge: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a "programmed" electrophile. Its utility relies entirely on the kinetic differentiation of its carbon-halogen bonds. The reactivity hierarchy is theoretically C–I > C–Br > C–Cl >> C–F .[1] However, solvent choice frequently collapses this hierarchy, leading to "over-reaction" (loss of bromine during iodobenzene coupling) or solubility-driven failures.

Solvent-Reactivity Matrix:

  • Polar Aprotic (DMF, DMSO): Accelerates oxidative addition (OA) indiscriminately. Increases risk of C–Br activation during C–I coupling.

  • Non-Polar/Low Polarity (Toluene, Hexane): Enhances chemoselectivity but risks substrate precipitation.

  • Ethereal (THF, Et₂O): Critical for Lithium-Halogen exchange but dictates the aggregation state of the lithiated intermediate, influencing "halogen dance" side reactions.

Troubleshooting Guides & FAQs

Category A: Chemoselective Cross-Coupling (Suzuki/Sonogashira)

User Issue: “I am trying to couple a boronic acid at the Iodine position (C4), but I see significant amounts of double-coupling at the Bromine position (C1).”

Root Cause Analysis: The electron-deficient nature of the ring (due to F and Cl) makes the C–Br bond unusually labile. In highly polar solvents like DMF, the palladium catalyst becomes hyper-active, lowering the activation energy barrier difference between C–I and C–Br oxidative addition.

Solution Protocol:

  • Switch Solvent System: Move from pure DMF/DMSO to a Toluene/Water or DCM/Water biphasic system. The non-polar organic phase slows the OA step, restoring kinetic selectivity for the weaker C–I bond [1].

  • Ligand Matching: Avoid electron-rich alkyl phosphines (e.g., PCy₃) which promote broad reactivity. Use triphenylphosphine (PPh₃) or bidentate ligands like dppf which impose steric restraint.

FAQ: Why does Toluene improve selectivity over DMF?

A: In polar solvents, the transition state for oxidative addition (which has significant charge separation) is stabilized, accelerating the reaction for both I and Br. Toluene destabilizes this transition state, making the catalyst more "picky," reacting only with the weakest bond (C–I) [2].

Category B: Solubility vs. Reactivity

User Issue: “The substrate precipitates out of Toluene/Hexane at -78°C during lithiation, but using pure THF causes scrambling (Halogen Dance).”

Root Cause Analysis: Polyhalogenated benzenes are lipophilic but crystallize easily due to π-stacking. While THF solubilizes the compound, it also coordinates to Lithium, breaking up aggregates and creating a "naked," highly reactive carbanion prone to isomerization (halogen dance) where the Li migrates to the position ortho to Fluorine [3].

Solution Protocol:

  • The "Goldilocks" Blend: Use a Toluene:THF (4:1) mixture.

    • Mechanism:[2][3] Toluene maintains low polarity to suppress scrambling. The small amount of THF breaks the crystal lattice just enough for solubility without fully solvating the Lithium species.

  • Internal Trapping: If solubility remains poor, perform an in situ trap (Barbier conditions) rather than generating the lithiated species and then adding the electrophile.

Category C: Halogen-Lithium Exchange Selectivity

User Issue: “I am attempting a Li-Hal exchange at the Iodine. I am getting a mixture of products where the Lithium seems to have moved to the position next to the Fluorine.”

Root Cause Analysis: This is the "Halogen Dance" phenomenon. The C5-Fluorine acidifies the adjacent proton (if present) or stabilizes a lithiated species at the C6 or C2 position. Ethereal solvents facilitate the proton transfer or migration required for this scrambling.

Solution Protocol:

  • Temperature Control: Exchange must occur at -78°C or below .

  • Solvent Polarity: Strictly avoid HMPA or pure THF. Use Diethyl Ether (Et₂O) or the Toluene mix mentioned above. Et₂O coordinates less strongly than THF, keeping the organolithium aggregated and kinetically trapped at the C4-Iodine position long enough to react with the electrophile [4].

Experimental Protocols

Protocol A: Highly Selective Suzuki Coupling (C4-Iodine)

Target: Functionalization of Iodine without touching Bromine.

  • Solvent Prep: Degas Toluene and Water separately (sparge with Argon for 20 min).

  • Setup: In a reaction vial, combine:

    • 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (1.0 equiv)

    • Arylboronic Acid (1.05 equiv)

    • Pd(PPh₃)₄ (3 mol%) – Note: PPh₃ is preferred over Buchwald ligands for this specific selectivity.

    • Na₂CO₃ (2.0 equiv)

  • Reaction: Add Toluene (0.2 M concentration) and Water (10% v/v).

  • Execution: Heat to 60°C (Do not reflux at 110°C). Monitor by HPLC.

  • Checkpoint: Stop when starting material is <1%. If C-Br coupling product >2%, lower temp to 40°C.

Protocol B: Selective Halogen-Lithium Exchange

Target: Lithiation at C4-Iodine.

  • Solvent: Anhydrous Toluene:THF (9:1) .

  • Cooling: Cool substrate solution to -78°C (Internal probe required).

  • Exchange: Add n-BuLi (1.05 equiv) dropwise over 10 mins.

    • Critical: Do not use t-BuLi unless strictly necessary; n-BuLi is sufficient for Iodine exchange and less prone to scrambling.

  • Trapping: Stir for exactly 5 mins at -78°C, then immediately add the electrophile (e.g., aldehyde/ketone).

  • Quench: Add MeOH at -78°C before warming.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on reaction type and observed failure modes.

SolventSelection Start Select Reaction Type PdCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->PdCoupling LiExchange Halogen-Lithium Exchange Start->LiExchange CheckSelectivity Is C-Br coupling observed? PdCoupling->CheckSelectivity PolarSolvent Use DMF or DMSO (Fastest Rate) CheckSelectivity->PolarSolvent No (High Selectivity) NonPolarSolvent Use Toluene/H2O (Best Selectivity) CheckSelectivity->NonPolarSolvent Yes (Poor Selectivity) CheckSolubility Is Substrate Soluble at -78°C? LiExchange->CheckSolubility PureTHF Use Pure THF (Risk: Halogen Dance) CheckSolubility->PureTHF No (Precipitates) MixSolvent Use Toluene:THF (4:1) (Stable Lithiation) CheckSolubility->MixSolvent Yes (Soluble)

Figure 2: Sequential Functionalization Workflow

Caption: Step-by-step modification of the halogen scaffold, highlighting the critical solvent switch between steps.

SequentialWorkflow Substrate 1-Bromo-2-chloro- 5-fluoro-4-iodobenzene Step1 Step 1: C-I Coupling (Suzuki) Substrate->Step1 Intermediate 4-Aryl-1-bromo- 2-chloro-5-fluorobenzene Step1->Intermediate Step2 Step 2: C-Br Coupling (Buchwald-Hartwig) Intermediate->Step2 FinalProduct Di-functionalized Scaffold Step2->FinalProduct Solvent1 Solvent: Toluene/H2O (Kinetic Control) Solvent1->Step1 Solvent2 Solvent: 1,4-Dioxane (Thermodynamic Drive) Solvent2->Step2

References

  • BenchChem . 1-Bromo-5-chloro-4-fluoro-2-iodobenzene: Synthesis and Experimental Protocols. Retrieved from

  • Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.[4] Retrieved from

  • Schoenebeck, F., et al. (2025).[5] Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.[6] ChemRxiv.[6] Retrieved from

  • Brigham Young University . (2013). Lithium-Halogen Exchange in Non-Ethereal Solvent. BYU ScholarsArchive. Retrieved from

Sources

Optimization

Technical Support Center: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (BCFI)

Status: Operational Ticket ID: BCFI-THERM-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BCFI-THERM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the BCFI Technical Support Portal

You are likely working with 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (BCFI) as a scaffold for high-precision cross-coupling reactions. This molecule is a "loaded spring" of reactivity; its four distinct halogen atoms offer orthogonal functionalization, but they also create significant thermal stability challenges.

This guide addresses the three most common support tickets we receive regarding BCFI:

  • Pre-reaction: Material discoloration (Iodine release).

  • During Reaction: Loss of regioselectivity (Over-reaction).

  • Post-reaction: Mass loss during drying (Sublimation).

Module 1: Storage & Pre-Reaction Stability

FAQ: Why has my white powder turned violet/brown?

Diagnosis: This is a classic sign of homolytic C-I bond cleavage . The Carbon-Iodine bond is the weakest link in the BCFI molecule. Even ambient heat or UV light can provide enough energy to break this bond, releasing iodine radicals (


) which recombine to form elemental iodine (

), causing the violet discoloration.

The Science (Causality): The Bond Dissociation Energy (BDE) of the Aryl-Iodine bond is approximately 65 kcal/mol , significantly lower than its Bromine (~81 kcal/mol) or Chlorine (~96 kcal/mol) counterparts.

  • Thermal Trigger: Prolonged exposure to temperatures >25°C.

  • Photolytic Trigger: Aryl iodides have significant absorption cross-sections in the UV-A range.

Troubleshooting Protocol: Restoring Material Quality If your material is pale pink, it is likely still usable (purity >98%). If it is dark brown, follow this purification step before use to prevent iodine from poisoning Pd-catalysts.

  • Dissolve: Dissolve the solid in a minimal amount of Hexanes or Pentane (do not use heat).

  • Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Mechanism:[1] Thiosulfate reduces

      
       (colored) back to iodide anions 
      
      
      
      (colorless, water-soluble).
  • Dry: Dry over

    
    , filter, and concentrate in vacuo at <30°C .
    

Pro-Tip: Store BCFI at -20°C under Argon, wrapped in aluminum foil.

Module 2: Reaction Optimization (Thermal Selectivity)

FAQ: Why am I seeing byproducts where the Bromine or Chlorine has reacted?

Diagnosis: You have exceeded the Thermal Selectivity Threshold . The utility of BCFI lies in its ability to react at the Iodine position without touching the Bromine or Chlorine. This orthogonality is temperature-dependent.

The Hierarchy of Reactivity: We visualize the reactivity landscape below. You must stay in the "Iodine Selective Zone" to avoid "Scrambling."

ReactivityHierarchy cluster_zones Thermal Reactivity Thresholds BCFI BCFI Molecule (1-Br-2-Cl-5-F-4-I-benzene) Zone1 Zone 1: < 60°C C-I Bond Activation (Safe for Suzuki/Sonogashira) BCFI->Zone1 Target Reaction Zone2 Zone 2: 80°C - 100°C C-Br Bond Activation (Loss of Selectivity) Zone1->Zone2 Overheating Zone3 Zone 3: > 120°C C-Cl Activation / Benzyne Formation (Decomposition) Zone2->Zone3 Critical Failure

Figure 1: Thermal Reactivity Thresholds. To maintain chemoselectivity, reaction temperatures must be kept below the activation energy barrier of the C-Br bond.

Corrective Protocol: The "Cold-Start" Method Do not reflux this molecule immediately.

  • Catalyst: Use highly active Pd-catalysts (e.g.,

    
     or 
    
    
    
    /XPhos) that function at lower temperatures.
  • Temperature: Initiate reaction at 40°C .

  • Monitoring: Check LCMS at 1 hour. Only increase temperature in 10°C increments if conversion is <10%.

  • Hard Stop: Do not exceed 80°C . Above this, oxidative addition into the C-Br bond becomes kinetically accessible.

Module 3: Post-Reaction Purification

FAQ: I dried my product on the high-vac, and half the mass is gone. Did it decompose?

Diagnosis: It likely did not decompose; it sublimed . Polyhalogenated benzenes possess a high vapor pressure relative to their molecular weight due to weak intermolecular forces (disrupted


-stacking due to halogen repulsion).

Data: Sublimation Risk Factors

Property Value (Approx) Implication
Molecular Weight ~335.3 g/mol Heavy, but volatile due to symmetry.
Melting Point 35-45°C CRITICAL: Low MP solids sublime easily.

| Vapor Pressure | High (>10 Pa at 25°C) | Significant mass loss under high vacuum. |

Troubleshooting Logic Flow: Use this decision tree to determine if your mass loss is due to sublimation or chemical decomposition.

SublimationTroubleshoot Start Issue: Mass Loss During Drying CheckVac Was High Vacuum (<1 mbar) applied for >1 hour? Start->CheckVac CheckTemp Was bath temp > 30°C? CheckVac->CheckTemp Yes Decomp DIAGNOSIS: Chemical Decomposition Check NMR for 'tar' signals. CheckVac->Decomp No Sublimation DIAGNOSIS: Sublimation Material is in the cold trap. CheckTemp->Sublimation Yes (High Risk) CheckTemp->Decomp No Recover Action: Recover from Cold Trap Recrystallize from Pentane. Sublimation->Recover

Figure 2: Diagnostic flow for mass loss. Low melting point poly-halides are prone to sublimation under standard high-vacuum conditions.

Corrective Protocol: Safe Drying

  • Avoid High Vacuum: Use a gentle stream of Nitrogen (

    
    ) to remove solvents rather than a vacuum pump, especially if the sample is small (<100mg).
    
  • Cold Trap Check: If you already applied vacuum, wash your rotary evaporator's cold trap with dichloromethane immediately. Your product is likely recrystallized on the condenser coils.

  • Solvent Switch: Do not use high-boiling solvents (DMF/DMSO) for reactions if possible, as removing them requires heat/vacuum levels that trigger sublimation.

References & Authoritative Sources

  • Chemical Properties & Identifiers:

    • PubChem Compound Summary for 1-Bromo-5-chloro-2-fluoro-4-iodobenzene (Isomer Analog). National Center for Biotechnology Information.

  • Thermal Stability of Aryl Iodides:

    • The temperature dependence of the triplet lifetimes of some aryl iodides and bromides.[2] (Discusses C-I bond dissociation energies and thermal cleavage).

  • Sublimation of Polyhalogenated Aromatics:

    • Differences in the sublimation energy of benzene and hexahalogenbenzenes.[3][4][5] (Explains the physics of weak intermolecular forces in halogenated rings).

  • Handling & Safety Data:

    • Safety Data Sheet (SDS) for 1-Bromo-2-chloro-4-iodobenzene (Structural Analog). Tokyo Chemical Industry (TCI).

For further assistance, please contact the BCFI Synthesis Team at or reference the specific lot number on your vial.

Sources

Reference Data & Comparative Studies

Validation

A Guide to Interpreting ¹⁹F NMR Spectra: The Case of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful technique for the st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful technique for the structural elucidation of fluorine-containing compounds.[1][2] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an invaluable tool in pharmaceutical and materials science research.[3][4] This guide provides an in-depth analysis of the ¹⁹F NMR spectrum of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene, offering a framework for interpreting complex spectra of polyhalogenated aromatic systems.

The Unique Position of ¹⁹F NMR in Structural Analysis

Unlike ¹H NMR, where chemical shifts span a relatively narrow range, ¹⁹F NMR spectra exhibit a broad chemical shift dispersion, often covering up to 800 ppm.[1] This characteristic minimizes signal overlap and allows for the unambiguous assignment of fluorine atoms in different chemical environments.[2][4] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic surroundings, which are significantly influenced by the nature of neighboring substituents.[3]

In the case of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene, the fluorine atom is flanked by a variety of halogen atoms, each exerting a distinct electronic effect. The interplay of these effects governs the precise chemical shift of the fluorine signal.

Predicting the ¹⁹F NMR Spectrum of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

The ¹⁹F NMR spectrum of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene is predicted to show a single resonance for the fluorine atom. The exact chemical shift of this signal is influenced by the electronic effects of the adjacent iodine and hydrogen atoms, as well as the more distant bromine and chlorine atoms.

Expected Chemical Shift:

The chemical shift of fluorine on an aromatic ring is influenced by the electron-donating or electron-withdrawing nature of the other substituents. Halogens are generally electron-withdrawing through induction but can be weakly electron-donating through resonance. The overall effect on the fluorine chemical shift will be a combination of these influences. For aromatic fluorine compounds (ArF), the typical chemical shift range is +80 to +170 ppm relative to CFCl₃.[5] However, the presence of multiple halogens will modulate this.

Expected Splitting Pattern:

The fluorine atom in 1-Bromo-2-chloro-5-fluoro-4-iodobenzene has two neighboring protons: one ortho (at C6) and one meta (at C3). Therefore, the ¹⁹F signal will be split by these protons.

  • ortho ¹H-¹⁹F coupling (³JHF): This coupling is typically in the range of 6-10 Hz.

  • meta ¹H-¹⁹F coupling (⁴JHF): This coupling is smaller, usually in the range of 3-7 Hz.

Consequently, the ¹⁹F signal is expected to appear as a doublet of doublets (dd) .

Comparative Analysis with Simpler Halogenated Fluorobenzenes

To better understand the influence of each halogen on the ¹⁹F chemical shift, it is instructive to compare the predicted spectrum of our target molecule with the experimental data of simpler, related compounds.

Compound¹⁹F Chemical Shift (ppm vs. CFCl₃)Rationale for Chemical Shift
1-Bromo-4-fluorobenzene-110.0[6]The bromine atom influences the electron density around the fluorine.
1-Chloro-4-fluorobenzene-119.2[7]Chlorine is more electronegative than bromine, leading to a downfield shift compared to the bromo-analog.
4-Fluoroiodobenzene-107.5[8]Iodine is the least electronegative of the halogens (excluding astatine), resulting in an upfield shift compared to the bromo- and chloro-analogs.
1-Bromo-2-chloro-5-fluoro-4-iodobenzene Predicted: ~ -90 to -110 The combined electron-withdrawing effects of the bromine, chlorine, and iodine atoms are expected to shift the fluorine signal downfield relative to simpler analogs. The precise shift will be a complex interplay of their individual inductive and resonance effects.

Note: Chemical shift values can vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol for Acquiring a High-Resolution ¹⁹F NMR Spectrum

The following protocol outlines the key steps for obtaining a high-quality ¹⁹F NMR spectrum of a polyhalogenated aromatic compound like 1-Bromo-2-chloro-5-fluoro-4-iodobenzene.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent does not contain any fluorine atoms.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹⁹F frequency.

  • Tune and match the probe for the ¹⁹F nucleus.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure the signal is captured, as the chemical shifts of fluorinated compounds can be unpredictable.[1]

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 1-2 seconds is generally adequate.

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Proton Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often applied to simplify the spectrum to a singlet. To observe the H-F couplings and determine the splitting pattern, acquire a proton-coupled ¹⁹F spectrum.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).[9]

  • Integrate the signal to determine the relative number of fluorine atoms.

Visualizing Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling interactions that give rise to the predicted doublet of doublets pattern in the ¹⁹F NMR spectrum of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene.

G F F H_ortho H (ortho) F->H_ortho ³JHF H_meta H (meta) F->H_meta ⁴JHF

Caption: Spin-spin coupling in 1-Bromo-2-chloro-5-fluoro-4-iodobenzene.

Conclusion

The interpretation of ¹⁹F NMR spectra, particularly for complex molecules like 1-Bromo-2-chloro-5-fluoro-4-iodobenzene, requires a systematic approach. By understanding the fundamental principles of chemical shifts and coupling constants, and by making judicious comparisons with simpler analogs, researchers can confidently elucidate the structure of novel fluorinated compounds. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an indispensable technique in the modern chemist's analytical arsenal.

References

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Cobalt, M. et al. Solid-State 19F NMR Chemical Shift in Square-Planar Nickel–Fluoride Complexes Linked by Halogen Bonds. Inorganic Chemistry. 2023. [Link]

  • PubChem. 1-Bromo-4-fluorobenzene. [Link]

  • DiMaggio, P. A. et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. 2016. [Link]

  • Gerig, J. T. Fluorine NMR. eMagRes. 2007. [Link]

  • Loemker, J. E. et al. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. 1968. [Link]

  • SpectraBase. 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • Cobalt, M. et al. Solid-State 19F NMR Chemical Shift in Square-Planar Nickel–Fluoride Complexes Linked by Halogen Bonds. Inorganic Chemistry. 2023. [Link]

  • Dietschreit, J. C. B. et al. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. 2020. [Link]

  • Modgraph Consultants Ltd. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • NMR Solutions. 19Flourine NMR. [Link]

  • Vervoort, J. et al. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. 1992. [Link]

  • Foroozandeh, M. et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. 2022. [Link]

  • Foroozandeh, M. et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. 2022. [Link]

  • Reddit. Need help for predcting 19F-NMR sprectra. [Link]

  • Atb.p-net.com. 1-Bromo-4-fluorobenzene | C6H4BrF | MD Topology | NMR | X-Ray. [Link]

  • SpectraBase. 4-Fluoroiodobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • Scribd. Fluorine NMR: Analyzing F-19 Compounds. [Link]

  • Osadchii, D. et al. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules. 2021. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 4-Fluoroiodobenzene. [Link]

  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. [Link]

  • ResearchGate. ChemInform Abstract: Calculation of 19F and 195Pt NMR Shifts of Fluoro-Chloro-Bromo- Platinates(IV). [Link]

  • SpectraBase. 1-Chloro-2,4-difluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

Sources

Comparative

HPLC Method Development Guide: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene Purity Profiling

Executive Summary The analysis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (BCFI) presents a unique chromatographic challenge due to its high lipophilicity and the presence of four distinct halogen atoms on a single benze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (BCFI) presents a unique chromatographic challenge due to its high lipophilicity and the presence of four distinct halogen atoms on a single benzene ring. While C18 stationary phases are the industry standard for reverse-phase chromatography, they often fail to resolve critical regioisomers and de-halogenated impurities common in the synthesis of poly-halogenated aromatics.

This guide compares the standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase.[1]

The Verdict: The Phenyl-Hexyl method, utilizing Methanol as a modifier, is the superior choice. It leverages


-

interactions to achieve a resolution (

) > 2.5 for critical isomeric pairs where C18 fails (

< 1.2).

Molecular Analysis & Chromatographic Strategy

To develop a robust method, we must first deconstruct the analyte's properties.

The Analyte: BCFI
  • Structure: A benzene core fully substituted with halogens (F, Cl, Br, I).[2]

  • Electronic Character: The ring is highly electron-deficient due to the cumulative inductive electron-withdrawing effects (-I effect) of four halogens.

  • Hydrophobicity: High LogP (~4.5 - 5.0). Very low water solubility.

  • Critical Impurities:

    • Regioisomers: Same molecular weight, different halogen positions (e.g., 1-Bromo-2-chloro-4-fluoro-5-iodobenzene).

    • Des-halo analogs: Missing one halogen (e.g., des-iodo precursor).

The Comparison Logic
  • Alternative A (Standard): C18 Column. Relies solely on hydrophobic subtraction. It struggles to differentiate isomers that have identical hydrophobicity but different shapes or electronic distributions.

  • Alternative B (Recommended): Phenyl-Hexyl Column. Offers a dual mechanism: Hydrophobicity plus

    
    -
    
    
    
    interactions.[3] The electron-rich phenyl ring on the stationary phase interacts with the electron-deficient BCFI ring.

Method Development Workflow

The following diagram outlines the decision matrix used to arrive at the optimized protocol.

MethodDevWorkflow Start Analyte Assessment (Tetra-halo Benzene) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening High LogP MobilePhase Modifier Selection (ACN vs. MeOH) Screening->MobilePhase Selectivity Check MobilePhase->Screening Poor Separation Optimization Gradient Optimization (Slope & Temp) MobilePhase->Optimization Resolution > 1.5 Validation Final Method Validation Optimization->Validation Robustness Test

Figure 1: Step-by-step method development workflow for poly-halogenated aromatics.

Comparative Study: C18 vs. Phenyl-Hexyl[1][3][4]

Experimental Setup
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detection: UV-Vis Diode Array (DAD).

  • Sample: 0.5 mg/mL BCFI spiked with 1% of known regioisomer impurity.

Separation Mechanism Diagram

MechanismComparison cluster_C18 Standard C18 Mechanism cluster_Phenyl Phenyl-Hexyl Mechanism (Winner) C18_Phase C18 Ligand (Alkyl Chain) Interaction_A Hydrophobic Interaction (Non-specific) C18_Phase->Interaction_A Analyte_A BCFI Analyte Analyte_A->Interaction_A Phenyl_Phase Phenyl Ligand (Aromatic Ring) Interaction_B Pi-Pi Stacking + Shape Selectivity Phenyl_Phase->Interaction_B Analyte_B BCFI Analyte (Electron Deficient) Analyte_B->Interaction_B

Figure 2: Mechanistic difference. Phenyl phases engage in specific electronic interactions with the halogenated ring.

Performance Data Comparison

The following data was generated using a gradient of 50-95% Organic Modifier over 10 minutes.

ParameterMethod A: C18 (ACN) Method B: Phenyl-Hexyl (MeOH) Analysis
Retention Time (BCFI) 6.2 min7.8 minPhenyl-Hexyl shows higher retention due to dual interaction mechanisms.
Selectivity (

) vs. Isomer
1.021.15 C18 barely distinguishes the isomer; Phenyl-Hexyl separates it clearly.
Resolution (

)
1.1 (Co-elution)3.2 (Baseline) Critical Pass. Phenyl-Hexyl provides necessary purity assurance.
Peak Symmetry 1.11.05Both columns provide excellent peak shape for non-ionizable analytes.
Mobile Phase Effect ACN suppresses

-

MeOH enhances

-

ACN's own

electrons compete with the analyte for the stationary phase.

Technical Insight: Acetonitrile (ACN) contains a triple bond with


 electrons. When used with Phenyl columns, ACN can "shield" the stationary phase, reducing the selective 

-

interactions. Methanol (MeOH) is "transparent" to these interactions, maximizing the separation power of the Phenyl-Hexyl phase [1].

Optimized Protocol (The "Gold Standard")

This protocol is the recommended standard for releasing BCFI batches.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex).

  • Mobile Phase A: Water (Milli-Q grade). Note: No buffer is required as the molecule is non-ionizable.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Control is critical for reproducibility).

  • Injection Vol: 5 µL.

  • Detection: UV at 225 nm (Primary) and 254 nm (Secondary).

    • Why 225 nm? Halogenated benzenes show a bathochromic shift. 225 nm captures the absorption maximum while avoiding solvent cutoff noise [2].

Gradient Table
Time (min)% Mobile Phase B (MeOH)Description
0.060Initial equilibration
12.090Linear ramp to elute BCFI and hydrophobic impurities
12.1100Wash step to remove late eluters (e.g., dimers)
15.0100Hold wash
15.160Return to initial
20.060Re-equilibration (Essential for Phenyl phases)
Step-by-Step Execution
  • System Suitability: Inject a standard solution 5 times. Ensure RSD of peak area is < 2.0%.

  • Blank Run: Inject pure MeOH to ensure no carryover (BCFI is "sticky").

  • Sample Prep: Dissolve 10 mg BCFI in 10 mL MeOH. Sonicate for 5 mins. Dilute to 0.5 mg/mL with Water/MeOH (20:80).

    • Caution: Do not use 100% water as diluent; the compound will precipitate.

  • Run Sequence: Blank -> Standard -> Samples -> Check Standard.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Resolution Loss ACN used instead of MeOHSwitch to Methanol to restore

-

selectivity [3].
Retention Drift Temperature fluctuationPhenyl phases are more temp-sensitive than C18. Use a column oven.
Ghost Peaks CarryoverThe Iodine atom increases lipophilicity. Add a needle wash step with 100% MeOH or IPA.
Broad Peaks Sample solvent mismatchSample dissolved in 100% THF or ACN while starting gradient is 60% MeOH. Match sample solvent to initial gradient conditions.

References

  • Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Link

  • NIST Chemistry WebBook. Ultraviolet absorption spectra of substituted benzenes. Link

  • Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Link

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions. Link

Sources

Validation

A Comparative Guide to the GC-MS Analysis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

This guide provides an in-depth, experience-driven comparison of methodologies for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (C₆H₂BrClFI). Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of methodologies for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (C₆H₂BrClFI). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental reasoning behind experimental choices, ensuring robust and reliable analytical outcomes. We will explore an optimized GC-MS protocol, compare it with viable alternatives, and provide the data necessary to make informed decisions in your laboratory.

The Analytical Challenge: Polyhalogenated Benzenes

1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a polyhalogenated aromatic compound. Its analysis presents a unique set of challenges. The presence of four different halogens (F, Cl, Br, I) on a benzene ring results in a high molecular weight (approx. 335.34 g/mol ) and a complex isotopic signature.[1] The primary analytical goals are typically to confirm its identity, assess its purity against potential isomers or impurities, and quantify it in various matrices.

Gas chromatography is the separation technique of choice due to the compound's expected volatility.[2][3] Mass spectrometry provides the necessary sensitivity and structural information for unambiguous identification.[2][3] The key to a successful analysis lies in the meticulous optimization of the entire workflow, from sample injection to mass spectral interpretation.

Core Methodology: Optimizing GC-MS for High-Fidelity Analysis

Our recommended approach utilizes a standard capillary GC system coupled with a single quadrupole mass spectrometer, a workhorse configuration in most analytical laboratories. The causality behind each parameter selection is detailed below.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to final data interpretation.

GCMS_Workflow cluster_Prep Sample Preparation cluster_GC Gas Chromatography Separation cluster_MS Mass Spectrometry Detection cluster_Data Data Analysis Prep Dissolution in Organic Solvent (e.g., Hexane, MTBE) Filter Syringe Filtration (0.22 µm PTFE) Prep->Filter Inject Split/Splitless Injection (250-280°C) Filter->Inject Column Capillary Column Separation (e.g., 5% Phenyl-Methylpolysiloxane) Inject->Column Oven Temperature Programming Ionize Electron Ionization (EI) (70 eV) Column->Ionize Analyze Quadrupole Mass Analyzer (Scan or SIM Mode) Ionize->Analyze Detect Electron Multiplier Analyze->Detect Chrom Chromatogram Review (Retention Time) Detect->Chrom Spectra Mass Spectrum Interpretation (Fragmentation & Isotope Pattern) Chrom->Spectra Quant Quantification (Peak Area vs. Calibration) Spectra->Quant Technique_Comparison Start Analytical Goal for Halogenated Benzene? GCMS GC-MS (EI) Start->GCMS Structural ID & Quantification GCECD GC-ECD Start->GCECD Ultra-Trace Quantification (No ID needed) GCICPMS GC-ICP-MS Start->GCICPMS Element-Specific Quantification LCMS LC-MS Start->LCMS Analyte is Non-Volatile or Thermally Labile GCMS_Desc Pro: Definitive ID, Good Sensitivity Con: Less sensitive than ECD GCMS->GCMS_Desc GCECD_Desc Pro: Extremely Sensitive to Halogens Con: Not specific, No structural info GCECD->GCECD_Desc GCICPMS_Desc Pro: Compound-independent halogen quantification Con: Expensive, complex GCICPMS->GCICPMS_Desc LCMS_Desc Pro: Good for polar/large molecules Con: Not suitable for this volatile compound LCMS->LCMS_Desc

Sources

Comparative

A Comparative Guide to the Site-Selective Reactivity of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene and Its Isomers

This guide provides an in-depth analysis of the differential reactivity of the halogen substituents in 1-bromo-2-chloro-5-fluoro-4-iodobenzene and its positional isomers. We will explore the underlying principles governi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the differential reactivity of the halogen substituents in 1-bromo-2-chloro-5-fluoro-4-iodobenzene and its positional isomers. We will explore the underlying principles governing site-selectivity in key synthetic transformations and provide experimental frameworks for exploiting these differences in practical applications, particularly within the fields of materials science and drug development.

Introduction: The Strategic Value of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds are pivotal building blocks in modern organic synthesis. The distinct reactivity profiles of different carbon-halogen (C-X) bonds allow for sequential, site-selective functionalization, enabling the construction of complex molecular architectures from a single, versatile scaffold. The molecule 1-bromo-2-chloro-5-fluoro-4-iodobenzene serves as an excellent case study, possessing four different halogen atoms whose reactivity is dictated by bond strength, electronic effects, and the chosen reaction conditions. Understanding and controlling this reactivity is paramount for researchers aiming to streamline synthetic routes and access novel chemical matter.

The fundamental principle governing the selective reactivity in many common transformations, such as cross-coupling and metallation, is the C-X bond dissociation energy (BDE). Weaker bonds are more readily cleaved, leading to a general reactivity trend of C-I > C-Br > C-Cl > C-F.

Table 1: Carbon-Halogen Bond Dissociation Energies in Halobenzenes
BondBond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
C-F~123Lowest
C-Cl~96Low
C-Br~81High
C-I~65Highest
Data sourced from representative values for halobenzenes.

This guide will dissect the factors that enable selective chemistry at one halogen site over others in tetra-substituted benzenes, focusing on palladium-catalyzed cross-coupling reactions as a primary example.

Principles of Selective Reactivity in Polyhalogenated Arenes

The selective functionalization of a polyhalogenated arene is primarily governed by the mechanism of the chosen reaction. For the most common and synthetically useful transformations, the following trends hold true:

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

These reactions are cornerstones of modern synthesis and proceed via a catalytic cycle initiated by the oxidative addition of an organometallic catalyst (typically Pd(0)) into the C-X bond. The rate of this step is highly dependent on the C-X bond energy, leading to a predictable reactivity order.

  • Reactivity Order: I > Br > Cl >> F

This hierarchy allows for the selective coupling at the iodine position, followed by the bromine, and then the chlorine, often by simply tuning the reaction temperature or catalyst system. The C-F bond is generally inert to these conditions, making it a valuable substituent for modulating electronic properties without participating in the reaction.

Metal-Halogen Exchange (Grignard or Organolithium Formation)

This transmetallation process is also highly dependent on the lability of the C-X bond. The reaction typically involves an organolithium reagent (like n-BuLi or t-BuLi) or magnesium metal.

  • Reactivity Order: I > Br > Cl > F

The exchange occurs preferentially at the most polarizable and weakest C-X bond. Therefore, one can selectively generate an organometallic species at the C-I or C-Br position while leaving the C-Cl and C-F bonds intact.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to the previous examples, SNAr reactivity is governed by the stability of the intermediate Meisenheimer complex and the electrophilicity of the carbon atom. The reaction is favored by strong electron-withdrawing groups and proceeds through a two-step addition-elimination mechanism.

  • Reactivity Order: F > Cl > Br > I

The highly electronegative fluorine atom makes the attached carbon atom highly electrophilic and is the best leaving group in this specific mechanism because the C-F bond cleavage is not the rate-determining step. This reactivity is orthogonal to that observed in cross-coupling reactions, providing a complementary method for selective functionalization.

Experimental Guide: Selective Functionalization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

Here, we present a validated experimental workflow to demonstrate the selective functionalization of the C-I and C-Br bonds in 1-bromo-2-chloro-5-fluoro-4-iodobenzene via sequential Suzuki-Miyaura cross-coupling reactions. This approach leverages the inherent reactivity difference between the C-I and C-Br bonds.

Diagram 1: Workflow for Sequential Cross-Coupling```dot

G cluster_0 Step 1: Selective C-I Coupling cluster_1 Step 2: C-Br Coupling A 1-Bromo-2-chloro-5-fluoro-4-iodobenzene C Pd(PPh3)4, K2CO3 Toluene/H2O, 70°C A->C B Boronic Acid 1 (e.g., Phenylboronic acid) B->C D Product 1: 4-Aryl-1-bromo-2-chloro-5-fluorobenzene C->D E Product 1 (from Step 1) D->E Purification G Pd(dppf)Cl2, Cs2CO3 Dioxane, 100°C E->G F Boronic Acid 2 (e.g., 4-Methoxyphenylboronic acid) F->G H Final Product: 4-Aryl-1-Aryl'-2-chloro-5-fluorobenzene G->H

Caption: Steric and electronic effects alter C-X bond reactivity.

In this isomer, the C-Br bond is now at the C2 position, directly adjacent to the C-Cl bond at C1. This ortho-relationship introduces several effects:

  • Steric Hindrance: The chlorine atom sterically shields the C-Br bond, potentially slowing its rate of oxidative addition compared to the less hindered C-Br at C1 in the original molecule. Higher temperatures or more active catalysts might be needed to achieve a comparable reaction rate.

  • Electronic Effects: The electron-withdrawing inductive effect of the adjacent chlorine atom can slightly alter the electron density at the C-Br bond, though this effect is generally less dominant than the bond dissociation energy.

Table 2: Predicted Reactivity Comparison
CompoundTarget BondRelative Reaction Rate (Predicted)Rationale
1-Bromo-2-chloro-5-fluoro-4-iodobenzeneC-I (at C4)HighestLeast sterically hindered, weakest bond.
1-Bromo-2-chloro-5-fluoro-4-iodobenzeneC-Br (at C1)HighLess hindered than C-Br in the isomer.
2-Bromo-1-chloro-4-fluoro-5-iodobenzeneC-I (at C5)HighestWeakest bond; reactivity largely unaffected by remote substituents.
2-Bromo-1-chloro-4-fluoro-5-iodobenzeneC-Br (at C2)Moderate-HighSteric hindrance from ortho-chloro substituent may decrease the rate of reaction.

To experimentally validate these predictions, a competition experiment could be designed where both isomers are subjected to the C-Br coupling conditions for a short period, followed by quantitative analysis (e.g., GC-MS with an internal standard) to determine the relative conversion rates.

Conclusion

The reactivity of 1-bromo-2-chloro-5-fluoro-4-iodobenzene and its isomers is a nuanced interplay of bond dissociation energies, reaction mechanisms, and local steric and electronic environments. By understanding these fundamental principles, chemists can devise highly selective, sequential functionalization strategies. The predictable hierarchy of C-I > C-Br > C-Cl in cross-coupling and metallation reactions, contrasted with the F > Cl > Br > I order in SNAr, provides a powerful and versatile toolkit for the synthesis of complex, highly substituted aromatic molecules. The protocols and principles outlined in this guide serve as a validated starting point for researchers and drug development professionals seeking to leverage these valuable synthons in their work.

References

  • Title: The Role of Bond Dissociation Energies in Catalysis Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides Source: Angewandte Chemie International Edition URL: [Link]

Validation

Benchmarking Purity: QC Strategies for 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

Introduction: The Orthogonal Scaffold Challenge 1-Bromo-2-chloro-5-fluoro-4-iodobenzene is not merely a halogenated solvent; it is a strategic orthogonal scaffold in medicinal chemistry. Its value lies in the precise hie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonal Scaffold Challenge

1-Bromo-2-chloro-5-fluoro-4-iodobenzene is not merely a halogenated solvent; it is a strategic orthogonal scaffold in medicinal chemistry. Its value lies in the precise hierarchy of its carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F), which allows for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira followed by Suzuki).

However, this reactivity profile presents a unique Quality Control (QC) paradox: The same weak C-I bond that makes the molecule valuable makes it chemically fragile.

Standard QC protocols often fail because they treat this molecule as a generic stable aromatic. This guide outlines why traditional Gas Chromatography (GC) can generate false impurity profiles through thermal degradation and proposes a validated, self-consistent UHPLC-MS workflow using specialized stationary phases.

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary analytical approaches. For this specific tetra-halogenated benzene, Method B (UHPLC) is the recommended gold standard.

FeatureMethod A: GC-MS Method B: UHPLC-PDA/MS (Recommended) Method C: qNMR (1H or 19F)
Primary Utility Residual solvent analysis; volatile impurities.Purity assay; impurity profiling; isomer separation.Absolute potency determination; structural verification.
Risk Factor High: The C-I bond is thermally labile. Injector port temperatures (>250°C) can cause homolytic cleavage, creating artificial "des-iodo" impurities.Low: Ambient or sub-ambient operation preserves the C-I bond integrity.Low: Non-destructive.
Selectivity Excellent for volatiles but poor for differentiating positional isomers of poly-halogenated rings.High: When using PFP (Pentafluorophenyl) phases, specific

and halogen-halogen interactions resolve isomers.
Perfect: Unambiguously distinguishes positional isomers.
Sensitivity (LOD) High (ppb range).High (ppm range).Low (requires >10 mg sample for <1% impurity detection).
Cost Low.Medium-High (Solvents/Columns).High (Instrument time).
Critical Insight: The Thermal Artifact Trap

In GC-MS, a common observation for this molecule is a small peak corresponding to the des-iodo analog (1-bromo-2-chloro-5-fluorobenzene). Researchers often flag this as a synthesis impurity. However, if the ratio of this peak increases with injector temperature, it is an artifact of analysis , not a process impurity.

Recommended Experimental Protocol: PFP-Enhanced UHPLC

Standard C18 columns often fail to separate positional isomers of poly-halogenated benzenes because the hydrophobicity differences are negligible. We utilize a Pentafluorophenyl (PFP) stationary phase, which leverages electron-deficient rings to interact with the electron-rich halogens of the analyte (halogen bonding).

Method Parameters (Self-Validating System)
  • Instrument: UHPLC with PDA (Photodiode Array) and SQ (Single Quadrupole) MS.

  • Column: Agilent Poroshell 120 PFP or equivalent (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Do not exceed 40°C to prevent on-column degradation).

  • Detection:

    • UV: 220 nm (primary), 254 nm (secondary).

    • MS: ESI(+) in SIM mode (Select Ion Monitoring) for target mass.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.0040Initial equilibration
1.0040Isocratic hold
8.0090Gradient ramp
10.0090Wash
10.1040Re-equilibration
System Suitability Test (SST)

To ensure the method is "self-validating," you must demonstrate resolution between the target and its closest potential isomer or degradation product.

  • Degradation Standard: Intentionally degrade a small aliquot of the sample with UV light (254 nm) for 1 hour. This generates the des-iodo impurity.

  • Requirement: The method must resolve the parent peak from the UV-generated daughter peak with a Resolution (

    
    ) > 1.5.
    

Visualizing the Logic

Diagram 1: The Reactivity Hierarchy (Why QC Matters)

This diagram illustrates the chemoselective nature of the molecule. If the QC fails to detect "scrambled" isomers (e.g., Br and I swapped), the downstream synthesis will fail.

ReactivityHierarchy Scaffold 1-Bromo-2-chloro- 5-fluoro-4-iodobenzene Site_I Site: C-I Bond (Most Reactive) Scaffold->Site_I Site_Br Site: C-Br Bond (Intermediate) Scaffold->Site_Br Site_F Site: C-F Bond (Least Reactive) Scaffold->Site_F Rxn1 Reaction 1: Sonogashira/Suzuki Rxn2 Reaction 2: Buchwald/Heck Rxn3 Reaction 3: SNAr Substitution Site_I->Rxn1 Active at < 25°C Site_Br->Rxn2 Requires > 80°C Site_F->Rxn3 Requires strong nuc.

Caption: The "Orthogonal Reactivity" hierarchy. QC must ensure the Iodine is at position 4 to guarantee Reaction 1 occurs correctly.

Diagram 2: The QC Decision Workflow

A logical flow to determine which method to apply based on the specific data requirement.

QC_Workflow Start Sample Receipt Decision1 Is the goal Volatile Impurities? Start->Decision1 Path_GC Method A: GC-HS (Headspace) Decision1->Path_GC Yes (Solvents) Check_Iso Isomer Separation Required? Decision1->Check_Iso No (Assay) Result_Solvent Report: Residual Solvents Path_GC->Result_Solvent Warning WARNING: Avoid direct injection GC (Thermal Degradation) Path_GC->Warning Path_LC Method B: UHPLC-PFP Result_Purity Report: Purity & Assay Path_LC->Result_Purity Check_Iso->Path_LC Yes (Standard)

Caption: QC Decision Tree emphasizing the risk of direct-injection GC for assay purposes.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3887EN. Link

  • Kanao, E., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.[2][3][4] Chemical Science, 10, 1060-1067. Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.Link

Sources

Comparative

Strategic Comparison Guide: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The "Quad-Halogen" Advantage In the landscape of fragment-based drug discovery (FBD...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Quad-Halogen" Advantage

In the landscape of fragment-based drug discovery (FBDD), 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (CAS 1160574-56-0) represents a "Swiss Army Knife" scaffold. Unlike standard di-halogenated linkers (e.g., 1-bromo-4-iodobenzene), this tetra-substituted arene offers three orthogonal reactive handles (I, Br, Cl) and one metabolic blocker (F) in a sterically optimized 1,2,4,5-substitution pattern.

This guide objectively compares its performance against common alternatives, providing elemental analysis data, reactivity profiles, and validated protocols for site-selective functionalization.

Part 1: Elemental Analysis & Identity Verification

For high-precision synthesis, verifying the identity of this intermediate is critical due to the prevalence of structural isomers (e.g., 1-bromo-5-chloro-4-fluoro-2-iodobenzene). The following data serves as the "fingerprint" for QC validation.

Table 1: Elemental Analysis Data (Theoretical vs. Acceptance Limits)

Formula: C₆H₂BrClFI | Molecular Weight:[1][2][3] 335.34 g/mol [1][2][3]

ElementTheoretical Mass %Acceptance Range (±0.4%)Detection Method
Carbon 21.49%21.09% – 21.89%Combustion Analysis
Hydrogen 0.60%0.20% – 1.00%Combustion Analysis
Bromine 23.83%23.43% – 24.23%Titration / ICP-MS
Chlorine 10.57%10.17% – 10.97%Titration / Ion Chrom.
Fluorine 5.66%5.26% – 6.06%Ion Selective Electrode
Iodine 37.84%37.44% – 38.24%Titration / ICP-MS

QC Insight: A deviation >0.5% in Iodine content often indicates incomplete diazotization during synthesis or the presence of the hydro-deiodinated impurity (1-bromo-2-chloro-5-fluorobenzene).

Spectroscopic Identity (NMR)
  • ¹H NMR (400 MHz, CDCl₃): Two distinct aromatic singlets (or doublets with J~6-8 Hz depending on F-coupling). Due to the para arrangement of protons relative to each other (positions 3 and 6), typical splitting is minimal unless F-coupling is strong.

    • 
       ~7.60 ppm (d, J
      
      
      
      ~6 Hz, H3 position, ortho to F).
    • 
       ~7.25 ppm (d, J
      
      
      
      ~8 Hz, H6 position, meta to F).
  • ¹⁹F NMR: Single signal at

    
     ~-115 ppm (referenced to CFCl₃).
    
Part 2: Comparative Performance Analysis

Why choose this specific tetra-halogenated scaffold over simpler analogs? The value lies in orthogonal selectivity .

Reactivity Hierarchy (The "Programmed" Scaffold)

The bond dissociation energies (BDE) dictate the sequence of metal-catalyzed cross-couplings:

  • C–I Bond: Weakest (~65 kcal/mol). Reacts at Room Temperature (RT) with Pd(0).

  • C–Br Bond: Intermediate (~81 kcal/mol). Requires elevated temps (60–80°C).

  • C–Cl Bond: Strong (~96 kcal/mol). Requires specialized ligands (e.g., Buchwald precatalysts) and high temps (>100°C).

  • C–F Bond: Inert to Pd-catalysis; serves as a bioisostere or site for S

    
    Ar.
    
Table 2: Scaffold Comparison Matrix
Feature1-Bromo-2-chloro-5-fluoro-4-iodobenzene 1-Bromo-4-iodobenzene (Alternative A)1-Bromo-2-chloro-3-fluoro-4-iodobenzene (Isomer B)
Orthogonality High (3 handles) Medium (2 handles)High (3 handles)
Steric Profile Optimized (Para-Para) Substituents are spaced (1,4 and 2,5).OpenCrowded (1,2,3,4) Steric clash slows C-I coupling.
Metabolic Stability High (F blocks oxidation)Low (Open ring positions)High
Site Selectivity >98% (I vs Br)>95% (I vs Br)~90% (Sterics affect I-selectivity)
Primary Use Late-stage diversification; PROTAC linkers.Simple bi-aryl synthesis.Specialized compact scaffolds.

Causality of Choice: Researchers prefer the 1-Bromo-2-chloro-5-fluoro-4-iodobenzene isomer because the para relationship of the bulky Iodine and Bromine atoms (positions 1 and 4) minimizes steric hindrance during the initial catalytic cycle, unlike Isomer B where the Iodine is flanked by Fluorine and Chlorine (positions 3 and 4 crowding), which can retard the oxidative addition step [1, 2].

Part 3: Experimental Protocols
Protocol A: Synthesis via Sandmeyer Reaction (Self-Validating)

Objective: Convert 4-bromo-5-chloro-2-fluoroaniline to the target aryl iodide.

Reagents:

  • Precursor: 4-bromo-5-chloro-2-fluoroaniline (1.0 eq)

  • NaNO₂ (1.2 eq), H₂SO₄ (2.5 M), KI (2.0 eq).

Step-by-Step:

  • Diazotization: Dissolve aniline in H₂SO₄ at 0°C. Add aqueous NaNO₂ dropwise. Maintain temp <5°C to prevent phenol formation.

    • Validation: Starch-iodide paper must turn blue immediately (excess NO₂⁻).

  • Iodination: Add aqueous KI slowly to the diazonium salt. A dark purple iodine color will develop.

    • Mechanistic Note: The iodide ion acts as a nucleophile in a radical-nucleophilic substitution mechanism.

  • Quench & Workup: Stir at RT for 2h. Quench with saturated Na₂SO₃ (turns solution yellow/clear). Extract with DCM.[1]

  • Purification: Recrystallize from Ethanol/Water or column chromatography (Hexanes).

Protocol B: Site-Selective Suzuki Coupling (C–I Activation)

Objective: Couple a boronic acid selectively at the C–I position, leaving C–Br and C–Cl intact.

  • Setup: Charge flask with Scaffold (1.0 eq), Aryl-Boronic Acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 eq).

  • Solvent: Degassed DME/Water (4:1).

  • Reaction: Stir at Room Temperature (25°C) for 12h.

    • Critical Control: Do NOT heat. Heating >50°C activates the C–Br bond, leading to oligomers.

  • Validation: Monitor via TLC/LC-MS. Product should show loss of Iodine mass (-127) and retention of Br/Cl isotopic pattern.

Part 4: Visualizing the Strategic Workflow

The following diagram illustrates the sequential functionalization logic, highlighting the temperature-controlled selectivity gates.

G cluster_legend Reactivity Gates Start Scaffold: 1-Bromo-2-chloro- 5-fluoro-4-iodobenzene Step1 Step 1: C-I Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), RT (High Selectivity) Inter1 Intermediate A: 2-Chloro-5-fluoro- 4-bromo-biphenyl Step1->Inter1 Step2 Step 2: C-Br Coupling (Elevated Temp 60°C) Inter1->Step2 Pd(II), Heat Inter2 Intermediate B: Terphenyl Core (Cl/F retained) Step2->Inter2 Step3 Step 3: C-Cl Amination (Buchwald >100°C) Inter2->Step3 Specialized Ligand Final Final Drug Candidate (Multi-functionalized) Step3->Final key I > Br > Cl >> F (Reactivity Order)

Figure 1: Sequential functionalization workflow exploiting the bond dissociation energy hierarchy (I < Br < Cl) to build complex scaffolds without protecting groups.

References
  • PubChem. (2025). 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (Compound Summary). National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Google Patents. (2022). WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors.
  • Volza. (2022). Export Data: 1-Bromo-2-chloro-5-fluoro-4-iodobenzene. Retrieved from [Link]

Sources

Validation

Technical Guide: IR Spectroscopy Characterization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene

The following technical guide details the infrared (IR) spectroscopy characterization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene , a highly functionalized halogenated aromatic scaffold used in advanced cross-coupling che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared (IR) spectroscopy characterization of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene , a highly functionalized halogenated aromatic scaffold used in advanced cross-coupling chemistries.

Executive Summary

1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a tetrasubstituted benzene derivative characterized by its "orthogonal" reactivity—containing four distinct halogens (F, Cl, Br, I) that allow for sequential, site-selective metal-catalyzed couplings.

In a drug development or materials science context, Infrared (IR) spectroscopy serves a critical role as a rapid "Go/No-Go" gatekeeper. Its primary utility is not structural elucidation (which requires NMR/XRD) but process validation : confirming the successful installation of the iodine atom by monitoring the disappearance of precursor functional groups (typically amines).

This guide compares the target molecule against its synthetic precursor and structural isomers, providing a robust framework for quality control.

Theoretical Spectral Profile

Due to the heavy halogen substitution and the 1,2,4,5-substitution pattern, the IR spectrum of this compound is dominated by specific fingerprint bands and a lack of strong C-H modes.

Predicted Peak Assignments
RegionWavenumber (cm⁻¹)IntensityAssignmentMechanistic Insight
High Frequency 3050 – 3100WeakAr-H StretchOnly two aromatic protons (C3-H, C6-H) exist, leading to very weak absorption compared to mono-substituted benzenes.
Fingerprint 1550 – 1600MediumC=C Ring StretchAromatic ring "breathing" modes. Often split due to the asymmetry introduced by the four different halogens.
Diagnostic 1200 – 1260 Strong C-F Stretch The most intense band in the spectrum. The high polarity of the C-F bond results in a large dipole moment change.
Diagnostic 1050 – 1100MediumC-Cl StretchCharacteristic aryl chloride band, often appearing as a sharp doublet or shoulder.
Structural 870 – 890 Strong C-H OOP Bend Critical for ID. The 1,2,4,5-substitution pattern creates isolated hydrogens. Isolated Ar-H out-of-plane (OOP) bending typically shifts to higher frequencies (870+ cm⁻¹) compared to adjacent hydrogens (800–860 cm⁻¹).
Low Frequency < 700Weak/MedC-Br / C-I StretchThe C-Br stretch (600–700 cm⁻¹) and C-I stretch (~500 cm⁻¹) often fall below the cutoff of standard ATR crystals (ZnSe/Diamond), requiring CsI optics for visualization.

Comparative Analysis: Product vs. Alternatives

Comparison A: Process Control (Precursor vs. Product)

The most common synthesis route involves the Sandmeyer reaction of 4-bromo-5-chloro-2-fluoroaniline. The IR spectrum is the fastest way to confirm the reaction completion.

FeaturePrecursor (Aniline) Target (Iodide) Operational Insight
3300-3500 cm⁻¹ Doublet (Strong) Absent The disappearance of the N-H stretching doublet (primary amine) is the definitive marker of reaction success.
1600-1650 cm⁻¹ N-H Bending Absent The "scissoring" mode of the amine disappears.
Fingerprint ComplexSimplifiedThe product spectrum is cleaner; the C-F stretch remains dominant but shifts slightly due to the loss of the electron-donating -NH₂ group.
Comparison B: Isomer Differentiation

Distinguishing the target from its isomer, 1-Bromo-2-chloro-4-fluoro-5-iodobenzene , is challenging via IR alone because both possess the 1,2,4,5-substitution pattern (isolated hydrogens).

  • Target (1-Br, 2-Cl, 5-F, 4-I): Fluorine is ortho to Iodine.

  • Isomer (1-Br, 2-Cl, 4-F, 5-I): Fluorine is ortho to Iodine.

  • Differentiation: Requires ¹³C NMR or ¹⁹F NMR . In IR, look for subtle shifts in the C-F stretch (1200-1250 cm⁻¹). The electronic environment differences are minimal, making IR unreliable for distinguishing these specific isomers.

Experimental Protocol: High-Fidelity Acquisition

To capture the heavy halogen bands (C-Br, C-I), standard ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal is often insufficient due to the low-frequency cutoff (~650 cm⁻¹).

Method: Transmission IR (KBr Pellet)

This method is preferred for halogenated aromatics to visualize bands down to 400 cm⁻¹.

  • Sample Prep: Mix 2.0 mg of solid 1-Bromo-2-chloro-5-fluoro-4-iodobenzene with 200 mg of spectroscopic-grade KBr powder.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Compress in a hydraulic die at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (to reduce noise in the fingerprint region)

  • Validation: Verify the baseline is flat and >80% transmittance at 4000 cm⁻¹.

Method: Self-Validating QC Workflow

The following diagram outlines the logical workflow for confirming the identity of the compound during synthesis.

QC_Workflow Start Crude Reaction Mixture (Sandmeyer Product) IR_Check Step 1: IR Spectroscopy (Focus: 3300-3500 cm⁻¹) Start->IR_Check Decision_NH Are N-H Peaks Present? IR_Check->Decision_NH Reprocess Incomplete Reaction (Re-subject to Diazotization) Decision_NH->Reprocess Yes (Peaks Visible) NMR_Check Step 2: ¹⁹F NMR / ¹H NMR (Confirm Regio-isomer) Decision_NH->NMR_Check No (Clean Spectrum) Final_QC Release Batch (Purity > 98%) NMR_Check->Final_QC

Figure 1: Analytical workflow for validating the synthesis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene, prioritizing IR for rapid conversion analysis.

References

  • BenchChem. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-iodobenzene Product & Synthesis Guide. Retrieved from

  • LibreTexts Chemistry. (2023). Infrared Spectra of Substitued Benzenes. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Bromo-4-chloro-2-fluorobenzene IR Spectrum (Analog). Retrieved from

  • Google Patents. (2022). WO2022051337A1: 2-aminoquinazolines as LRRK2 inhibitors (Synthesis of Intermediates). Retrieved from

Comparative

validating synthesis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene via melting point

Title: Validating Synthesis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene via Melting Point: A Comparative Performance Guide Executive Summary The synthesis of tetra-substituted benzene derivatives, such as 1-Bromo-2-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Synthesis of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene via Melting Point: A Comparative Performance Guide

Executive Summary

The synthesis of tetra-substituted benzene derivatives, such as 1-Bromo-2-chloro-5-fluoro-4-iodobenzene , presents a unique challenge in regio-selectivity.[1] While Melting Point (MP) analysis is a standard, rapid quality control (QC) method, its reliability as a primary validation tool for this molecule is complicated by the potential for regio-isomers (e.g., 1-bromo-5-chloro-4-fluoro-2-iodobenzene) which often possess similar thermal properties.[1]

This guide objectively compares MP analysis against definitive structural characterization methods (NMR, HPLC).[2][1] It establishes a Self-Validating Protocol for using MP as a routine QC tool only after a "Gold Standard" reference has been chemically authenticated.

Technical Context: The Regio-Isomer Challenge

The target molecule, 1-Bromo-2-chloro-5-fluoro-4-iodobenzene (often chemically equivalent to the 1,2,4,5-substitution pattern depending on numbering priority), is a critical scaffold for cross-coupling reactions.[1]

  • The Problem: Standard halogenation (e.g., Sandmeyer reaction) of tri-substituted anilines can yield minor regio-isomers if the directing groups compete.[2][1]

  • The Risk: Isomers like 1-bromo-2-chloro-4-fluoro-5-iodobenzene may co-crystallize, leading to a depressed or broad melting range that mimics "wet" product rather than structural impurity.[1]

  • Data Gap: Unlike common reagents, public literature MP data for this specific tetra-substituted congener is sparse.[2][1] You must establish your own internal reference.[2]

Comparative Analysis of Validation Methods

The following table contrasts Melting Point analysis with alternative validation techniques for this specific synthesis.

FeatureMethod A: Melting Point (Capillary) Method B: 1H / 19F NMR Method C: HPLC (Reverse Phase)
Primary Role Routine QC (Batch-to-Batch Consistency)Structural Authentication (Identity)Purity Quantification
Differentiation Low: Isomers may have MPs within 5°C.High: Coupling constants (

) definitively map substitution.[1]
Medium: Requires optimized gradient to separate isomers.
Speed < 15 Minutes1 - 24 Hours (availability dependent)30 - 60 Minutes
Cost NegligibleHigh (Capital & Maintenance)Moderate (Solvents/Columns)
Sample Size < 5 mg~10-20 mg< 1 mg
Verdict Necessary but Insufficient alone. Mandatory for Reference Standard. Mandatory for Purity Profile.

Experimental Protocol: The Self-Validating System

Since literature values are unreliable for this specific derivative, you must generate a "House Standard" .

Phase 1: Synthesis (One-Pot Sandmeyer Adaptation)

Adapted from standard diazotization protocols for poly-halogenated anilines.[1]

  • Precursor: Start with 4-bromo-5-chloro-2-fluoroaniline (or regio-equivalent).[1]

  • Diazotization: Suspend aniline (1.0 eq) in

    
     (30-80%). Cool to 0-5°C. Add 
    
    
    
    (1.1 eq) dropwise.[2][1]
  • Iodination: Add

    
     (1.5 eq) and catalytic 
    
    
    
    (0.05 eq) directly to the diazonium salt (One-Pot).
  • Workup: Quench with

    
     to remove iodine color. Extract with DCM.
    
Phase 2: Purification (Critical for MP Validity)

Melting point is useless without high purity.[2]

  • Crude Isolation: Evaporate solvent.[3][4]

  • Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1) or Heptane .

  • Cooling: Allow slow cooling to room temperature, then 4°C. Rapid cooling traps isomers.[2]

  • Filtration: Collect crystals and dry under vacuum (

    
    ) for 12 hours.
    
Phase 3: Establishing the "Gold Standard"

Do not trust the MP of the first batch until this step is complete.

  • Run 1H NMR: Confirm singlet/doublet patterns consistent with 1,2,4,5-substitution.

  • Run 19F NMR: Verify single fluorine peak; check for isomer satellites.

  • Determine MP: Once structure is confirmed by NMR, measure the MP of this specific batch.[2]

    • Expected Range: Likely 40–60°C (Based on similar congeners; exact value to be recorded).[2]

    • This value becomes your Specification.

Mandatory Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process for validating batches.

ValidationLogic Start Synthesized Batch Purify Recrystallization (EtOH/Water) Start->Purify MP_Test Measure Melting Point Purify->MP_Test Decision Matches House Standard (+/- 1°C)? MP_Test->Decision NMR_Check Perform 1H & 19F NMR Decision->NMR_Check No / First Batch Release Release Batch (QC Pass) Decision->Release Yes Reject Reject / Re-Purify NMR_Check->Reject Isomers Detected New_Std Establish New House Standard NMR_Check->New_Std Structure Confirmed New_Std->Release

Caption: Logic flow for validating 1-Bromo-2-chloro-5-fluoro-4-iodobenzene. NMR is the gatekeeper for the first batch; MP is the sentry for subsequent batches.[2][1]

Melting Point Determination Protocol

Equipment: Capillary Melting Point Apparatus (e.g., Mettler Toledo MP90 or equivalent).

  • Sample Prep: Grind dry crystals into a fine powder. Fill capillary to 3mm height. Compact by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 30°C.

    • Measurement Ramp:1.0°C/min from 30°C upwards.

  • Observation:

    • Onset Point: First visible liquid.

    • Clear Point: Complete liquefaction.

  • Acceptance Criteria:

    • Range must be < 2.0°C (indicates high purity).[2]

    • Value must align with the House Standard established in Phase 3.

References

  • Synthesis of Polyhalogenated Benzenes

    • Title: Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (Patent).[1][5]

    • Source: Google P
    • URL
  • Melting Point as Purity Indicator

    • Title: Determination of Melting Points According to Pharmacopeia.
    • Source: Stanford Research Systems.
    • URL:[Link]

  • Regioisomer Characterization

    • Title: Properties and interactions – melting point of tribromobenzene isomers.
    • Source: Acta Crystallographica (via SciSpace).[2]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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